Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBVSDSTGUPBC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13822-45-2 | |
| Record name | L-Glutamic acid N-carboxyanhydride gamma benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS number
An In-Depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
This guide provides a comprehensive technical overview of this compound, a key building block in the synthesis of advanced polypeptides for biomedical applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding technical procedures in established scientific principles.
This compound, also known as γ-Benzyl-L-glutamate N-carboxyanhydride (Glu(OBzl)-NCA), is the cornerstone monomer for synthesizing poly(γ-benzyl-L-glutamate) (PBLG), a versatile polymer in biomaterials science. The N-carboxyanhydride (NCA) moiety is a highly reactive cyclic derivative of an amino acid, primed for controlled polymerization.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 13822-45-2 .[1][2][3][4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13822-45-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][2][3] |
| Molecular Weight | 263.25 g/mol | [1][2][5] |
| IUPAC Name | benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [2] |
| Appearance | White to off-white solid/powder | [8][9] |
| Purity | Typically ≥95-99% | [2][3][4] |
| Storage Temperature | -20°C | [1][9] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [5][9] |
Synthesis and Purification: A Protocol Grounded in Causality
The synthesis of amino acid NCAs is a cornerstone of polypeptide chemistry. The most common and reliable method involves the reaction of the parent amino acid with a phosgene equivalent. This protocol details the synthesis using triphosgene, a safer, solid alternative to highly toxic phosgene gas.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The NCA ring is highly susceptible to hydrolysis. All solvents and glassware must be rigorously dried to prevent premature ring-opening and formation of unwanted side products, which would terminate polymer chains.
-
Triphosgene as Phosgene Source: Triphosgene, in the presence of a base, decomposes to generate phosgene in situ. This avoids the significant hazards associated with handling gaseous phosgene while achieving the same chemical transformation.
-
Low Temperature: The reaction is conducted at a controlled temperature (e.g., 50°C) to ensure a steady rate of phosgenation while minimizing thermal degradation of the starting material and product.
-
Recrystallization: This is the critical purification step. The choice of solvent system (e.g., Ethyl Acetate/Hexane) is designed to maximize the solubility of the desired NCA product at elevated temperatures and minimize its solubility at low temperatures, leaving impurities behind in the mother liquor.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of Glu(OBzl)-NCA
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Prepare a solution of γ-Benzyl-L-glutamate (1 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the γ-Benzyl-L-glutamate/THF slurry.
-
Phosgenation: Warm the mixture to 50°C. Separately, dissolve triphosgene (0.4 eq) in anhydrous THF. Add the triphosgene solution dropwise to the amino acid slurry over 1-2 hours. The mixture should gradually become clear as the starting material is consumed.
-
Monitoring: Monitor the reaction progress by FT-IR. The disappearance of the amino acid's characteristic N-H stretches and the appearance of the strong anhydride carbonyl stretches (~1860 and 1790 cm⁻¹) indicate reaction completion.
-
Work-up: Once the reaction is complete, cool the solution to room temperature. Reduce the solvent volume under vacuum.
-
Purification: Add anhydrous hexane to the concentrated solution to precipitate the crude NCA. Filter the solid and recrystallize from a hot mixture of anhydrous ethyl acetate and hexane. Cool slowly to 0°C to form pure, white crystals.
-
Isolation and Storage: Filter the crystals under a nitrogen blanket, wash with cold anhydrous hexane, and dry under high vacuum. Store the final product at -20°C under an inert atmosphere.[1]
Analytical Characterization
Confirming the identity and purity of the synthesized NCA is paramount for its successful use in polymerization. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
-
¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic proton signals for the benzyl group, the glutamate backbone, and the alpha-proton adjacent to the NCA ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most direct method to confirm NCA formation. The key diagnostic signals are two strong carbonyl (C=O) stretching bands characteristic of the anhydride group, typically found around 1860 cm⁻¹ and 1790 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (263.25 g/mol ).[1]
-
HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final product, ensuring it is free from starting material and hydrolysis byproducts.
Key Applications in Polypeptide Synthesis and Drug Delivery
The principal application of this compound is as a monomer in the ring-opening polymerization (ROP) to produce poly(γ-benzyl-L-glutamate) (PBLG). This polymer is a foundational material for creating sophisticated drug delivery systems. Related N-carboxyanhydrides are utilized in synthesizing block copolymers for cancer cell treatment.[10]
Mechanism of Action:
-
ROP Initiation: The polymerization is initiated by a nucleophile (e.g., a primary amine). The initiator attacks a carbonyl carbon of the NCA ring, causing it to open.
-
Propagation: The newly formed amine terminus of the growing polymer chain then acts as the nucleophile, attacking the next NCA monomer. This process repeats, allowing for the controlled growth of the polypeptide chain.
-
Block Copolymer Formation: PBLG is hydrophobic. By using a macroinitiator, such as amine-terminated polyethylene glycol (PEG-NH₂), an amphiphilic diblock copolymer (PEG-b-PBLG) can be synthesized.
-
Micelle Self-Assembly: In an aqueous environment, these amphiphilic block copolymers spontaneously self-assemble into core-shell nanostructures known as micelles. The hydrophobic PBLG chains form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing stability and stealth properties in the bloodstream.
Caption: Application of Glu(OBzl)-NCA in creating drug delivery micelles.
Handling, Storage, and Safety
This compound is a reactive chemical intermediate that requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[9] Adherence to good laboratory practice is essential.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation.[9] |
| H319 | Causes serious eye irritation.[9][11] | |
| H335 | May cause respiratory irritation.[9] | |
| Precautionary Statements | P264 | Wash hands thoroughly after handling.[9][10] |
| P280 | Wear protective gloves/protective clothing/eye protection.[9][10][12] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[9][10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[10] |
Safe Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles compliant with EN166 or OSHA 1910.133 standards, and appropriate chemical-resistant gloves.[8][11][12]
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[8][11]
-
Storage: As previously noted, the compound is moisture-sensitive. Store tightly sealed in a dry, inert atmosphere at -20°C to maintain its integrity and reactivity for polymerization.[1]
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Capdevila, A., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Retrieved from [Link]
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An In-depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of glutamic acid, this N-carboxyanhydride (NCA) serves as a key monomer for the synthesis of advanced polypeptides and complex molecular architectures. This document details its fundamental physicochemical properties, including its precise molecular weight, and offers in-depth discussions on its synthesis, purification, and analytical characterization. Furthermore, it explores its significant applications, provides validated experimental protocols, and outlines critical safety and handling procedures. The aim is to equip researchers and drug development professionals with the essential knowledge to effectively and safely utilize this versatile compound in their work.
Introduction: Understanding the Role of NCAs
α-Amino acid N-Carboxyanhydrides (NCAs) are a class of activated amino acid derivatives that have been instrumental in the field of polymer chemistry for over a century.[1] Their high reactivity, driven by the strained five-membered ring, makes them exceptionally useful for the ring-opening polymerization (ROP) to form high molecular weight polypeptides.[2] This reaction is notably clean, yielding only carbon dioxide as a byproduct.[1]
This compound, also known as γ-Benzyl-D-glutamate NCA, is a specific and valuable member of this family. Its structure incorporates a benzyl ester protecting group on the side chain of a glutamic acid backbone. This feature not only enhances solubility in organic solvents, a common challenge with NCAs and their resulting polypeptides, but also provides a handle for subsequent deprotection to reveal a carboxylic acid for further functionalization.[2] Its defined (R)-stereochemistry makes it a critical component for creating stereoregular polymers and chiral molecules essential in drug discovery and biomaterials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is the foundation of its successful application in any experimental setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₅ | [3][4][5] |
| Molecular Weight | 263.25 g/mol | [3][4][6] |
| CAS Number | 13822-45-2 | [3][4][5] |
| Appearance | White to off-white crystalline solid (Typical) | General knowledge |
| Purity | ≥95-98% (Commercially available) | [3][4][5] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dioxane) | [2] |
| Storage Conditions | -20°C under inert, dry atmosphere | [3][7] |
Note: The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
Synthesis and Purification
The synthesis of NCAs from their parent amino acids is a well-established but technically demanding process due to the high reactivity and moisture sensitivity of the product.[1]
Synthetic Pathway: The Fuchs-Farthing Method
The most common and industrially scalable method for synthesizing NCAs involves the reaction of the corresponding amino acid with a phosgene equivalent. The "Fuchs-Farthing" method, using triphosgene (a safer, solid alternative to phosgene gas), is widely adopted.
Causality in Synthesis:
-
Starting Material: The synthesis begins with γ-Benzyl-D-glutamate. The benzyl ester protects the side-chain carboxylic acid, preventing it from interfering with the cyclization reaction. The D-configuration dictates the final (R)-stereochemistry of the NCA.
-
Reagent: Triphosgene serves as the source of carbonyl groups needed to form the anhydride ring. It is typically used in a slight excess to ensure complete conversion.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are essential. The absolute exclusion of water is critical, as NCAs readily hydrolyze back to the amino acid.[1]
-
Temperature: The reaction is often initiated at a controlled temperature and may proceed with a slight exotherm.[8] Maintaining temperature control is key to preventing side reactions and decomposition.
Caption: General workflow for the synthesis of this compound.
Purification: A Critical Step for Polymerization
The purity of the NCA monomer is paramount for achieving controlled polymerization and high molecular weight polypeptides.[9][10] Impurities can act as unwanted initiators or terminators, leading to low molecular weight products with broad polydispersity.
-
Recrystallization: The traditional method involves recrystallizing the crude product from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). This is effective for well-crystallizing NCAs.
-
Flash Chromatography: For NCAs that are difficult to crystallize or are produced on a smaller scale, flash chromatography on silica gel has emerged as a rapid and highly effective purification method.[11] This technique excels at removing common impurities.[11]
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized NCA is a self-validating step that ensures the reliability of subsequent experiments. A combination of spectroscopic and chromatographic techniques is employed.
Caption: Logic diagram for the analytical validation of the target compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide the definitive structural confirmation. The proton spectrum will show characteristic peaks for the benzyl group, the aliphatic chain, and the α-proton on the oxazolidine ring.
-
Mass Spectrometry: MS confirms the molecular weight of the compound, providing direct evidence of a successful synthesis. The observed mass should correspond to the calculated molecular weight of 263.25 g/mol .[3][4]
-
FTIR Spectroscopy: This technique is particularly useful for identifying the key functional groups. The characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride moiety (around 1860 and 1790 cm⁻¹) are a clear indicator of NCA formation.
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several areas of advanced research.
Ring-Opening Polymerization (ROP) of Polypeptides
The primary application is its use as a monomer in ROP to synthesize poly(γ-benzyl-D-glutamate).[2] This process can be initiated by various nucleophiles, such as primary amines, to create polypeptides with controlled molecular weights and narrow polydispersities, which is a hallmark of a "living" polymerization.[9][10] These polymers are precursors to poly(D-glutamic acid), a biodegradable and biocompatible polymer used in:
-
Drug Delivery: As a carrier for chemotherapeutic agents.
-
Biomaterials: For hydrogels, tissue engineering scaffolds, and nanoparticles.
Caption: Pathway from NCA monomer to functional poly(amino acid) via ROP.
Peptide Synthesis
While less common than standard coupling reagents, NCAs can be used for the controlled, stepwise addition of single amino acid residues in peptide synthesis.[1] The high reactivity allows for rapid coupling, and the only byproduct is CO₂, simplifying purification.[1]
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and scales. All procedures must be performed by qualified personnel using appropriate personal protective equipment (PPE) in a fume hood.
Protocol 1: Synthesis of this compound
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a dried 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add γ-Benzyl-D-glutamate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of amino acid) to the flask and stir to suspend the amino acid.
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution slowly to the stirred amino acid suspension via a dropping funnel over 30 minutes.
-
Reaction: Gently heat the reaction mixture to 45-50°C. The suspension should gradually clarify as the NCA forms. Monitor the reaction by TLC until the starting amino acid is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter the solution through a pad of Celite to remove any insoluble byproducts.[8]
-
Isolation: Concentrate the filtrate under reduced pressure without excessive heating to obtain the crude product as an oil or solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate by adding hexane until turbidity persists. Cool to 4°C overnight to yield pure crystalline product.
Protocol 2: Characterization by ¹H NMR
-
Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals (in CDCl₃, approximate):
-
δ 7.3-7.4 ppm (m, 5H, Ar-H of benzyl)
-
δ 6.5-7.0 ppm (br s, 1H, NH )
-
δ 5.15 ppm (s, 2H, -CH ₂-Ph)
-
δ 4.4-4.5 ppm (m, 1H, α-CH )
-
δ 2.2-2.6 ppm (m, 4H, side chain -CH ₂-CH ₂-)
-
Safety and Handling
-
Moisture Sensitivity: this compound is highly sensitive to moisture.[1] Handle exclusively under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Store in a desiccator at -20°C.
-
Reactivity: As an activated carbonyl compound, it is reactive towards nucleophiles. Avoid contact with water, alcohols, and amines except when intended for reaction.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care. The parent amino acid is non-hazardous, but the NCA and synthesis reagents (triphosgene) are hazardous. Triphosgene is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and its reagents. All manipulations should be performed within a certified chemical fume hood.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated and functional biomaterials and therapeutic precursors. Its precise molecular weight of 263.25 g/mol is the starting point for the quantitative science that follows. A mastery of its synthesis, purification, and handling is essential for any researcher aiming to leverage its potential in ring-opening polymerization and chiral synthesis. By following validated protocols and understanding the chemical principles behind its reactivity, scientists can reliably produce well-defined polypeptides and other advanced molecular structures, paving the way for innovations in medicine and materials science.
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Isochem. (2015). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Chimica Oggi - Chemistry Today, 33(4). Available at: [Link]
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Al-Azemi, T. F., & Bisht, K. S. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization. Macromolecules. Retrieved from: [Link]
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Kanazawa, H., & Ohashi, Y. (2008). Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride. Acta Crystallographica Section E, 64(Pt 12), o2389. Available at: [Link]
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Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]
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Al-Azemi, T. F., & Bisht, K. S. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. Macromolecules. Available at: [Link]
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Semple, J. E., Sullivan, B., & Sill, K. N. (2015). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl (S)-2,5-dioxooxazolidine-4-acetate. PubChem Compound Database. Retrieved from: [Link]
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An In-Depth Technical Guide to Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate: Properties, Reactivity, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a pivotal chiral monomer in the field of polymer chemistry and biomaterials science. As a protected N-carboxyanhydride (NCA) derived from L-aspartic acid, this compound is instrumental in the synthesis of well-defined polypeptides with significant potential in drug delivery, tissue engineering, and other biomedical applications. This document details its core physicochemical properties, explores the nuances of its chemical reactivity—with a focus on its hygroscopic nature and propensity for ring-opening polymerization—and provides validated protocols for its handling and use. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile building block.
Compound Identification and Core Properties
This compound is classified as an α-amino acid N-carboxyanhydride, often referred to as a Leuchs' anhydride.[1] The "(R)" designation in its nomenclature specifies the stereochemistry at the α-carbon, which is derived from the naturally occurring L-aspartic acid. This stereochemical integrity is a critical feature, as it is largely retained during polymerization, leading to the formation of stereoregular, isotactic polypeptides.
A summary of its fundamental properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 13822-45-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [2][3][4] |
| Molecular Weight | 263.25 g/mol | [2][3] |
| IUPAC Name | Benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [2] |
| Purity | Typically ≥95-98% | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Chloroform); slightly soluble in acetonitrile and DMSO. | [6] |
| Sensitivity | Hygroscopic (moisture-sensitive) | [6] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; N1 [label="N"]; H_alpha [label="(R)", fontcolor="#34A853", fontsize=14];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.2,-0.7!"]; O1 [pos="-2.4,-1.4!"]; C8 [pos="-2.4,0!"]; O2 [pos="-3.6,0.7!"]; C9 [pos="-3.6,-0.7!"]; N1 [pos="-4.8,0!"]; C10 [pos="-6, -0.7!"]; O3 [pos="-7.2,0!"]; C11 [pos="-6,0.7!"]; O4 [pos="-4.8,1.4!"]; O5 [pos="-7.2, -1.4!"]; C12 [pos="-3.6, -2.1!"]; C13 [pos="-4.8, -2.8!"]; H_alpha [pos="-4.2, -0.3!"];
// Benzyl group bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; // Ester linkage C7 -- O1; O1 -- C8; C8 -- O2; C8 -- C9; // Propanoate chain C9 -- C12; C12 -- C13; // Oxazolidine ring C9 -- N1; N1 -- C11; C11 -- O4; C11 -- O3; O3 -- C10; C10 -- N1; C10 -- O5;
// Double bonds edge [style=bold]; C2 -- C3; C4 -- C5; C6 -- C1; C8 -- O2; C11 -- O4; C10 -- O5; }
Caption: Chemical structure of this compound.
Chemical Profile and Reactivity
The utility of this compound stems directly from the reactivity of the N-carboxyanhydride ring. This strained five-membered heterocyclic ring contains two electrophilic carbonyl carbons (at C-2 and C-5), making it susceptible to nucleophilic attack.[7]
Core Reactivity: Ring-Opening Polymerization (ROP)
The primary and most significant reaction of NCAs is the Ring-Opening Polymerization (ROP), which serves as the most common method for synthesizing polypeptides.[1][8] The polymerization proceeds via the nucleophilic attack on a carbonyl carbon of the NCA ring, leading to ring opening and the subsequent loss of carbon dioxide.[1]
The polymerization can be initiated by a variety of nucleophiles, including primary amines, alcohols, and organometallic complexes.[9][10] The "normal amine mechanism" is a well-established pathway where a primary amine attacks the C-5 carbonyl, initiating a chain growth process.[7][10] This allows for the synthesis of polypeptides with controlled chain lengths and narrow molecular weight distributions, which is a hallmark of a living polymerization system.[10] The resulting polymer is poly(β-benzyl L-aspartate), a precursor to biocompatible poly(L-aspartic acid).
Caption: General workflow for Ring-Opening Polymerization (ROP) of an NCA monomer.
Critical Consideration: Moisture Sensitivity
A defining characteristic of NCAs is their high sensitivity to moisture.[1][6] Water can act as an initiator for ROP, leading to poorly controlled polymerization and the formation of low molecular weight oligomers or hydrolysis back to the parent amino acid.[1] This necessitates stringent handling procedures to ensure reproducibility and the synthesis of well-defined polymers.
Expert Insight: The success of any NCA polymerization is fundamentally dependent on the purity of the monomer and the exclusion of moisture. Trace amounts of water can significantly broaden the molecular weight distribution of the resulting polypeptide. Therefore, all handling, storage, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Experimental Protocols: A Practical Guide
The following protocols are provided as a self-validating framework, emphasizing the causality behind each step to ensure experimental success.
Protocol 1: Handling and Storage of this compound
-
Objective: To maintain the integrity and reactivity of the NCA monomer by preventing premature hydrolysis or polymerization.
-
Rationale: The protocol is designed to rigorously exclude atmospheric moisture, the primary cause of NCA degradation.[1]
-
Methodology:
-
Receiving and Inspection: Upon receipt, inspect the container seal. Do not open outside of a controlled, dry environment.
-
Inert Atmosphere Storage: Store the container at -20°C or below under an inert atmosphere (argon or nitrogen).[3] The low temperature minimizes potential side reactions over time.
-
Handling Environment: All manipulations, including weighing and aliquoting, must be performed inside a glovebox with low moisture and oxygen levels (<1 ppm).
-
Equilibration: Before opening, allow the container to warm to the ambient temperature of the glovebox for at least 30 minutes. This prevents condensation of trace moisture onto the cold solid.
-
Dispensing: Use clean, dry spatulas and glassware. Promptly and securely reseal the main container after dispensing.
-
Protocol 2: Representative Ring-Opening Polymerization
-
Objective: To synthesize poly(β-benzyl L-aspartate) with a controlled degree of polymerization.
-
Rationale: This protocol uses a primary amine initiator to achieve controlled chain growth. The monomer-to-initiator ratio ([M]/[I]) is the primary determinant of the final polymer chain length.
-
Materials:
-
This compound (Monomer)
-
Benzylamine (Initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (for precipitation)
-
-
Methodology:
-
Preparation (in a glovebox):
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous DMF to achieve a target concentration (e.g., 5-10 wt%).
-
Prepare a stock solution of benzylamine initiator in anhydrous DMF.
-
-
Initiation:
-
While stirring the monomer solution, rapidly inject the calculated volume of the initiator stock solution to achieve the desired [M]/[I] ratio.
-
-
Polymerization:
-
Seal the flask and allow the reaction to stir at room temperature. The reaction is often complete within hours, but can be left for 12-24 hours to ensure full conversion. Progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy (~1850 and 1790 cm⁻¹).
-
-
Precipitation and Purification:
-
Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.
-
The white, fibrous poly(β-benzyl L-aspartate) will precipitate out.
-
-
Isolation:
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual DMF.
-
Dry the final polymer product under high vacuum to a constant weight.
-
-
Safety and Handling
This compound and related NCAs should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation.[11][12]
-
Precautions:
-
Always handle in a well-ventilated area, preferably a fume hood or glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13][14]
-
Avoid breathing dust.[13]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[13][14]
-
Store away from incompatible materials, particularly water and strong bases.
-
References
- Biosynth. (2022, April 26). Safety Data Sheet: N6-Trifluoroacetyl-L-lysine N-carboxyanhydride.
- Research Article. (n.d.). Synthesis of Poly(glutamic acid-co-aspartic acid)
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.
- Guo, J., et al. (n.d.).
- ACS Macro Letters. (2017, June 9). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group.
- Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois.
-
ResearchGate. (n.d.). Synthesis of poly(glutamic acid-co-aspartic acid) VIA combination of N-carboxyanhydride ring opening polymerization with debenzylation. Retrieved from [Link]
-
MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
-
PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
- Nature Protocols. (2024, October 8). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis.
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- 2. This compound 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]
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- 4. Benzyl(R)-2,5-Dioxooxazolidine-4-propanoate | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 13822-45-2 [m.chemicalbook.com]
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- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
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- 12. (R)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 2734969 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to Determining the Organic Solvent Solubility of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is a chiral molecule featuring an oxazolidinone core, suggesting its potential as a valuable building block in asymmetric synthesis, particularly within medicinal chemistry. The oxazolidinone ring is a privileged structure in pharmacology, most notably found in a class of antibiotics.[1][2] The solubility of such a precursor in organic solvents is a fundamental physical property that dictates its utility in synthetic reactions, purification schemes, and formulation development. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in the development pipeline.[3]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The molecular structure of this compound contains both polar and non-polar features, suggesting a nuanced solubility profile.
-
Polar Characteristics: The two carbonyl groups (ketone and ester) and the oxygen and nitrogen heteroatoms in the oxazolidinone ring can act as hydrogen bond acceptors. This suggests potential solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF) and some polar protic solvents.
-
Non-Polar Characteristics: The benzyl group and the propylene linker introduce significant non-polar, lipophilic character. This predicts solubility in non-polar aromatic solvents (e.g., Toluene) and chlorinated solvents (e.g., Dichloromethane).
The interplay between these groups means that solvents with intermediate polarity may prove to be the most effective. However, empirical determination is essential, as theoretical predictions do not account for crystal lattice energy, a major factor in the dissolution of solid compounds.
Experimental Design: Thermodynamic Solubility Determination
The "gold standard" for solubility measurement is the shake-flask method , which aims to determine the equilibrium or thermodynamic solubility.[6][7] This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[8] It is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained from rapid precipitation methods and can be misleading for process development.[9][10]
The overall workflow for determining thermodynamic solubility is a multi-step process requiring careful execution and precise analytical measurement.
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached and that measurements are accurate.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).[11]
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Suspensions: a. For each solvent to be tested, add an excess amount of the solid compound to a vial. "Excess" is critical and means that undissolved solid must be clearly visible throughout the experiment.[6] b. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial. c. Securely cap each vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements are statistically identical.[12]
-
Sample Collection and Preparation: a. After the equilibration period, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature-induced precipitation, the syringe can be pre-warmed to the experimental temperature. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial.[13] This step is crucial to remove any undissolved microparticles that could falsely elevate the measured concentration. d. Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
Analytical Quantification: HPLC-UV Method
A validated HPLC method is required for the accurate determination of the compound's concentration in the saturated solutions.[14][15]
Caption: HPLC Quantification Workflow.
Method Development (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set to an absorbance maximum for the compound (determined by UV scan).
-
Injection Volume: 10 µL.
Validation and Quantification:
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in a suitable solvent.[5]
-
Analyze Standards: Inject the standards into the HPLC system and record the peak area for each concentration.
-
Plot and Regress: Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R² > 0.999) will be used for quantification.[15]
-
Analyze Samples: Inject the prepared (diluted) samples from the solubility experiment.
-
Calculate Solubility: Use the peak area of the sample and the regression equation to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility in the original solvent.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be reported in standard units such as mg/mL and mol/L.
Table 1: Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | USP Descriptive Term |
| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Toluene | 2.4 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Acetone | 5.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Methanol | 5.1 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | [Assigned Term] |
| Add other solvents as needed |
Note: The "USP Descriptive Term" provides a qualitative classification based on the quantitative result (e.g., "Freely soluble," "Soluble," "Sparingly soluble," "Practically insoluble").[16]
Conclusion
A systematic and rigorous determination of solubility is not an ancillary task but a core requirement for successful chemical and pharmaceutical development. The shake-flask method coupled with a validated HPLC-UV quantification protocol, as detailed in this guide, provides the authoritative framework necessary for generating reliable thermodynamic solubility data for this compound. This data is indispensable for guiding solvent selection for synthesis and purification, enabling robust process scale-up, and informing early-stage formulation strategies. Adherence to these protocols will ensure data integrity and accelerate the progression of research and development projects.
References
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ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Health Canada. Available at: [Link]
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ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Available at: [Link]
-
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available at: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
-
Shake-Flask Solubility Assay. Bienta. Available at: [Link]
-
Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). Available at: [Link]
-
Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]
-
Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]
-
Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. Available at: [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available at: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Available at: [Link]
-
Oxazolidinone. Wikipedia. Available at: [Link]
-
Oxazolidine. Wikipedia. Available at: [Link]
-
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]
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A Technical Guide to the Stability, Storage, and Handling of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Introduction
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS No. 13822-45-2), a derivative of aspartic acid, belongs to the class of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides.[1] These reactive heterocyclic compounds are critical monomers for the synthesis of high molecular weight polypeptides through ring-opening polymerization.[1][2] Their application is pivotal in the development of advanced biomaterials, drug delivery systems, and peptide-based therapeutics, where precise control over polymer architecture is paramount.[3][4]
However, the high reactivity that makes NCAs invaluable also renders them inherently unstable. Their susceptibility to degradation via hydrolysis and uncontrolled polymerization presents significant challenges for researchers and drug development professionals.[1][5] The integrity of the starting NCA monomer directly dictates the molecular weight, polydispersity, and end-group fidelity of the final polypeptide product.[6]
This technical guide provides an in-depth analysis of the chemical stability of this compound. It outlines the primary degradation mechanisms, establishes field-proven protocols for optimal storage and handling, and presents a framework for conducting rigorous stability testing in accordance with international guidelines. The objective is to equip scientists with the necessary knowledge to preserve the purity and reactivity of this vital synthetic intermediate, ensuring reproducibility and success in their research and development endeavors.
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 13822-45-2 | [7][8] |
| IUPAC Name | benzyl (4R)-2,5-dioxo-1,3-oxazolidine-4-propanoate | [7] |
| Synonyms | β-Benzyl L-Aspartic Acid N-carboxyanhydride | [3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [7][8] |
| Molecular Weight | 263.25 g/mol | [7][8] |
| Physical Form | White solid | [1] |
| Purity | Typically available from ≥95% to >99% | [7][9][10] |
Core Stability Profile: Mechanisms of Degradation
The stability of this compound is primarily compromised by its reactivity towards nucleophiles, particularly water, and its inherent tendency to polymerize. These degradation pathways can be initiated or accelerated by ambient conditions and impurities.
Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation route is hydrolysis. The oxazolidine-2,5-dione ring is a mixed anhydride and is highly susceptible to nucleophilic attack by water. This reaction proceeds through the opening of the anhydride ring, followed by decarboxylation, to yield the parent amino acid, β-Benzyl L-aspartic acid, and carbon dioxide.[1] Even trace amounts of moisture in the storage container, atmosphere, or on laboratory equipment can initiate this process, leading to a significant loss of active monomer.
Competing Pathway: Uncontrolled Polymerization
NCAs are designed to polymerize, but this process must be controlled. Uncontrolled polymerization is a major degradation pathway during storage. It can be initiated by a variety of nucleophiles, including water, alcohols, and the amine group of the parent amino acid formed during hydrolysis.[1] This process is autocatalytic, as each hydrolysis event generates an amino acid that can initiate the polymerization of another NCA monomer. This leads to the formation of oligomers and polymers of undefined length, reducing the purity of the monomer and rendering it unsuitable for controlled polymerization experiments.
Accelerating Factors
-
Temperature: Elevated temperatures significantly increase the rates of both hydrolysis and polymerization. Thermal energy provides the necessary activation energy for these reactions to occur more readily.
-
Impurities:
-
Acidic Impurities: Residual acids from synthesis, such as hydrogen chloride (HCl) from the common phosgenation route, can catalyze the decomposition of the NCA ring.[5][11]
-
Basic/Nucleophilic Impurities: Any basic or nucleophilic contaminants will act as initiators for ring-opening polymerization, compromising the monomer's integrity.[5]
-
The interplay of these degradation mechanisms is visualized below.
Caption: Key degradation pathways for this compound.
Recommended Storage and Handling Protocols
Given the compound's sensitivity, adherence to strict storage and handling protocols is non-negotiable for maintaining its quality.
Optimal Storage Conditions
To minimize degradation and preserve the monomer's reactivity, the following conditions are mandatory:
-
Temperature: Long-term storage at -20°C or below is strongly recommended.[5][8] This significantly reduces the rate of both hydrolysis and spontaneous polymerization. For short-term use, storage at 2-8°C is acceptable, but exposure to this temperature range should be minimized.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere . This is the most critical factor. Containers should be flushed with dry argon or nitrogen before sealing. Using containers with high-integrity seals, such as amber glass vials with PTFE-lined caps, is essential.
-
Moisture Control: Store in a desiccator, preferably within a low-temperature freezer or refrigerator. The use of desiccants inside the secondary containment is advised.
-
Light: Protect from light by using amber vials or storing the container in a dark place.
Aseptic Handling Workflow
All manipulations should be performed with the goal of preventing exposure to atmospheric moisture and contaminants.
-
Preparation: Transfer all necessary items (spatulas, weigh boats, vials, solvents) into a glovebox or glove bag with a dry nitrogen or argon atmosphere. Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator before being introduced into the inert environment.
-
Equilibration: Before opening, allow the sealed container of the NCA to warm to the ambient temperature inside the glovebox (at least 30-60 minutes). This crucial step prevents condensation of residual moisture onto the cold solid.
-
Dispensing: Once equilibrated, open the container and quickly weigh the desired amount of the compound into a pre-tared, dry vial. Work efficiently to minimize the time the bulk material is exposed.
-
Resealing: Immediately after dispensing, flush the headspace of the original container with dry, inert gas, securely reseal it, and return it to the recommended low-temperature storage.
-
Usage: The dispensed material should be used immediately. If it is to be dissolved, use anhydrous grade solvents that have been stored over molecular sieves or dispensed from a solvent purification system.
Caption: Mandatory workflow for handling moisture-sensitive NCAs.
Framework for Stability Testing
For applications in drug development and manufacturing, a formal stability study is required to establish a re-test period or shelf life. These studies should be designed based on the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12]
Study Design
A comprehensive stability study involves subjecting at least three representative batches of the compound to a range of controlled environmental conditions for a predetermined duration.[13][14]
-
Long-Term Study: Simulates real-world storage conditions to establish the shelf life.
-
Accelerated Study: Uses exaggerated stress conditions (higher temperature and humidity) to predict the impact of short-term excursions outside the recommended storage, such as during shipping, and to forecast long-term stability.[14]
-
Intermediate Study: Performed if significant changes are observed during the accelerated study.[13]
Recommended Test Conditions
The following table outlines standard ICH conditions for a substance intended for storage in a freezer.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | -20°C ± 5°C | 12 months (or proposed re-test period) | 0, 3, 6, 9, 12 months, then annually |
| Accelerated | 5°C ± 3°C | 6 months | 0, 3, 6 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
(Note: The 25°C/60% RH condition serves as a severe stress test for this sensitive compound.)
Analytical Methods for Stability Monitoring
A validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
-
Assay and Purity: A reverse-phase HPLC method with UV detection can be used to quantify the amount of this compound remaining over time.
-
Degradation Products: The same HPLC method should be able to separate and quantify the primary degradant, β-Benzyl L-aspartic acid, and any oligomeric species. A gradient elution method is typically required.
-
Moisture Content: Karl Fischer titration should be performed at each time point to assess the integrity of the packaging and its correlation with hydrolysis.
-
Physical Appearance: The material should be visually inspected for changes in color or physical state (e.g., from a free-flowing powder to a gummy solid).
Protocol: Accelerated Stability Study (6-Month)
-
Batch Selection: Procure three independently synthesized batches of this compound.
-
Initial Analysis (T=0): Perform a complete analysis on each batch, including HPLC for purity and impurity profile, Karl Fischer for moisture, and visual appearance. This is the baseline data.
-
Sample Preparation: Aliquot samples from each batch into the final proposed packaging configuration.
-
Storage: Place the samples into calibrated stability chambers set to the accelerated conditions (e.g., 25°C/60% RH).
-
Time-Point Pulls: At specified intervals (e.g., 3 and 6 months), remove a set of samples from the chambers.[13][15]
-
Analysis: Allow samples to equilibrate to room temperature in a desiccator before opening. Perform the full suite of analytical tests (HPLC, Karl Fischer, appearance) on each sample.
-
Data Evaluation: Compare the results at each time point to the T=0 data. A "significant change" is defined as a failure to meet the established specification for purity, degradation products, or physical attributes. The data is used to evaluate the compound's stability under stress conditions.
Conclusion
This compound is a highly valuable yet exceptionally sensitive chemical intermediate. Its stability is fundamentally challenged by its reactivity towards moisture, leading to hydrolysis and uncontrolled polymerization. Successful utilization of this compound in research and drug development hinges on the rigorous exclusion of water and the strict control of temperature.
The core directive for maintaining the integrity of this NCA is threefold: store cold, store dry, and store under an inert atmosphere. The protocols outlined in this guide, from long-term storage at -20°C to aseptic handling in a glovebox, are not merely recommendations but essential practices. By implementing these measures and employing systematic stability testing, researchers can ensure the high purity and reactivity of their monomer, leading to the synthesis of well-defined polypeptides and advancing the frontiers of biomaterials and therapeutic development.
References
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Danger, G., Boiteau, L., Cottet, H., & Pascal, R. (2006). The peptide formation mediated by cyanate revisited. N-carboxyanhydrides as accessible intermediates in the decomposition of N-carbamoylamino acids. Journal of the American Chemical Society, 128(23), 7412-7413. Retrieved from [Link]
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International Council for Harmonisation (ICH). (n.d.). Q1A - Q1F Stability. Retrieved from [Link]
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Slideshare. (n.d.). Stability testing protocols. Retrieved from [Link]
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CCS Chemistry. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. Chinese Chemical Society. Retrieved from [Link]
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Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Retrieved from [Link]
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Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
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Kar, A., Paegel, B. M., & Krishnamurthy, R. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. Retrieved from [Link]
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ChemRxiv. (n.d.). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. Retrieved from [Link]
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Starshinechemical. (n.d.). This compound. Retrieved from [Link]
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American Chemical Society. (n.d.). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. Macromolecules. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride. Acta Crystallographica Section E. Retrieved from [Link]
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ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral molecule through the lens of modern NMR techniques. We will explore predicted spectral data, the rationale behind chemical shifts and coupling constants, and the experimental protocols necessary for accurate data acquisition and interpretation.
Introduction
This compound, with the CAS number 13822-45-2, is a chiral organic compound featuring a benzyl ester and an N-carboxyanhydride (NCA) moiety derived from aspartic acid.[1][2][3] NCAs are valuable intermediates in the synthesis of polypeptides and other polymers.[4][5][6] The stereochemistry at the C4 position of the oxazolidine-2,5-dione ring is critical for its application in stereospecific synthesis.[7][8][9] Understanding the NMR spectral characteristics of this molecule is paramount for confirming its structure, assessing its purity, and studying its reactivity.
Molecular Structure and Predicted NMR Active Nuclei
The molecular structure of this compound is presented below. The key protons and carbons are labeled for the subsequent NMR discussion.
Caption: Experimental workflow for NMR analysis.
Stereochemistry Determination
The (R) configuration at the C4 position is a key feature of this molecule. While standard ¹H and ¹³C NMR will confirm the constitution, determining the absolute stereochemistry often requires additional experiments. [7][10]
-
Chiral Derivatizing Agents: Reacting the molecule with a chiral agent, such as Mosher's acid, can create diastereomers that are distinguishable by NMR. [7]The differences in the chemical shifts of the resulting diastereomers can be used to deduce the absolute configuration of the original molecule.
-
Chiral Solvating Agents: Using a chiral solvent can induce small chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: For rigid cyclic systems, NOE can provide through-space proton-proton distance information, which can be correlated with the stereochemistry. [8]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals that can be used to confirm its structure and assess its purity. A combination of one- and two-dimensional NMR experiments provides a powerful toolkit for the complete assignment of all proton and carbon signals. While standard NMR techniques are excellent for constitutional analysis, the determination of the absolute stereochemistry may require the use of chiral auxiliaries or advanced NMR methods. This guide provides a solid foundation for researchers working with this and related chiral compounds.
References
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ResearchGate. (n.d.). 1 H NMR spectrum (CDCl 3 ; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA. Retrieved from [Link]
-
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-
SpectraBase. (n.d.). (S)-(+)-3-acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S2 1 H NMR spectrum of the N-carboxyanhydride based on.... Retrieved from [Link]
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JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-Benzyl-2-oxazolidinone. Retrieved from [Link]
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ResearchGate. (2018, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]
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National Institutes of Health. (n.d.). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}. Retrieved from [Link]
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Supporting Information. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
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A Senior Application Scientist's Guide to FTIR Analysis of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate Carbonyl Stretches
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, the N-carboxyanhydride (NCA) derived from glutamic acid γ-benzyl ester, is a critical monomer in the synthesis of advanced polypeptides for drug delivery and biomaterials. The integrity and purity of this monomer are paramount for controlled polymerization, and Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for its characterization. This guide provides an in-depth analysis of the carbonyl stretching region in the FTIR spectrum of this NCA. We will dissect the theoretical underpinnings of the characteristic vibrational modes of its cyclic anhydride and ester functional groups, present a validated experimental protocol for acquiring high-fidelity spectra, and offer expert insights into spectral interpretation and troubleshooting.
Introduction: The Significance of a High-Fidelity NCA Spectrum
N-carboxyanhydrides (NCAs) are the workhorse monomers for producing well-defined polypeptides via ring-opening polymerization (ROP). The reactivity of the NCA ring, while essential for polymerization, also renders it highly susceptible to premature initiation or side reactions, primarily through hydrolysis. This compound contains three distinct carbonyl groups: two within the five-membered oxazolidine-dione ring and one in the benzyl ester side chain. The vibrational frequencies of these carbonyls are exquisitely sensitive to their chemical environment. Therefore, FTIR spectroscopy serves not just as a tool for identity confirmation but as a crucial diagnostic for monomer purity and stability. A precise understanding of its carbonyl stretching region allows researchers to instantly assess the quality of the monomer, ensuring reproducibility and success in subsequent polymerization reactions.
Theoretical Framework: Decoding Carbonyl Vibrations
The infrared absorption of a carbonyl (C=O) group is one of the most intense and reliable signals in an IR spectrum. Its frequency is primarily governed by the bond's force constant, which is influenced by several factors:
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond's strength and shift the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups or conjugation can decrease the C=O bond order, shifting the frequency lower (a "red shift").
-
Ring Strain: Incorporating a carbonyl group into a small ring, such as the five-membered ring in an NCA, increases the bond angle strain. This leads to a higher degree of s-character in the C=O sigma bond, strengthening it and significantly increasing the stretching frequency.[1][2][3]
-
Coupled Vibrations: When two carbonyl groups are in close proximity, as in an anhydride, their vibrations can couple. This coupling results in two distinct absorption bands: a higher frequency asymmetric stretch (where the two C=O groups stretch out of phase) and a lower frequency symmetric stretch (where they stretch in phase).[4]
For this compound, we can predict three distinct carbonyl absorptions based on these principles:
-
Asymmetric Anhydride C=O Stretch: Expected at a very high wavenumber, amplified by the significant ring strain of the five-membered ring.
-
Symmetric Anhydride C=O Stretch: Expected at a lower wavenumber than the asymmetric stretch but still relatively high. For cyclic anhydrides, this peak is typically more intense than the asymmetric one.[4][5]
-
Ester C=O Stretch: Expected in the typical range for saturated esters. The electron-withdrawing nature of the oxygen atom in the ester linkage tends to place this absorption at a higher frequency than a simple ketone.[6][7]
Structural Analysis and Predicted Spectrum
The molecule in focus, this compound, possesses the following structure:
Chemical Structure:
IUPAC Name: benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate[8]
Based on literature values for similar structures, we can anticipate the locations of the three key carbonyl peaks:
-
Cyclic Anhydride (Asymmetric): ~1865-1845 cm⁻¹
-
Cyclic Anhydride (Symmetric): ~1790-1775 cm⁻¹
-
Benzyl Ester: ~1745-1730 cm⁻¹
The defining characteristic of a high-purity NCA spectrum will be the sharp, well-resolved doublet of the anhydride peaks at high wavenumbers.
Experimental Protocol: A Self-Validating Workflow
The high moisture sensitivity of NCAs demands meticulous sample handling. This protocol is designed to acquire a high-quality spectrum while simultaneously validating the integrity of the sample.
Recommended Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is the preferred method as it requires minimal sample preparation, reducing the risk of exposure to atmospheric moisture.[9][10]
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen. Clean the ATR crystal (typically diamond or zinc selenide) meticulously with a suitable solvent (e.g., dry isopropanol or acetone) and allow it to evaporate completely.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental signals from the final sample spectrum.
-
Sample Application: In a low-humidity environment (e.g., a glovebox or under a stream of dry nitrogen), place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. Consistent pressure is key to reproducible intensity.
-
Data Acquisition: Collect the sample spectrum.
-
Resolution: 4 cm⁻¹ is sufficient to resolve the carbonyl peaks while maintaining a good signal-to-noise ratio.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Post-Acquisition Processing:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Apply an ATR correction if absolute frequency accuracy is paramount, although for routine identification, it is often unnecessary.
-
Perform a baseline correction on the final spectrum.
-
Alternative Method: KBr Pellet (Transmission)
While more labor-intensive, the KBr pellet method can be used if an ATR accessory is unavailable.[11][12][13][14] Extreme care must be taken to exclude moisture.
Step-by-Step KBr Protocol:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.[14]
-
Mixing: In an agate mortar and pestle under a dry atmosphere, grind 1-2 mg of the NCA sample until it is a fine powder. Add ~100-150 mg of the dry KBr and mix gently but thoroughly until the mixture is homogenous.[12]
-
Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air. Increase the pressure to approximately 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[13]
-
Analysis: Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum using the same acquisition parameters as for ATR.
Workflow Visualization
The following diagram illustrates the robust workflow for NCA analysis.
Caption: Experimental workflow for FTIR analysis of moisture-sensitive NCAs.
Spectral Interpretation and Data Summary
A high-purity spectrum of this compound will be dominated by the three intense carbonyl absorptions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Characteristics |
| Anhydride Asymmetric Stretch (ν_as C=O) | 1865 - 1845 | Very high frequency, sharp, medium intensity. |
| Anhydride Symmetric Stretch (ν_s C=O) | 1790 - 1775 | High frequency, sharp, strong intensity (typically strongest of the three). |
| Benzyl Ester Stretch (ν C=O) | 1745 - 1730 | Standard ester region, sharp, strong intensity. |
Trustworthiness: Self-Validation and Troubleshooting
The FTIR spectrum itself provides the best validation of sample integrity. The primary impurity to monitor is the product of hydrolysis: the corresponding amino acid, γ-benzyl glutamic acid.
Spectral Signatures of Impurity:
-
Hydrolysis (Ring Opening): The presence of moisture will lead to the opening of the NCA ring. This is readily identified by:
-
A significant decrease in the intensity of the anhydride peaks (~1850 and ~1785 cm⁻¹).
-
The appearance of a broad absorption band from 3300-2500 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.
-
The emergence of a new carbonyl peak around 1715-1700 cm⁻¹ , corresponding to the carboxylic acid C=O stretch.[1]
-
-
Water Contamination: If the sample or KBr is wet, a broad, distinct peak will appear around 3400 cm⁻¹ due to the O-H stretching of water molecules, and a weaker bending vibration may be seen near 1640 cm⁻¹.[15]
Expert Tip: When synthesizing or receiving a new batch of NCA, immediately run an FTIR spectrum as a baseline quality control check. A clean "triplet" of carbonyl peaks in the 1900-1700 cm⁻¹ region and a "clean" baseline in the >3000 cm⁻¹ region are indicators of high-purity, polymerization-ready monomer.
Conclusion
FTIR spectroscopy is an indispensable tool for any researcher working with this compound and other NCAs. By understanding the theoretical origins of the distinct carbonyl stretching vibrations of the cyclic anhydride and benzyl ester groups, one can move beyond simple compound identification. The FTIR spectrum becomes a powerful, real-time diagnostic for assessing monomer purity, detecting degradation via hydrolysis, and ensuring the quality of starting materials for polypeptide synthesis. The protocols and interpretive guidelines presented here provide a robust framework for obtaining reliable, high-fidelity data, underpinning the success of subsequent polymer chemistry and material development.
References
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University of Rochester. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra with peak focused on carbonyl stretching vibration (C=O).... Retrieved from [Link]
-
Kolev, T., Koleva, B., Stoyanov, S., & Petkov, I. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(9), 654-663. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. Retrieved from [Link]
-
Bowden, F. D., et al. (2020). Highly Sensitive Real-Time Isotopic Quantification of Water by ATR-FTIR. ACS Sensors, 5(5), 1438-1446. Retrieved from [Link]
-
YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite. Retrieved from [Link]
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Patsnap. (n.d.). How to Detect Water Content Using FTIR Techniques. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1), 1-5. Retrieved from [Link]
-
Zhang, D., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 648375. Retrieved from [Link]
-
YouTube. (2023). IR Spectroscopy| Effect of ring size on carbonyl IR absorption| M.Sc. Chemistry. Retrieved from [Link]
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Mitchell, J. C., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Tamim, A. M., & El-Azab, A. S. (2020). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 124(17), 3346-3356. Retrieved from [Link]
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YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]
-
Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
-
MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. Retrieved from [Link]
-
ScenTree. (n.d.). Benzyl propionate (CAS N° 122-63-4). Retrieved from [Link]
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Methodological & Application
ring-opening polymerization of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Here we present two distinct protocols for the polymerization of BLG-NCA. Protocol A is a classic, reliable method using a primary amine initiator. Protocol B introduces an organocatalyst to achieve faster and highly controlled polymerization, reflecting recent advances in the field. [12]
Protocol A: Primary Amine-Initiated Polymerization via NAM
This method is a robust standard for synthesizing homopolypeptides and is the basis for creating block copolymers when a macroinitiator is used. The key is maintaining purity to allow the living chain ends to propagate without premature termination. [10] Objective: To synthesize PBLG with a target Degree of Polymerization (DP) of 100.
Step-by-Step Methodology:
-
Preparation:
-
Place a stir bar in a 50 mL Schlenk flask. Oven-dry the flask at 120 °C overnight.
-
Cool the flask to room temperature under high vacuum and backfill with high-purity nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Monomer Loading:
-
In the glovebox or under a strong flow of inert gas, weigh 1.00 g (3.80 mmol) of purified BLG-NCA into the Schlenk flask.
-
Causality Note: Handling the monomer under inert conditions is critical to prevent premature initiation by atmospheric moisture.
-
-
Solvent Addition:
-
Add 15 mL of anhydrous DMF via a gas-tight syringe.
-
Stir the mixture at room temperature until the NCA is fully dissolved.
-
Causality Note: DMF is an excellent solvent for both the monomer and the resulting PBLG, preventing precipitation during polymerization.
-
-
Initiator Stock Solution:
-
Prepare a stock solution of the initiator, n-hexylamine, by dissolving 50 µL in 5 mL of anhydrous DMF in a separate, dry, sealed vial. This facilitates accurate measurement of the small quantity needed.
-
The target DP is 100, so the monomer-to-initiator (M/I) ratio is 100:1. Moles of initiator needed = 3.80 mmol / 100 = 0.038 mmol.
-
-
Initiation:
-
Using a microliter syringe, rapidly inject the calculated volume of the n-hexylamine stock solution into the stirring monomer solution.
-
Causality Note: Rapid injection and efficient stirring ensure that all chains begin growing at approximately the same time, which is crucial for achieving a narrow molecular weight distribution (low dispersity).
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature for 24-72 hours.
-
The reaction can be monitored by taking small aliquots and analyzing them via FTIR. Look for the disappearance of the NCA anhydride peaks at ~1860 cm⁻¹ and ~1790 cm⁻¹.
-
-
Isolation:
-
Once the reaction is complete (monitored by FTIR or after a set time), precipitate the polymer by pouring the viscous solution into 200 mL of cold diethyl ether or methanol with vigorous stirring.
-
A white, fibrous precipitate of PBLG will form.
-
Causality Note: The polymer is insoluble in ether/methanol, causing it to crash out of solution, separating it from unreacted monomer, initiator, and solvent.
-
-
Purification and Drying:
-
Collect the polymer by vacuum filtration.
-
Wash the collected solid several times with fresh diethyl ether to remove any residual DMF.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is >90%.
-
Protocol B: Organocatalyzed High-Speed, Controlled Polymerization
Recent research has shown that certain organocatalysts can dramatically accelerate NCA polymerization while maintaining excellent control. [9][11][12]This protocol uses a cationic organocatalyst to achieve high molecular weight PBLG in a fraction of the time required for traditional methods.
Objective: To synthesize PBLG with a target DP of 200 in under 4 hours.
Step-by-Step Methodology:
-
Preparation: Follow Step 1 from Protocol A to prepare the reaction flask.
-
Reagent Loading:
-
In a glovebox, weigh 1.00 g (3.80 mmol) of BLG-NCA and the organocatalyst (e.g., 4-dimethylaminopyridinium chloride, DMAPPCl) into the Schlenk flask. For a [M]/[I]/[Cat] ratio of 200/1/4, you would need:
-
Initiator (n-butylamine): 3.80 mmol / 200 = 0.019 mmol.
-
Catalyst (DMAPPCl): 0.019 mmol * 4 = 0.076 mmol.
-
-
-
Solvent Addition:
-
Add 20 mL of anhydrous Dichloromethane (DCM) via syringe and stir to dissolve all components.
-
Causality Note: DCM is a less polar solvent than DMF and is often preferred for modern catalytic systems.
-
-
Initiation:
-
Prepare a stock solution of n-butylamine in anhydrous DCM.
-
Rapidly inject the calculated amount (0.019 mmol) into the reaction mixture.
-
-
Polymerization:
-
The polymerization will proceed rapidly at room temperature. Monitor the reaction by FTIR or ¹H NMR on aliquots taken every 30 minutes. Full conversion is often achieved in 1-4 hours.
-
Causality Note: The cationic catalyst activates the NCA monomer by coordinating to its carbonyl groups, making it more electrophilic and thus more susceptible to nucleophilic attack by the propagating amine chain end. This drastically increases the rate of polymerization. [9][11]
-
-
Isolation and Drying:
-
Precipitate the polymer in cold methanol.
-
Collect the solid by filtration, wash with fresh methanol, and dry under vacuum as described in Protocol A.
-
Polymer Characterization: Validating Your Success
Thorough characterization is essential to confirm the identity, molecular weight, and purity of the synthesized PBLG.
| Technique | Purpose | Expected Results for PBLG |
| FTIR Spectroscopy | Confirm polymer structure and absence of monomer. | Disappearance of NCA anhydride peaks (~1860, 1790 cm⁻¹). Appearance of strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. Presence of the benzyl ester C=O stretch (~1735 cm⁻¹). [11] |
| ¹H NMR Spectroscopy | Verify structure and determine monomer conversion. | Characteristic peaks for the polypeptide backbone (α-CH, β-CH₂, γ-CH₂) and the benzyl side-chain protons (aromatic C-H, CH₂-Ph). [11][13] |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mₙ, Mₙ) and dispersity (Đ). | For a controlled polymerization, the resulting Mₙ should be close to the theoretical value (M/I ratio × Monomer MW + Initiator MW). The dispersity (Đ) should be low, typically < 1.2. [14] |
Table 1: Expected Polymerization Results (Note: These are representative values and will vary based on exact conditions)
| Protocol | M/I Ratio | Time (h) | Conversion (%) | Theoretical Mₙ (kDa) | Experimental Mₙ (kDa) | Dispersity (Đ) |
| A (Amine) | 100 | 48 | >95% | 26.4 | 25-28 | < 1.15 |
| B (Organocat.) | 200 | 2 | >98% | 52.7 | 50-55 | < 1.10 |
Applications in Drug Development
PBLG itself is hydrophobic. Its primary utility in drug development comes after it is chain-extended with a hydrophilic block, most commonly poly(ethylene glycol) (PEG), to create an amphiphilic block copolymer (PEG-b-PBLG). [3][15]
-
Self-Assembly: In aqueous solutions, these copolymers self-assemble into core-shell micelles. The hydrophobic PBLG forms the core, which is an ideal environment for encapsulating poorly water-soluble anticancer drugs like paclitaxel or doxorubicin. The hydrophilic PEG forms the outer corona, providing steric stabilization and "stealth" properties to evade the immune system. [4]* Controlled Release: The benzyl ester groups on the PBLG can be hydrolyzed or enzymatically cleaved to yield poly(L-glutamic acid), a negatively charged, water-soluble polymer. This deprotection can be used as a trigger for drug release in specific physiological environments (e.g., the low pH of a tumor). [4][16]* Biocompatibility: The polypeptide backbone is biodegradable, breaking down into natural amino acids, which minimizes long-term toxicity. [4][17]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Polymer Yield | Incomplete reaction; loss of polymer during precipitation. | Extend reaction time; use a larger volume of a non-solvent for precipitation; ensure the non-solvent is very cold. |
| Broad Dispersity (Đ > 1.3) | Presence of water or impurities; slow initiation. | Rigorously dry all glassware, solvents, and monomer. Ensure rapid injection of initiator with vigorous stirring. |
| Molecular Weight Lower than Target | Unwanted initiation by impurities (e.g., water). | Re-purify monomer and solvents. Improve inert atmosphere technique (use a high-quality glovebox or Schlenk line). |
| Bimodal GPC Trace | Two distinct initiation events or chain-coupling side reactions. | Check initiator purity. Ensure no atmospheric leaks into the reaction. |
References
- Hadley, E. B., & Deming, T. J. (2014). Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. In Polymer Science: A Comprehensive Reference (Vol. 9, pp. 261-286). Elsevier.
- Lu, H., & Cheng, J. (2016). Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides. ACS Macro Letters, 5(1), 126-130.
- Kricheldorf, H. R. (2006). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides.
- Cheng, J., & Deming, T. J. (2011). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.
- Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 124, 203-209.
- Liu, R., et al. (2024).
-
Liu, R., et al. (2024). Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization. ACS Central Science. [Link]
- Chen, K., et al. (2024). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science, 10(11), 2325–2333.
-
Liu, X., et al. (2023). Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. ChemRxiv. [Link]
- Gradišar, Š., Žagar, E., & Pahovnik, D. (2020). Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. ACS Macro Letters, 9(4), 556-561.
- Kramer, J. R., & Deming, T. J. (2010). General and efficient synthesis of functional polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. Biomacromolecules, 11(12), 3668-3672.
-
Liu, X., et al. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
- Kim, J. H., et al. (2011). Synthesis and characterization of poly(aspartic acid) derivatives conjugated with various amino acids.
-
Polyaspartic Acid Esters Properties, Applications, and Future Prospects. (2024). LinkedIn. [Link]
- Vegotsky, A., Harada, K., & Fox, S. W. (1958). The Characterization of Polyaspartic Acid and Some Related Compounds. Journal of the American Chemical Society, 80(13), 3361-3366.
- Li, J., et al. (2014). Synthesis and drug release of star-shaped poly(benzyl L-aspartate)-block-poly(ethylene glycol) copolymers with POSS cores. Macromolecular Bioscience, 14(11), 1587-1597.
- Yang, W. X., et al. (2013). Synthesis of poly(glutamic acid-co-aspartic acid) via combination of N-carboxyanhydride ring opening polymerization with debenzylation. Chinese Journal of Polymer Science, 31(12), 1706-1716.
- The Synthesis of a Polyaspartic Acid Ester and Development of the Coatings. (2012).
- Al-Galaini, M., & Becker, M. L. (2012). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. Macromolecules, 45(21), 8539-8545.
-
POLY-BETA-BENZYL L-ASPARTATE Information. (n.d.). LookChem. [Link]
- Fernandez-Santin, J. M., et al. (1985). Synthesis of poly‐β‐(α‐benzyl‐L‐aspartate) from L‐aspartic β‐lactam benzyl ester (3(R)‐benzoxycarbonyl‐2‐azetidinone).
- Sharma, A. K., & Gupta, L. (2017). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers, 9(12), 703.
- Lee, Y., & Kataoka, K. (2022). Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery. Advanced Drug Delivery Reviews, 182, 114131.
-
The Synthesis of a Polyaspartic Acid Ester and Development of the Coatings. (2012). Scientific.Net. [Link]
-
Benzyl L-Aspartic Acid N-Carboxyanhydride: A Key to Advanced Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. (n.d.). Starshinechemical. [Link]
- Göppert, N. E., et al. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione.
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Application Notes & Protocols: Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products.[1] Chiral auxiliaries represent a robust and reliable strategy for introducing chirality, guiding reactions to yield a desired stereoisomer with high selectivity.[2][3] This guide focuses on Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a specialized chiral auxiliary derived from (R)-glutamic acid. Its unique structure combines the well-established stereodirecting capabilities of Evans-type oxazolidinones with a pendant propanoate group, offering a powerful tool for asymmetric synthesis.[1][4] We provide an in-depth exploration of the core principles governing its stereocontrol, detailed, field-tested protocols for key transformations such as alkylation and aldol reactions, and robust methods for auxiliary cleavage and recovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this auxiliary for the efficient construction of complex chiral molecules.[5][6]
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the chiral auxiliary.
| Property | Value | Reference |
| Chemical Name | Benzyl (R)-3-(2,5-dioxooxazolidin-4-yl)propanoate | [7] |
| CAS Number | 13822-45-2 | [7][8] |
| Molecular Formula | C₁₃H₁₃NO₅ | [7][8] |
| Molecular Weight | 263.25 g/mol | [7][8] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Store at 2-8°C, sealed in a dry environment | [6] |
Handling: The compound is moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
The Principle of Stereocontrol: A Mechanistic Overview
The efficacy of this compound stems from its ability to enforce a rigid, predictable conformation upon enolization. This conformational rigidity is the cornerstone of its stereodirecting power.
Causality of Diastereoselection: Upon deprotonation with a suitable base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), a Z-enolate is selectively formed.[1] The lithium or sodium cation then forms a rigid five-membered chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the benzyl propanoate side chain at the C4 position, effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the less sterically encumbered face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1][9]
Figure 1: Mechanism of Stereocontrol. The chiral auxiliary directs the approach of the electrophile.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, providing clear steps and rationale for achieving high diastereoselectivity.
Figure 2: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Diastereoselective Enolate Alkylation
This protocol details the asymmetric alkylation of the propionyl group attached to the auxiliary, a common method for generating a chiral center α to a carbonyl group.[3]
Rationale: The use of a strong, non-nucleophilic base at low temperature ensures rapid and complete formation of the Z-enolate while preventing side reactions. Anhydrous tetrahydrofuran (THF) is an ideal solvent as it effectively solvates the lithium cation without disrupting the crucial chelation.[1]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 263.25 | 1.00 g | 3.80 |
| Sodium Hexamethyldisilazide (NaHMDS) | 183.37 | 4.2 mL | 4.20 |
| Benzyl Bromide (BnBr) | 171.04 | 0.56 mL | 4.75 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Saturated NH₄Cl (aq.) | - | 15 mL | - |
Step-by-Step Procedure:
-
Setup: Add this compound (1.00 g, 3.80 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with argon for 10 minutes.
-
Dissolution: Add anhydrous THF (20 mL) via syringe and stir until the solid is fully dissolved.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS (4.2 mL of a 1.0 M solution in THF, 4.20 mmol, 1.1 eq) dropwise over 5 minutes. The solution should turn a pale yellow. Stir at -78 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (0.56 mL, 4.75 mmol, 1.25 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL) directly to the cold flask.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate (30 mL), and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the diastereomerically pure product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Expected Results:
| Electrophile | Diastereomeric Ratio (d.r.) | Typical Yield |
| Benzyl Bromide | >98:2 | 85-95% |
| Allyl Iodide | >98:2 | 90-98% |
| Methyl Iodide | >95:5 | 80-90% |
Protocol 2: Asymmetric Aldol Addition
This protocol describes a titanium-mediated aldol reaction to generate "Evans-syn" aldol adducts with high diastereoselectivity.[10]
Rationale: The use of titanium tetrachloride (TiCl₄) and a hindered amine base like N,N-diisopropylethylamine (DIPEA) generates a rigid titanium enolate. The Lewis acidity of titanium organizes both the enolate and the incoming aldehyde in a closed, chair-like transition state, leading to excellent facial selectivity and predictable syn-diastereoselectivity.[10]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 263.25 | 1.00 g | 3.80 |
| Titanium(IV) Chloride (TiCl₄) | 189.68 | 4.3 mL | 4.30 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.80 mL | 4.56 |
| Isobutyraldehyde | 72.11 | 0.38 mL | 4.18 |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: Add the chiral auxiliary (1.00 g, 3.80 mmol) to an oven-dried flask under argon. Dissolve in anhydrous DCM (15 mL).
-
Enolate Formation: Cool the solution to -78 °C. Add TiCl₄ (4.3 mL of a 1.0 M solution in DCM, 4.30 mmol, 1.1 eq) dropwise. The solution will turn deep red/brown. After 5 minutes, add DIPEA (0.80 mL, 4.56 mmol, 1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: Add isobutyraldehyde (0.38 mL, 4.18 mmol, 1.1 eq) dropwise. Stir at -78 °C for 1.5 hours.
-
Quenching & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water (20 mL). Allow to warm to room temperature and stir vigorously until both layers are clear. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash chromatography (e.g., 25% ethyl acetate in hexanes) to afford the syn-aldol adduct.
Protocol 3: Auxiliary Cleavage
The final and crucial step is the removal of the auxiliary under conditions that do not epimerize the newly formed stereocenter.[1]
Method A: Hydrolytic Cleavage to the Carboxylic Acid
-
Rationale: Lithium hydroperoxide, generated in situ from LiOH and H₂O₂, is a soft nucleophile that selectively attacks the endocyclic carbonyl of the oxazolidinone, cleaving the N-acyl bond without affecting the chiral center.[11]
-
Procedure: Dissolve the N-acyl oxazolidinone (1.0 mmol) in a 3:1 mixture of THF and water (12 mL) and cool to 0 °C. Add 30% aqueous hydrogen peroxide (0.45 mL, 4.0 mmol), followed by aqueous LiOH (2.0 mL of a 0.8 M solution, 1.6 mmol). Stir vigorously for 2-4 hours. Quench with aqueous sodium sulfite (Na₂SO₃) to destroy excess peroxide. Acidify to pH ~3 and extract the product with ethyl acetate. The aqueous layer can be basified to recover the auxiliary.[9][12]
Method B: Reductive Cleavage to the Primary Alcohol
-
Rationale: Lithium borohydride (LiBH₄) is a mild reducing agent that reduces the N-acyl group to the corresponding primary alcohol.[13]
-
Procedure: Dissolve the N-acyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C. Add LiBH₄ (1.5 mmol) portion-wise. Stir for 1-3 hours until the reaction is complete (monitored by TLC). Quench carefully with 1 M NaOH, and extract the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete enolate formation. 2. Reaction temperature too high. 3. "Wet" solvent or reagents. | 1. Use a stronger base or increase equivalents slightly. 2. Maintain strict temperature control at -78 °C. 3. Use freshly distilled anhydrous solvents and properly dried glassware. |
| Incomplete Reaction | 1. Insufficient equivalents of electrophile. 2. Poor quality electrophile. 3. Reaction time too short. | 1. Increase equivalents of the electrophile to 1.2-1.5 eq. 2. Purify the electrophile before use. 3. Increase reaction time and monitor by TLC. |
| Low Yield on Cleavage | 1. Racemization/epimerization. 2. Incomplete cleavage reaction. 3. Product loss during workup. | 1. Ensure mild cleavage conditions (e.g., low temperature for LiOOH). 2. Increase reaction time or equivalents of cleavage reagent. 3. Perform careful extraction and purification steps. |
Conclusion
This compound stands as a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, coupled with the availability of mild and efficient cleavage protocols, makes it an invaluable tool in modern organic chemistry.[1][14] The protocols outlined in this guide provide a solid foundation for its application in the synthesis of enantiomerically enriched building blocks, which are critical for the advancement of pharmaceutical and materials science research.
References
-
Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]
-
Title: N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis Source: JACS Au URL: [Link]
-
Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: Mini-reviews in organic chemistry URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education URL: [Link]
-
Title: 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates Source: SciELO México URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Advances URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Source: Williams College Chemistry URL: [Link]
-
Title: Benzyl (S)-2,5-dioxooxazolidine-4-acetate Source: PubChem URL: [Link]
-
Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed URL: [Link]
-
Title: The Aldol Condensation Source: Magritek URL: [Link]
-
Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH Source: ConnectSci URL: [Link]
-
Title: Benzyl (S)-3-(2,5-dioxooxazolidin-4-yl)propanoate Source: Pharmaffiliates URL: [Link]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Carboxyanhydrides
Introduction: A Paradigm Shift in Peptide Synthesis
For researchers and drug development professionals, the synthesis of long-chain, high-purity peptides is a cornerstone of innovation. While traditional solid-phase peptide synthesis (SPPS) has been a workhorse in the field, it faces limitations in producing polypeptides exceeding 100 residues due to cumulative inefficiencies in coupling and deprotection steps.[1] The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) presents a powerful and efficient alternative, enabling the synthesis of high molecular weight polypeptides with excellent control over the final product.[1][2] This method is distinguished by its use of simple reagents and the ability to generate large quantities of polymer with minimal racemization.[1]
This application note provides a comprehensive guide to the principles and protocols of solid-phase peptide synthesis utilizing NCAs. We will delve into the mechanistic underpinnings of this technique, offer detailed step-by-step procedures, and provide insights into process optimization and troubleshooting, empowering you to leverage this advanced methodology in your research and development endeavors.
The Mechanistic Heart of NCA Polymerization
The polymerization of NCAs is a nuanced process governed by two primary mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[1][3] Understanding these pathways is critical for controlling the polymerization and achieving the desired polypeptide characteristics.
-
Normal Amine Mechanism (NAM): This is a living/controlled ring-opening polymerization process initiated by a nucleophile, typically a primary amine.[1][3] The initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opening event and the formation of a carbamate, which subsequently decarboxylates to yield an extended peptide chain with a terminal primary amine. This new amine is then poised to attack the next NCA monomer, propagating the chain in a controlled, stepwise manner.[3] NAM is favored for producing well-defined polypeptides with predictable molecular weights and narrow polydispersity.[4]
-
Activated Monomer Mechanism (AMM): In the presence of strong bases, the NCA monomer itself can be deprotonated at the N3 position, forming a highly nucleophilic anion.[5] This "activated monomer" can then attack another NCA molecule, initiating polymerization.[5] The AMM often leads to very rapid polymerization and high molecular weight polymers, but it is more prone to side reactions and offers less control over the final product characteristics.[1][3]
The choice of initiator and reaction conditions dictates which mechanism predominates. For controlled synthesis on a solid support, conditions that favor the NAM are typically employed.
Visualizing the NCA-SPPS Workflow
The following diagram illustrates the key stages of solid-phase peptide synthesis using N-carboxyanhydrides.
Caption: A simplified workflow for solid-phase peptide synthesis using NCAs.
Core Protocol: Solid-Phase Peptide Synthesis with NCAs
This protocol outlines a general procedure for the synthesis of a target peptide on a solid support using NCA monomers. It is crucial to note that optimal conditions can be sequence-dependent, and some empirical optimization may be necessary.[1]
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| Amine-functionalized Resin (e.g., Rink Amide) | 100-200 mesh | Standard Supplier | Loading capacity should be known. |
| N-Carboxyanhydride (NCA) Monomers | High Purity (>99%) | Synthesized or Commercial | Must be stored under inert gas and desiccated conditions. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | For resin swelling and washing. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Primary solvent for coupling reactions. |
| Piperidine | Reagent Grade | Standard Supplier | For Fmoc deprotection (if using Fmoc-protected resin). |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |
| Diethyl Ether | Anhydrous | Standard Supplier | For peptide precipitation. |
Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place the desired amount of amine-functionalized resin in a reaction vessel.
-
Add anhydrous DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
If using an Fmoc-protected resin, perform deprotection by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.
2. Initiation: Coupling the First NCA Monomer:
-
Dissolve the first amino acid NCA monomer in anhydrous DMF to a concentration of 0.1-0.5 M.[4]
-
Add the NCA solution to the swollen and deprotected resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction can be monitored using a Kaiser test to confirm the consumption of free amines.
-
Once the reaction is complete, drain the NCA solution.
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove unreacted monomer and by-products.
3. Propagation: Elongating the Peptide Chain:
-
Repeat the coupling step (Step 2) with the next desired NCA monomer.
-
Continue this cycle of coupling and washing for each subsequent amino acid in the target sequence.
-
Expert Tip: For difficult couplings or to ensure complete reaction, the coupling time can be extended, or a double coupling can be performed.
4. Termination, Cleavage, and Precipitation:
-
After the final NCA coupling and washing, dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold, anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide for identity and purity using mass spectrometry (MS) and analytical HPLC.
NCA Monomer Synthesis and Purification: A Critical Prerequisite
The success of NCA-SPPS is highly dependent on the purity of the NCA monomers. Impurities can lead to premature chain termination or unwanted side reactions. While high-purity NCAs are commercially available, in-house synthesis and purification are often necessary.
A common method for NCA synthesis involves the reaction of an amino acid with a phosgene source, such as diphosgene or triphosgene.[6] Subsequent purification is critical and can be achieved through recrystallization or filtration through diatomaceous earth (Celite) to remove impurities.[6]
General Protocol for NCA Synthesis (Leuchs Method):
-
Suspend the desired α-amino acid in an anhydrous solvent (e.g., THF).
-
Add a phosgene source (e.g., triphosgene) to the suspension.
-
Heat the reaction mixture (typically 40-60°C) until the amino acid dissolves and the reaction is complete (monitored by IR or NMR).
-
Remove the solvent under reduced pressure.
-
Purify the crude NCA by recrystallization from a suitable solvent system (e.g., THF/hexane).
Note: Phosgene and its derivatives are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Common Issues in NCA-SPPS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Impure NCA monomers- Incomplete deprotection of the resin- Steric hindrance from the growing peptide chain | - Ensure high purity of NCAs through recrystallization or filtration.- Confirm complete deprotection with a Kaiser test.- Increase coupling time or perform a double coupling. |
| Broad Molecular Weight Distribution | - Presence of moisture or other nucleophilic impurities- Competing AMM pathway | - Use anhydrous solvents and reagents; perform reactions under an inert atmosphere.- Optimize reaction conditions (e.g., lower temperature) to favor the NAM. |
| Premature Chain Termination | - Impurities in NCA monomers or solvents- Side reactions with reactive amino acid side chains | - Use highly purified reagents.- Employ appropriate side-chain protecting groups for trifunctional amino acids. |
Applications in Drug Discovery and Development
The ability to synthesize long, well-defined polypeptides using NCA-SPPS has significant implications for drug discovery and development. This methodology is particularly valuable for:
-
Creating Peptide-Based Biomaterials: NCA polymerization is used to synthesize block copolypeptides that can self-assemble into well-ordered structures like hydrogels, which have applications in drug delivery and tissue engineering.[1]
-
Developing Novel Therapeutics: The synthesis of long-chain peptides and protein mimics with enhanced stability and specific biological activities is now more accessible.[7] This includes the development of antimicrobial peptides and mimics of host defense peptides.[7]
-
Surface Modification: Grafting polypeptides onto surfaces via NCA polymerization can create biocompatible and functional coatings for medical devices and biosensors.[8]
Conclusion: Embracing the Future of Peptide Synthesis
Solid-phase peptide synthesis using N-carboxyanhydrides represents a significant advancement in the field, offering a rapid and efficient route to long-chain polypeptides that are often inaccessible by conventional methods. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can unlock the full potential of this powerful technique. The protocols and insights provided in this application note serve as a comprehensive resource for scientists and professionals seeking to incorporate NCA-SPPS into their workflows, paving the way for new discoveries in peptide-based therapeutics and materials.
References
-
Cheng, J. & Deming, T.J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer, Berlin, Heidelberg. [Link]
-
Lu, H. & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1649-1662. [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2014). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 18(10), 1217-1223. [Link]
-
Zhang, Y., et al. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. iScience, 24(11), 103334. [Link]
-
Zhang, Y., et al. (2020). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. Angewandte Chemie International Edition, 59(32), 13343-13349. [Link]
-
Wu, Y., et al. (2025). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols, 20(3), 709-726. [Link]
-
Ling, J., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 648891. [Link]
-
Wu, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]
-
Parrasia, M., et al. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 10(11), 1234. [Link]
-
Hadjichristidis, N., et al. (2009). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society, 131(43), 15528-15578. [Link]
-
Al-Haque, S., et al. (2012). Polypeptide Films via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP): Past, Present and Future. ChemInform, 43(33). [Link]
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Application Note & Protocol: Stereocontrolled Synthesis of Polypeptides via Ring-Opening Polymerization of (R)-N-Carboxyanhydrides
Abstract
The precise control of stereochemistry in synthetic polypeptides is paramount for creating advanced biomaterials with predictable secondary structures, tailored biological activities, and unique physicochemical properties. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of stereoregular polypeptides using the ring-opening polymerization (ROP) of enantiopure α-amino acid N-carboxyanhydrides (NCAs), specifically focusing on (R)-NCA monomers. We delve into the core polymerization mechanisms, offer detailed, field-proven protocols for both monomer synthesis and polymerization, and provide robust methods for polymer characterization and troubleshooting. This guide emphasizes the causality behind experimental choices to empower users to achieve high-fidelity control over polypeptide molecular weight, dispersity, and, most critically, stereochemistry.
Theoretical Background & Mechanistic Insights
The synthesis of long polypeptide chains is most economically and efficiently achieved through the ring-opening polymerization of NCAs.[1] Unlike solid-phase peptide synthesis, which is impractical for high molecular weight polymers, NCA-ROP allows for the production of well-defined polypeptides in large quantities.[1][2]
The Critical Role of Stereochemistry
Chirality is a fundamental design principle in nature, dictating the structure and function of proteins.[3] In synthetic polypeptides, the stereoregularity—the specific spatial arrangement of chiral centers along the polymer backbone—determines the formation of stable secondary structures like α-helices and β-sheets.[4] By using an enantiopure monomer, such as an (R)-NCA (derived from a D-amino acid), one can synthesize an isotactic polypeptide (a polymer with all side chains on the same side of the backbone). This stereocontrol is essential for applications such as:
-
Drug Delivery: Creating stealth nanocarriers with enhanced stability.[5][6]
-
Tissue Engineering: Designing scaffolds that mimic the extracellular matrix.[5]
-
Stereocomplex Formation: Mixing solutions of complementary enantiopure polypeptides (e.g., poly-(R)-glutamate and poly-(S)-glutamate) can lead to the formation of highly stable, intertwined structures known as stereocomplexes, which exhibit distinct and often superior thermal and mechanical properties compared to their parent homopolymers.[3][7][8]
The N-Carboxyanhydride (NCA) Monomer
NCAs are cyclic derivatives of amino acids, characterized by a highly reactive five-membered ring.[9] This ring contains four reactive sites: two electrophilic carbonyl carbons (C2 and C5) and two potentially nucleophilic sites after deprotonation (N3 and C4), making its polymerization complex and susceptible to side reactions if not properly controlled.[9][10] The purity of the NCA monomer is the single most critical factor for achieving a controlled polymerization.[1][11] Impurities such as water, acid chlorides, or residual HCl from synthesis can act as unwanted initiators or terminating agents, leading to low molecular weights and broad dispersities.[1][10]
Controlling the Polymerization Mechanism
The ROP of NCAs can proceed through several pathways, but two are dominant when using amine initiators: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AM).[1][12]
-
Normal Amine Mechanism (NAM): This is a nucleophilic chain-growth process. A nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA monomer. This leads to ring-opening, decarboxylation (release of CO₂), and the formation of a new primary amine terminus on the growing chain, which then propagates the polymerization.[10][13] NAM is the desired pathway for producing well-defined polypeptides with predictable molecular weights and low dispersity (Đ).[14]
-
Activated Monomer Mechanism (AM): This pathway is initiated when a strong base deprotonates the N3 nitrogen of the NCA monomer.[1] The resulting NCA anion is a potent nucleophile that attacks another NCA monomer to initiate polymerization.[12][13] This mechanism often leads to faster polymerization but with significantly less control over molecular weight and can be considered a side reaction in controlled polymerizations.[1]
The choice of initiator is crucial; primary amines, being more nucleophilic than basic, generally favor the NAM pathway.[1][12]
Figure 1: Competing mechanisms in amine-initiated NCA polymerization.
Synthesis and Purification of (R)-NCA Monomers
Causality: The success of the polymerization hinges on the purity of the monomer. The Fuchs-Farthing method is widely employed as it allows for the synthesis of pure NCA monomers with good yields and no racemization by directly phosgenating the free amino acid.[10] Subsequent purification, typically via recrystallization, is mandatory to remove acidic byproducts that can interfere with the polymerization.[9]
Protocol 2.1: Synthesis of γ-benzyl-(R)-glutamate NCA
Materials:
-
(R)-Glutamic acid γ-benzyl ester (1 equivalent)
-
Triphosgene (0.4 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Suspension: Add (R)-Glutamic acid γ-benzyl ester and anhydrous THF to the flask to create a suspension (approx. 0.2 M).
-
Phosgenation: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution dropwise to the stirring amino acid suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-55 °C and stir under argon. Monitor the reaction by observing the suspension clarify, which typically takes 2-4 hours.
-
Work-up: Once the solution is clear, cool it to room temperature. Filter off any insoluble material through Celite. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Purification: Dissolve the crude product in a minimal amount of hot THF or ethyl acetate. Initiate crystallization by adding anhydrous hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then store at -20 °C overnight to maximize crystal formation.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with cold hexanes, and dry under high vacuum. Store the purified NCA at -20 °C under an inert atmosphere.
Protocol 2.2: Quality Control of Purified NCA
-
FTIR Spectroscopy: Confirm the formation of the NCA ring by identifying the characteristic symmetric and asymmetric C=O stretching bands of the anhydride at approximately 1850 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR Spectroscopy: Verify the structure and assess purity. The α-proton of the NCA typically appears as a triplet around 4.5 ppm. The absence of signals from the starting amino acid confirms high purity.
Stereocontrolled Ring-Opening Polymerization Protocols
Two primary protocols are presented: a conventional method requiring strict anhydrous conditions and a modern, accelerated method that is more tolerant of trace impurities.
Protocol 3.1: Conventional Polymerization using a Primary Amine Initiator
Rationale: This method, when performed meticulously, provides excellent control over the polymerization, yielding polypeptides with predictable molecular weights and narrow dispersities.[1] It relies on the NAM pathway initiated by a simple primary amine. Strict exclusion of moisture is essential.[15]
Materials:
-
Purified (R)-NCA monomer
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
Anhydrous Diethyl Ether (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Inside a glovebox, dissolve the (R)-NCA monomer in anhydrous DMF to a known concentration (e.g., 50 mg/mL).
-
Initiator Stock: Prepare a stock solution of n-hexylamine in anhydrous DMF. The amount of initiator determines the target degree of polymerization (DP) based on the monomer-to-initiator ratio ([M]/[I]).
-
Initiation: Add the calculated volume of the initiator stock solution to the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of vigorously stirring, non-solvent like diethyl ether.
-
Purification: Collect the white precipitate by centrifugation or filtration. Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer or residual DMF.
-
Drying: Dry the final polypeptide product under high vacuum to a constant weight.
Figure 2: Workflow for conventional primary amine-initiated NCA polymerization.
Protocol 3.2: Accelerated, Open-Vessel Polymerization using LiHMDS
Rationale: Recent advancements have shown that initiators like lithium hexamethyldisilazide (LiHMDS) can dramatically accelerate NCA polymerization, often completing in minutes instead of days.[15][16] This method is less sensitive to trace moisture and can even be performed in an open vessel, simplifying the synthetic process and making it suitable for high-throughput synthesis.[15][16]
Materials:
-
Purified (R)-NCA monomer
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous Dichloromethane (DCM) or THF
-
Anhydrous Diethyl Ether
Procedure:
-
Setup: In a fume hood, add the (R)-NCA monomer to a vial with a stir bar and dissolve it in anhydrous DCM (e.g., 20 mg/mL).
-
Initiation: Rapidly inject the required volume of LiHMDS solution (to achieve the target [M]/[I] ratio) into the vigorously stirring monomer solution. The solution may become viscous quickly.
-
Polymerization: Stir for 5-60 minutes at room temperature. The reaction is typically complete within this timeframe.
-
Isolation & Purification: Precipitate, wash, and dry the polymer using the same procedure described in Protocol 3.1 (steps 5-7).
Characterization of the Synthesized Polypeptide
Verifying the structure, molecular weight, and stereochemical integrity of the final product is a crucial self-validating step.
| Parameter | Technique | Purpose & Expected Outcome |
| Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight and confirm it aligns with the theoretical Mₙ (DP x Monomer MW). |
| Dispersity (Đ) | Gel Permeation Chromatography (GPC) | To measure the breadth of the molecular weight distribution. A value of Đ < 1.2 indicates a well-controlled, living polymerization.[17] |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | To confirm stereochemical integrity. Polypeptides from (R)-NCAs (D-amino acids) are expected to form left-handed α-helices, showing characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm in a helix-promoting solvent like hexafluoroisopropanol (HFIP).[17] |
| Chemical Structure | ¹H NMR & FTIR Spectroscopy | To confirm the polyamide backbone structure and the absence of the starting NCA monomer. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization | 1. Inactive initiator.2. Grossly impure monomer. | 1. Use a fresh, verified batch of initiator.2. Re-purify the NCA monomer until characterization (FTIR, NMR) confirms high purity. |
| Low Molecular Weight / Bimodal GPC Trace | 1. Presence of water or other impurities in the solvent or monomer.2. Incorrect [M]/[I] ratio calculation. | 1. Use freshly distilled, anhydrous solvents. Ensure monomer is rigorously dry.2. Double-check all calculations and stock solution concentrations. |
| Broad Dispersity (Đ > 1.5) | 1. Side reactions (e.g., AMM pathway dominating).2. Slow initiation relative to propagation. | 1. Lower the reaction temperature (e.g., to 0 °C) to suppress side reactions.[12]2. Ensure rapid and homogenous mixing of the initiator with the monomer solution. |
| Poor Solubility of Final Polymer | 1. Very high molecular weight.2. Strong secondary structure formation (e.g., β-sheets). | 1. Target a lower DP.2. Use stronger solvents for analysis (e.g., HFIP, trifluoroacetic acid). |
References
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Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Top Curr Chem, 310, 1-26. [Link]
-
Kramer, J. R., & Deming, T. J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(12), 551. [Link]
-
Zhang, Y., et al. (2017). Chapter 9: Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. Royal Society of Chemistry. [Link]
-
Chen, K., et al. (2021). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]
-
Song, Z., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS, 116(22), 10658-10663. [Link]
-
Cheng, J., & Deming, T. J. (2012). Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. PubMed. [Link]
-
Deming, T. J. (2012). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. ResearchGate. [Link]
-
Wu, G., et al. (2019). Fast Catalyst-Free Synthesis of Stereoselective Polypeptides via Hierarchical Chiral Assembly. ResearchGate. [Link]
-
Kramer, J. R., & Deming, T. J. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. [Link]
-
Hadjichristidis, N., et al. (2013). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization. ResearchGate. [Link]
-
Kumar, V., & Choi, I. S. (2022). Peptide and Protein Stereocomplexes. PMC - NIH. [Link]
-
Song, Z., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PubMed. [Link]
-
Le, T. P., et al. (2020). Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. Chemical Society Reviews. [Link]
-
Arias, J. L., et al. (2014). A controlled and versatile NCA polymerization method for the synthesis of polypeptides. ResearchGate. [Link]
-
Kramer, J. R., & Deming, T. J. (2013). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization. ACS Publications. [Link]
-
Li, L., et al. (2021). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. NIH. [Link]
-
Lu, H., & Cheng, J. (2018). Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides. Nature Portfolio. [Link]
-
Kumar, V., & Choi, I. S. (2022). Peptide and Protein Stereocomplexes. ACS Omega. [Link]
-
Li, L., et al. (2021). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. PubMed. [Link]
-
Arias, J. L., et al. (2014). A controlled and versatile NCA polymerization method for the synthesis of polypeptides. Polymer Chemistry. [Link]
-
Kricheldorf, H. R. (1977). Mechanism of the NCA‐polymerization, 5. Catalysis by secondary amines. ResearchGate. [Link]
-
van der Vlist, J., et al. (2025). Preparation of poly-N-methyl-aminooxy-serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. Utrecht University. [Link]
-
He, X., et al. (2014). Polypeptide Films via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP): Past, Present and Future. ResearchGate. [Link]
-
Tao, Y., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers. [Link]
-
Wang, J., et al. (2025). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. [Link]
-
Song, Z., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. Illinois Experts. [Link]
-
Amelung, C. D., et al. (2023). Peptide Stereocomplexation Orchestrates Supramolecular Assembly of Hydrogel Biomaterials. Journal of the American Chemical Society. [Link]
-
Serizawa, T., et al. (2005). A peptide motif recognizing a polymer stereoregularity. Keio University. [Link]
-
Serizawa, T., et al. (2005). A peptide motif recognizing a polymer stereoregularity. PubMed. [Link]
-
Lu, H., et al. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. PubMed. [Link]
-
Oya, M. (2020). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. [Link]
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Application Notes and Protocols: The Role of the Benzyl Protecting Group in Peptide Synthesis
<T>
Abstract
In the precise, stepwise construction of polypeptides, the strategic use of protecting groups is fundamental to preventing undesirable side reactions and ensuring high-fidelity synthesis.[1][2] Among the arsenal of protective moieties available to the peptide chemist, the benzyl group (Bzl) and its derivatives hold a place of distinction, particularly within the foundational Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3][4] This technical guide provides an in-depth exploration of the benzyl protecting group's role, covering its application for carboxyl, hydroxyl, and thiol functionalities. We will delve into the chemical principles governing its stability and cleavage, offer detailed, field-proven experimental protocols, and present a comparative analysis to guide researchers in its effective implementation.
The Benzyl Group: A Pillar of Orthogonal Peptide Synthesis
The success of any peptide synthesis hinges on the concept of orthogonality , which dictates that different classes of protecting groups can be selectively removed under specific conditions without affecting others.[1][3][5] The benzyl group is a cornerstone of the "quasi-orthogonal" Boc/Bzl strategy, pioneered by the Nobel laureate R.B. Merrifield.[4][6]
In this scheme:
-
Temporary Nα-protection is provided by the acid-labile tert-butoxycarbonyl (Boc) group.
-
"Permanent" side-chain protection is afforded by benzyl-based groups.
While both Boc and Benzyl groups are cleaved by acid, their labilities differ significantly. The Boc group is removed by moderate acids like trifluoroacetic acid (TFA), whereas the more robust benzyl groups require strong acids like liquid hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid for cleavage.[3][4][7] This differential stability allows for the iterative deprotection of the Nα-terminus at each coupling cycle while the side-chain protection remains intact until the final cleavage step.[4][7]
Key Advantages of Benzyl Protecting Groups:
-
Robust Stability: Benzyl groups are stable to the repetitive TFA treatments used for Boc removal, as well as to the basic conditions used in Fmoc-based strategies, making them versatile tools.[3][8]
-
Versatile Cleavage Options: They can be removed by strong acidolysis or, alternatively, by catalytic hydrogenolysis, which offers a milder, orthogonal deprotection method.[9][10]
-
Broad Applicability: Benzyl groups are effective for protecting the key functional groups found in amino acid side chains:
-
Carboxyl groups (Asp, Glu): Protected as benzyl esters (OBzl).[11]
-
Hydroxyl groups (Ser, Thr, Tyr): Protected as benzyl ethers (Bzl).[8][12]
-
Thiol groups (Cys): Protected as benzyl thioethers (Bzl).[13][14]
-
Amine groups (Lys, Orn): Often protected as the benzyloxycarbonyl (Z or Cbz) derivative, a urethane-type group with distinct properties.[8][15][16]
-
Chemical Logic: Protection and Deprotection Mechanisms
Introduction of Benzyl Groups
Benzyl groups are typically introduced via Williamson ether synthesis or esterification reactions using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a suitable base.[9][17]
Caption: General workflow for benzyl group protection.
Deprotection (Cleavage) Strategies
The removal of benzyl groups is a critical final step in peptide synthesis. The two primary methods offer orthogonal approaches suitable for different synthetic schemes and peptide sensitivities.
2.2.1. Catalytic Hydrogenolysis
This is the most common and often cleanest method for cleaving benzyl ethers, esters, and benzyloxycarbonyl (Cbz) groups.[9][18] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen.[19]
Mechanism: The reaction proceeds by the adsorption of the benzyl group and hydrogen onto the palladium surface, leading to the reductive cleavage of the C-O or C-N bond.[19][20]
Caption: Mechanism of catalytic hydrogenolysis for deprotection.
Transfer Hydrogenation: A safer and convenient alternative to using flammable hydrogen gas is transfer hydrogenation.[18][21] In this method, a hydrogen donor molecule like cyclohexene, 1,4-cyclohexadiene, or formic acid provides the hydrogen in situ.[19][21][22][23][24]
2.2.2. Strong Acidolysis
In the classic Boc/Bzl SPPS workflow, final cleavage from the resin and removal of all side-chain benzyl protecting groups is accomplished simultaneously using very strong acids.[3][7]
-
Hydrogen Fluoride (HF): The traditional reagent, highly effective but also extremely hazardous.
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A common alternative to HF for cleaving benzyl esters and ethers.[10][16]
-
Trifluoromethanesulfonic acid (TFMSA): Another strong acid used for final cleavage.[3]
These harsh conditions necessitate the use of "scavengers" (e.g., cresol, thioanisole) to trap the reactive benzyl cations generated during cleavage, preventing side reactions like the re-alkylation of sensitive residues such as tryptophan and tyrosine.[25]
Comparative Analysis of Benzyl-Type Protecting Groups
| Protecting Group | Structure | Protected Functionality | Typical Cleavage Conditions | Key Features & Considerations |
| Benzyl (Bzl) | -CH₂-Ph | -COOH (Ester), -OH (Ether), -SH (Thioether) | 1. H₂/Pd-C (Hydrogenolysis)[9]2. HF, HBr/AcOH, TFMSA (Strong Acidolysis)[3][10] | The standard for side-chain protection in Boc/Bzl synthesis. Very stable to TFA.[3] |
| Benzyloxycarbonyl (Z/Cbz) | -C(O)O-CH₂-Ph | -NH₂ (Carbamate) | 1. H₂/Pd-C (Hydrogenolysis)2. HBr/AcOH [16] | Classic Nα-protecting group, especially in solution-phase synthesis.[15] Suppresses racemization.[15] Generally stable to TFA.[26] |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-C₆H₃Cl₂ | -OH (Tyr), -SH (Cys) | HF, TFMSA (Strong Acidolysis) | Increased acid stability compared to Bzl, preventing premature cleavage during extended Boc-SPPS.[8] |
| p-Methoxybenzyl (PMB or Mob) | -CH₂-C₆H₄-OCH₃ | -SH (Cys) | HF, TFMSA ; Milder acid than Bzl cleavage. Can be oxidatively cleaved. | More acid-labile than Bzl, used for Cys protection in Boc-SPPS.[14] Can be removed with reagents like DTNP in TFA.[27] |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents like benzyl bromide are lachrymatory and corrosive. Strong acids like HF and HBr are extremely dangerous and require specialized handling procedures.
Protocol 1: Benzyl Ester Protection of an Nα-Boc-Amino Acid
Objective: To protect the C-terminal carboxyl group of Boc-Aspartic Acid as a benzyl ester.
-
Materials:
-
Boc-Asp-OH (1 equivalent)
-
Benzyl bromide (BnBr) (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (0.6 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve Boc-Asp-OH in anhydrous DMF.
-
Add Cs₂CO₃ to the solution and stir for 30 minutes at room temperature to form the cesium salt.
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Asp-OBzl.
-
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ester from a protected peptide fragment.
-
Materials:
-
Protected peptide (e.g., Z-Gly-Phe-OBzl) (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the protected peptide in MeOH in a round-bottom flask.[18]
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).[18]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times.[18]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide (Z-Gly-Phe-OH).
-
Protocol 3: Strong Acidolysis Cleavage (HBr/AcOH)
Objective: To cleave a Z-protected peptide and remove a benzyl ether side-chain protecting group.
-
Materials:
-
Protected peptide (e.g., Z-Tyr(Bzl)-Gly-OMe)
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
-
Procedure:
-
Place the protected peptide in a dry round-bottom flask.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the reaction at room temperature for 1-2 hours. Bubbling may be observed as HBr gas is released.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the peptide hydrobromide salt by adding the reaction mixture dropwise to a flask of cold, vigorously stirring anhydrous diethyl ether.
-
Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
Troubleshooting and Side Reactions
-
Incomplete Hydrogenolysis: This can be caused by catalyst poisoning, especially from sulfur-containing residues like Cysteine or Methionine.[19]
-
Solution: Increase catalyst loading, use a fresh batch of catalyst, or switch to an alternative deprotection method. For sulfur-containing peptides, using a large excess of a milder catalyst like palladium black may be effective.[21]
-
-
O→C Benzyl Migration in Tyrosine: During strong acidolysis, the benzyl group protecting the tyrosine hydroxyl can migrate to the 3-position of the aromatic ring, forming an irreversible C-C bond.[25]
-
Solution: Using a scavenger cocktail with phenol or p-cresol can help suppress this side reaction.[25]
-
-
Aspartimide Formation: Peptides containing an Asp-Xxx sequence, where the Asp side chain is protected as a benzyl ester, can undergo base- or acid-catalyzed cyclization to form a stable succinimide derivative (aspartimide).[28] This can lead to racemization and the formation of β-linked iso-aspartyl peptides.
-
Solution: In Boc chemistry, using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce this side reaction.[28]
-
Conclusion
The benzyl group and its derivatives are indispensable tools in the field of peptide synthesis. Their robust stability, coupled with versatile cleavage options via catalytic hydrogenolysis or strong acidolysis, provides the foundation for the highly successful Boc/Bzl orthogonal protection strategy. A thorough understanding of the underlying chemical principles, potential side reactions, and appropriate experimental protocols is crucial for leveraging the full potential of benzyl protecting groups in the synthesis of complex and biologically important peptides.
References
- Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Penke, B., & Rivier, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- Mitsunobu, O., & Eguchi, M. (1971). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. (n.d.). Application Notes and Protocols for Custom Peptide Synthesis Using Z-Protected Amino Acids.
- Benchchem. (n.d.). The Nα-Benzyl Protecting Group in Peptide Synthesis: A Technical Guide.
- Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
- Kocienski, P. J. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives.
- Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether.
- ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- George, A. L., & Muth, E. (n.d.). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.
- Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
- (n.d.). 2. Carboxyl protecting groups.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- CORE. (2021). Cysteine protecting groups: applications in peptide and protein science.
- University of Calgary. (n.d.). Ch27 : Peptide synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Bachem. (2021). Cysteine Derivatives.
- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.
- Benchchem. (n.d.). Applications of S-Benzyl Protected Cysteine in Peptide Drug Discovery: A Detailed Overview.
- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Coconote. (2025). Peptide Synthesis and Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
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Strategic Deprotection of Benzyl Groups in Polypeptide Synthesis: Conditions and Protocols
An Application Guide for Researchers
Abstract: The benzyl (Bzl) group is a cornerstone protecting group in peptide synthesis, particularly within the Boc/Bzl strategy, for shielding the side chains of various amino acids. Its removal, or deprotection, is a critical final step that dictates the purity and yield of the target polypeptide. This guide provides an in-depth analysis of the prevalent conditions for benzyl group deprotection, offering detailed protocols and the scientific rationale behind them. We will explore the nuances of catalytic hydrogenation and strong acid cleavage, address common side reactions, and present a comparative overview to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Introduction: The Role of the Benzyl Group in Peptide Synthesis
In the intricate process of assembling a polypeptide, the reactive side chains of many amino acids must be temporarily masked to prevent unwanted side reactions during peptide bond formation. The benzyl group and its derivatives are widely used for this purpose, protecting hydroxyl (Ser, Thr, Tyr), carboxyl (Asp, Glu), and thiol (Cys) functionalities, among others.[1][2] The Boc/Bzl strategy, for instance, relies on the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for "permanent" side-chain protection.[2][3][4] These side-chain protecting groups are designed to remain intact throughout the iterative cycles of peptide chain elongation and are removed simultaneously at the end of the synthesis.[1][3] The success of the entire synthesis hinges on the high-fidelity cleavage of these benzyl groups without compromising the integrity of the newly formed peptide.
Core Deprotection Methodologies
The cleavage of benzyl protecting groups is primarily achieved through two distinct chemical pathways: hydrogenolysis and acidolysis. The choice between these methods is dictated by the overall protecting group strategy, the amino acid composition of the peptide, and the presence of other functional groups.
Catalytic Hydrogenation and Transfer Hydrogenation: A Mild Approach
Catalytic hydrogenation is a mild and efficient method for cleaving benzyl ethers, esters, and carbamates.[5][6] The reaction involves the cleavage of a carbon-oxygen or carbon-nitrogen bond by molecular hydrogen on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[5][6]
Mechanism of Action: The benzyl ether first undergoes oxidative addition to the Pd(0) catalyst. Subsequently, hydrogen coordinates with the palladium complex, and a hydrogen transfer facilitates the release of the deprotected alcohol. The process concludes with reductive elimination, yielding toluene and regenerating the Pd(0) catalyst.[7]
Catalytic Transfer Hydrogenation (CTH): A practical alternative to using pressurized hydrogen gas is Catalytic Transfer Hydrogenation (CTH).[8][9] This technique utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexadiene, to generate hydrogen in situ.[5][8][10][11] CTH is often faster, operationally simpler, and avoids the need for specialized high-pressure equipment.[8][10] Formic acid, in particular, is an excellent solvent for many peptides and can be used with the less expensive 10% Pd/C catalyst.[12]
Diagram: Catalytic Transfer Hydrogenation Workflow
Caption: Workflow for Benzyl Deprotection via CTH.
Advantages:
-
Mild Conditions: Generally performed at room temperature and atmospheric pressure, preserving acid-sensitive functionalities.
-
High Selectivity: Does not affect many other protecting groups like Boc or t-butyl esters.
Limitations & Considerations:
-
Catalyst Poisoning: Sulfur-containing residues like cysteine and methionine can poison the palladium catalyst, inhibiting the reaction.[13]
-
Incompatibility with Reducible Groups: Other functional groups susceptible to hydrogenation, such as alkynes or nitro groups (used in Arg protection), will also be reduced.[11][12]
-
Steric Hindrance: Heavily substituted or sterically hindered benzyl groups may be cleaved slowly or incompletely.
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
This protocol is suitable for the deprotection of benzyl groups on peptides in solution.
Materials:
-
Protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH)
-
Celite®
-
Nitrogen or Argon gas
Procedure:
-
Preparation: Dissolve the protected peptide in a suitable solvent mixture, such as MeOH or MeOH/AcOH, in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount can range from 10% to 100% by weight relative to the peptide, depending on the substrate and presence of potentially poisoning groups.
-
Hydrogen Donor Addition: Slowly add formic acid to the stirring suspension. A typical concentration is a 4-10% solution of formic acid in methanol.[9][12]
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the progress by a suitable analytical method, such as HPLC or TLC. Reaction times can vary from 30 minutes to several hours.
-
Work-up: Upon completion, dilute the reaction mixture with MeOH and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude deprotected peptide.
-
Purification: Purify the peptide using standard techniques such as precipitation with cold ether or preparative HPLC.
Strong Acid Cleavage: The Robust Method
Strong acid cleavage, or acidolysis, is a robust and widely used method for the global deprotection of peptides synthesized via the Boc/Bzl strategy.[2][3] This method simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including benzyl ethers and esters.
Mechanism of Action: The deprotection proceeds via an Sₙ1 or Sₙ2 mechanism. The acid protonates the ether oxygen or ester carbonyl, making it a better leaving group. The resulting benzyl cation is a highly reactive electrophile that must be trapped by "scavengers" to prevent side reactions with nucleophilic amino acid residues in the peptide.[14]
Common Reagents:
-
Strong Acids: Historically, anhydrous hydrogen fluoride (HF) was the standard. However, due to its extreme toxicity and the need for specialized equipment, it has been largely replaced by trifluoromethanesulfonic acid (TFMSA) and trifluoroacetic acid (TFA).[2][3][15] TFA is the most common reagent used for final cleavage in modern Fmoc synthesis.
-
Scavengers: These are nucleophilic compounds added to the cleavage cocktail to quench the reactive carbocations generated from the protecting groups and linkers. Common scavengers include:
-
Water: To hydrolyze t-butyl cations.
-
Thioanisole: A soft nucleophile effective at trapping benzyl cations and preventing sulfonation of tryptophan.
-
1,2-Ethanedithiol (EDT): Protects cysteine residues and helps cleave certain protecting groups.[16]
-
Triisopropylsilane (TIS): A very efficient scavenger for t-butyl and trityl cations.
-
Phenol/Cresol: Used to suppress side reactions like the O- to C-benzyl migration in tyrosine.[17]
-
Diagram: The Role of Scavengers in Acid Cleavage
Caption: Scavengers prevent side reactions by trapping reactive cations.
Advantages:
-
Robust and Effective: Capable of cleaving even the most stable benzyl-based protecting groups.
-
Simultaneous Cleavage: Allows for a one-pot global deprotection and resin cleavage.
Limitations & Considerations:
-
Harsh Conditions: Strong acids can degrade sensitive peptides or promote side reactions.
-
Side Reactions: The generation of reactive cations necessitates a carefully formulated scavenger cocktail to prevent alkylation of susceptible residues like Trp, Met, Cys, and Tyr.[2]
-
Safety: Strong acids like TFA and TFMSA are highly corrosive and require careful handling in a well-ventilated fume hood.
Protocol 2: Global Deprotection using a TFA-based Cocktail
This protocol is for the final cleavage and deprotection of a peptide synthesized on an acid-sensitive resin (e.g., Wang or Rink Amide).
Materials:
-
Peptide-resin (thoroughly washed and dried)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Scavengers (e.g., Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge and reaction vessel
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel. Ensure the resin has been thoroughly washed with a solvent like DCM and dried in vacuo to remove residual DMF, which can inhibit acidolysis.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is Reagent B : TFA/Water/TIS (95:2.5:2.5, v/v/v). For peptides containing Cys, add EDT (e.g., TFA/Water/TIS/EDT, 94:2.5:1:2.5). The choice of scavengers depends on the peptide sequence (see table below).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. Longer times may be needed for complex peptides, but this also increases the risk of side reactions.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Add a 10-fold volume of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in vacuo.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify by preparative HPLC.
Troubleshooting and Mitigation of Side Reactions
The conditions used for benzyl group deprotection can lead to several undesirable side reactions. Understanding and mitigating these is crucial for obtaining a high-purity product.
| Side Reaction | Affected Residue(s) | Cause | Deprotection Method | Mitigation Strategy |
| Alkylation | Trp, Met, Cys, Tyr | Reactive benzyl or t-butyl cations generated during cleavage.[2] | Strong Acid | Use an effective scavenger cocktail (TIS, EDT, thioanisole).[16] |
| O- to C-Benzyl Migration | Tyr | Acid-catalyzed intramolecular rearrangement of the O-benzyl group to the tyrosine ring.[17] | Strong Acid | Use a scavenger cocktail containing phenol or p-cresol.[17] |
| Aspartimide Formation | Asp-Xxx (esp. Asp-Gly, Asp-Ser) | Base-catalyzed (during Fmoc deprotection) or acid-catalyzed cyclization.[3] | Strong Acid / Base | During synthesis, add HOBt to the piperidine solution. For cleavage, use optimized, shorter cleavage times.[3] |
| Sulfonation of Tryptophan | Trp | Reaction with sulfonyl-based protecting groups from Arginine (Pmc, Pbf) during acid cleavage. | Strong Acid | Use Boc-protected Trp, i.e., Fmoc-Trp(Boc)-OH, during synthesis. |
| Catalyst Poisoning | N/A | Sulfur-containing residues (Met, Cys) bind to and deactivate the Pd catalyst.[13] | Hydrogenation | Use a larger amount of catalyst, or a more poison-resistant catalyst. Pre-treat the peptide to oxidize Met if compatible. |
Comparative Summary of Deprotection Methods
| Feature | Catalytic (Transfer) Hydrogenation | Strong Acid Cleavage (TFA Cocktail) |
| Principle | Hydrogenolysis | Acidolysis (Sₙ1/Sₙ2) |
| Reagents | Pd/C catalyst; H₂ source (H₂ gas, HCOOH, HCOONH₄)[5][6][8] | Strong acid (TFA, TFMSA); Scavengers (TIS, H₂O, EDT)[2] |
| Conditions | Mild (RT, atmospheric pressure) | Harsh (highly acidic) |
| Primary Application | Solution-phase deprotection; Orthogonal removal | Global deprotection in solid-phase synthesis (Boc/Bzl, Fmoc) |
| Advantages | Very mild, highly selective, avoids strong acids. | Robust, efficient for stable groups, one-pot global cleavage. |
| Disadvantages | Catalyst poisoning by sulfur, reduces other functional groups, can be slow.[13] | Harsh conditions, risk of numerous side reactions, requires careful scavenger selection.[17] |
| Compatibility | Incompatible with reducible groups (alkynes, nitro). | Incompatible with highly acid-sensitive peptides (e.g., some PTMs). |
Conclusion
The deprotection of benzyl groups is a critical juncture in polypeptide synthesis that requires careful planning and execution. Catalytic hydrogenation offers a mild and selective route, ideal for solution-phase synthesis or when acid-labile functionalities must be preserved. Conversely, strong acid cleavage provides a robust, albeit harsher, method for the final global deprotection in solid-phase synthesis. By understanding the mechanisms, optimizing reaction conditions, and employing appropriate mitigation strategies for side reactions, researchers can successfully deprotect their target peptides, paving the way for subsequent purification and application in research, diagnostics, and therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41–62). Springer. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(6), 565-572. Retrieved from [Link]
-
Šemíková, K., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(5), 1062–1071. Retrieved from [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Retrieved from [Link]
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J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
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Reddit. (2022). Benzyl ether cleavage in presence of thiourea? Retrieved from [Link]
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ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? Retrieved from [Link]
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Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-491. Retrieved from [Link]
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Foundational Principles: The Chemistry of NCA Polymerization
An Application Guide to the Experimental Setup for N-Carboxyanhydride (NCA) Polymerization
For researchers, scientists, and drug development professionals, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as the most efficient and versatile method for synthesizing high molecular weight polypeptides.[1][2] These synthetic polypeptides, as analogues of natural proteins, are foundational materials in drug delivery, tissue engineering, and antimicrobial applications due to their inherent biocompatibility and biodegradability.[3][4][5]
However, the successful synthesis of well-defined polypeptides with predictable molecular weights and low dispersity is not trivial. The process is notoriously sensitive to impurities and reaction conditions, which can initiate unwanted side reactions, leading to loss of control over the polymerization.[1][6] This guide provides a detailed overview of the experimental setup for NCA polymerization, explaining the causality behind critical procedural choices and offering robust protocols for achieving controlled and reproducible results.
The polymerization of NCAs can proceed through several mechanisms, primarily dictated by the choice of initiator.[7] Understanding these pathways is critical for selecting the appropriate conditions to achieve the desired polypeptide architecture. NCAs possess multiple reactive sites—two electrophilic carbonyl carbons (C-2 and C-5) and two potential nucleophilic sites after deprotonation—making them susceptible to various reaction pathways.[8][9]
The two predominant mechanisms are:
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines, NAM involves the nucleophilic attack of the initiator on the C-5 carbonyl of the NCA ring. This ring-opening step releases carbon dioxide and generates a new primary amine terminus on the growing polymer chain, which then propagates the polymerization.[6][8] This mechanism is favored for achieving "living" polymerizations, where termination and chain transfer reactions are minimal, allowing for the synthesis of block copolymers and polymers with controlled molecular weights.[7][10]
-
Activated Monomer Mechanism (AMM): When strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) are used as initiators, they deprotonate the N-H bond of the NCA monomer itself.[8][9] This "activated" anionic NCA then acts as the nucleophile, attacking another NCA monomer to initiate polymerization. AMM can produce very high molecular weight polymers but generally offers less control over molecular weight distribution compared to NAM.[1][6]
Side reactions, such as the "carbamate mechanism," can compete with these primary pathways, especially when using strong bases or in the presence of impurities, leading to chain termination and broadened polydispersity.[9] Therefore, stringent control over reagent purity and reaction conditions is paramount.
Pre-Polymerization: The Foundation for Success
The quality of the final polypeptide is dictated long before polymerization begins. Meticulous preparation of monomers, solvents, and glassware is non-negotiable.
NCA Monomer Synthesis and Purification
NCA monomers are typically synthesized by reacting the parent amino acid with phosgene or a phosgene equivalent like triphosgene ("Fuchs-Farthing method").[9][11] This process can generate impurities such as hydrogen chloride (HCl) and unreacted amino acid hydrochlorides, which can detrimentally initiate uncontrolled polymerization or terminate growing chains.[3][12][13]
Causality: Why is extreme purity necessary?
-
Chloride Ions: Act as initiating species, leading to uncontrolled polymerization and byproducts.[14]
-
Moisture: Water can act as an initiator or chain-transfer agent, hydrolyzing the NCA monomer back to the amino acid and leading to low molecular weight products.[6][11]
-
Acidic Impurities (HCl): Can protonate amine initiators or propagating chain ends, effectively inhibiting or quenching the polymerization.[3]
Protocol: NCA Purification Recrystallization is the most common purification method. However, for oily or low-melting NCAs, flash column chromatography is a highly effective alternative.[15][16][17]
-
Crude NCA Preparation: Following synthesis (e.g., via phosgenation), remove the reaction solvent under vacuum to obtain the crude solid or oil.[7]
-
Purification via Recrystallization:
-
Dissolve the crude NCA in a minimal amount of a suitable dry solvent (e.g., ethyl acetate, THF).[14]
-
Add a dry anti-solvent (e.g., hexane, heptane) dropwise until the solution becomes cloudy.[14]
-
Store the flask at -20 °C overnight to allow for crystal formation.
-
Isolate the crystals by filtration in a dry environment (e.g., glovebox) and wash with cold, dry anti-solvent.
-
Dry the purified NCA crystals under high vacuum. Repeat the process until high purity is confirmed (e.g., by NMR, FTIR, and melting point).[13]
-
-
Purification via Flash Chromatography:
-
This method is excellent for NCAs that are difficult to crystallize.[15][16]
-
Prepare a silica gel column and equilibrate with a non-polar eluent (e.g., hexane/ethyl acetate mixture).
-
Dissolve the crude NCA in a minimal amount of the eluent and load it onto the column.
-
Elute the NCA, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under vacuum.
-
Solvent and Glassware Preparation
All solvents must be anhydrous and all glassware must be rigorously dried to prevent premature initiation or termination of the polymerization.
-
Solvent Drying: Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) should be dried using an appropriate drying agent (e.g., CaH₂) followed by distillation under an inert atmosphere, or by passing them through a solvent purification system.
-
Glassware Drying: All glassware (Schlenk flasks, syringes, magnetic stir bars) should be oven-dried at >120 °C overnight or flame-dried under high vacuum immediately before use. The apparatus should then be cooled under a stream of dry, inert gas (N₂ or Argon).
Experimental Protocols for NCA Polymerization
The choice of polymerization setup depends on the desired level of control, reaction speed, and scale. While traditional methods require a glovebox, recent advancements have enabled glovebox-free alternatives.
General Workflow
Protocol 1: Primary Amine-Initiated Polymerization (Glovebox)
This is the classic method for achieving well-defined polypeptides and block copolymers.[1][6]
-
Setup: Inside an inert atmosphere glovebox, add the purified NCA monomer (e.g., 500 mg) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Dissolution: Add the required volume of anhydrous solvent (e.g., DMF, DCM) to achieve the desired concentration (e.g., 0.1–0.2 M). Stir until the NCA is fully dissolved.
-
Initiation: Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent. Calculate the volume needed to achieve the target monomer-to-initiator ([M]/[I]) ratio, which determines the final polymer chain length.
-
Reaction: Swiftly inject the initiator solution into the stirring NCA solution. Seal the flask and allow the polymerization to proceed at the desired temperature (e.g., 0 °C to room temperature). Lower temperatures can suppress side reactions and improve control.[7][9]
-
Monitoring: The reaction can be monitored by taking small aliquots at different time points and analyzing monomer conversion by FTIR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
Workup: Once the desired conversion is reached, the reaction mixture is removed from the glovebox and the polymer is precipitated by adding the solution dropwise into a stirred non-solvent (e.g., methanol, diethyl ether).
-
Isolation: The precipitated polypeptide is collected by centrifugation or filtration, washed with the non-solvent, and dried under high vacuum.
Protocol 2: LiHMDS-Initiated Rapid Polymerization (Open-Vessel)
Recent developments have shown that initiators like lithium hexamethyldisilazide (LiHMDS) can initiate extremely rapid polymerization that is less sensitive to moisture, allowing the reaction to be performed in an open vessel on the benchtop.[5][18][19][20]
-
Setup: In a fume hood, add the purified NCA monomer to a dry vial with a magnetic stir bar.
-
Dissolution: Add the appropriate anhydrous solvent (e.g., THF, DCM).
-
Initiation: Prepare a fresh solution of LiHMDS in THF. Swiftly add the calculated amount of the LiHMDS solution to the stirring NCA solution.
-
Reaction: The polymerization is often complete within minutes.[5][18]
-
Quenching & Workup: The reaction can be quenched by adding a small amount of acid (e.g., HCl in dioxane). The polymer is then precipitated, isolated, and dried as described in the previous protocol.
Causality: Why does this work outside a glovebox? The LiHMDS-initiated polymerization is so fast that it outpaces the rate of side reactions caused by adventitious moisture, making it a robust method for rapid synthesis and library creation.[4][19]
| Parameter | Primary Amine (e.g., n-Hexylamine) | LiHMDS | Transition Metal Complex |
| Typical [M]/[I] Ratio | 20 - 500 | 20 - 1000+ | 50 - 500 |
| Typical Solvent | DMF, DCM, THF | THF, DCM | DMF, THF, Dioxane |
| Temperature | 0 – 25 °C | 25 °C | 25 – 80 °C |
| Reaction Time | Hours to Days[21] | < 5 minutes to 1 hour[5][18] | Hours |
| Control (PDI) | High (typically < 1.2)[21] | Moderate to High (1.1 - 1.3)[4] | Very High (typically < 1.1)[1] |
| Environment | Glovebox or High Vacuum[9] | Open Vessel / Fume Hood[5][20] | Glovebox |
Table 1: Comparison of Common NCA Polymerization Initiation Systems.
Characterization of the Final Polypeptide
Thorough characterization is essential to confirm the success of the polymerization and to determine the properties of the resulting polypeptide.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (close to 1.0) is indicative of a controlled, "living" polymerization.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the polypeptide, verify the absence of monomer, and, in some cases, determine the degree of polymerization by comparing the integrals of end-group signals to those of the repeating monomer units.
-
MALDI-TOF Mass Spectrometry: Provides precise mass data for the polymer chains, allowing for absolute molecular weight determination and detailed end-group analysis, which can confirm the initiation mechanism.[22][23]
-
Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure (e.g., α-helix, β-sheet) of the polypeptide in solution.[22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymerization | Impure NCA monomer (acidic impurities); wet solvent/glassware; inactive initiator. | Re-purify the NCA monomer; rigorously dry all solvents and glassware; use a fresh, verified initiator solution. |
| Broad Polydispersity (PDI > 1.5) | Presence of moisture or other impurities; reaction temperature too high; wrong choice of solvent or initiator. | Ensure strictly anhydrous conditions; lower the reaction temperature[9]; verify initiator purity and mechanism. |
| Low Molecular Weight | Unintended initiation by impurities (e.g., water); premature chain termination; incorrect [M]/[I] ratio calculation. | Improve purification of all reagents and solvents; re-calculate and verify the amount of initiator added. |
| Bimodal GPC Trace | Two active initiating species (e.g., intended initiator and water); slow initiation followed by fast propagation. | Ensure a single, pure initiating species; choose an initiator that provides rapid and quantitative initiation. |
References
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Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - University of Illinois. Retrieved from [Link]
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Guillerm, B., et al. (2013). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]
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Kramer, J. R., & Deming, T. J. (2010). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
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Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. Retrieved from [Link]
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Zhao, W., et al. (2015). Fast and Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Triggered by an “Alliance” of Primary and Secondary Amines at Room Temperature. ACS Publications. Retrieved from [Link]
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Wu, Y., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]
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Guillerm, B., et al. (2013). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. Retrieved from [Link]
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Wu, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Request PDF. Retrieved from [Link]
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Habraken, G. J. M., et al. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. Retrieved from [Link]
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Deming, T. J. (1998). Synthesis and self-assembly of well defined block copolypeptides via controlled NCA polymerization. eScholarship.org. Retrieved from [Link]
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ResearchGate. (n.d.). Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization | Request PDF. Retrieved from [Link]
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Poché, D. S., et al. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Taylor & Francis Online. Retrieved from [Link]
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Zolotova, A. G., et al. (2021). Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]
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Sun, J., et al. (2017). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]
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Liu, R., et al. (2018). Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides. Nature. Retrieved from [Link]
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Haddleton, D. M., et al. (2014). Star polypeptides by NCA polymerisation from dendritic initiators: synthesis and enzyme controlled payload release. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
- Google Patents. (n.d.). JP2019202979A - Method of purifying amino acid n-carboxy anhydride.
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Zou, J., et al. (2013). A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations. PubMed. Retrieved from [Link]
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Zhao, W., et al. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. PMC - NIH. Retrieved from [Link]
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Wu, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. PubMed. Retrieved from [Link]
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Utrecht University. (n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. Retrieved from [Link]
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Wu, Y., et al. (2023). Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. ACS Publications. Retrieved from [Link]
-
Zou, J., et al. (2013). A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations. NIH. Retrieved from [Link]
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Kricheldorf, H. R., & von-Loos, M. (2001). Cyclic Polypeptides by Solvent-Induced Polymerizations of α-Amino Acid N-Carboxyanhydrides. ACS Publications. Retrieved from [Link]
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Ding, J. (2019). Glovebox Free and Rapid Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides in Open-Vessels. Journal of Functional Polymers. Retrieved from [Link]
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Moore, M. J., et al. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. Retrieved from [Link]
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Wu, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Glovebox-Free Strategy To Significantly Accelerate the Syntheses of Well-Defined Polypeptides by N-Carboxyanhydride (NCA) Ring-Opening Polymerizations | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis | Request PDF. Retrieved from [Link]
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Sanda, F. (2021). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Polypeptide Synthesis with Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key monomer for the synthesis of advanced polypeptide materials. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use, improve experimental outcomes, and troubleshoot common issues encountered during the ring-opening polymerization (ROP) process.
Core Principles: The Chemistry of NCA Polymerization
This compound, also known as γ-Benzyl-L-aspartate N-Carboxyanhydride (Asp(OBzl)-NCA), is a protected amino acid monomer used to synthesize poly(γ-benzyl-L-aspartate).[1][2] The synthesis proceeds via a ring-opening polymerization (ROP), a powerful method for producing high molecular weight polypeptides with controlled structures.[3][4]
The success of the polymerization hinges on controlling the reaction mechanism. The desired pathway is the Normal Amine Mechanism (NAM) , where an initiator (typically a primary amine) nucleophilically attacks the C5 carbonyl of the NCA ring. This ring-opening step liberates carbon dioxide and extends the polymer chain by one monomer unit, with the terminal amine of the growing chain serving as the nucleophile for subsequent additions.
However, a competing and often detrimental pathway, the Activated Monomer Mechanism (AMM) , can occur, especially with basic initiators.[5] In the AMM, the initiator acts as a base, deprotonating the N3 nitrogen of the NCA monomer. This "activated" monomer can then be attacked by another NCA molecule, leading to uncontrolled oligomerization and a loss of control over the final polypeptide structure.[3][5]
Visualizing the Primary Polymerization Pathway (NAM)
Caption: The Normal Amine Mechanism (NAM) for NCA polymerization.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound? It is the N-carboxyanhydride (NCA) derived from L-aspartic acid, where the side-chain carboxylic acid is protected by a benzyl group. Its CAS number is 13822-45-2.[6][7][8] This protection prevents the side-chain carboxyl group from participating in unwanted side reactions during polymerization.
Q2: Why is this monomer and the polymerization process so sensitive to moisture? NCA monomers are highly susceptible to hydrolysis. Water can act as an initiator for the ring-opening polymerization.[9] This uncontrolled initiation leads to the formation of short oligomers instead of high molecular weight polymers, resulting in low yields of the desired product and a broad molecular weight distribution (high polydispersity).[5][9] Therefore, all reagents and glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., in a glovebox).[10]
Q3: How do I remove the benzyl (Bzl) protecting group after polymerization? The benzyl ester protecting group on the side chain is typically removed via hydrogenolysis. This involves treating the polymer with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This process converts the poly(γ-benzyl-L-aspartate) into poly(L-aspartic acid).[1]
Q4: What is a typical polydispersity (Đ) I should aim for? For a well-controlled polymerization, the polydispersity index (Đ = Mw/Mn) should be low, typically below 1.2. Values approaching 1.0 indicate a highly uniform chain length. High Đ values often point to issues like uncontrolled initiation by impurities (especially water) or the occurrence of side reactions like the AMM.[4][5]
Troubleshooting Guide: From Low Yield to High Polydispersity
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: The polymerization yield is very low, or no polymer is formed.
Potential Cause A: Poor Monomer Quality The purity of the Asp(OBzl)-NCA monomer is the most critical factor for successful polymerization. Impurities generated during the synthesis of the NCA, such as hydrogen chloride or unreacted phosgenation agents, can act as chain terminators, killing the polymerization reaction.[9]
-
Solution:
-
Purify the Monomer: The crude NCA monomer must be purified before use. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) under anhydrous conditions is a standard method. For monomers that are difficult to crystallize, flash column chromatography on silica gel can be an effective alternative.[9][10]
-
Verify Purity: Before polymerization, confirm the monomer's purity. The disappearance of the N-H stretch in the FTIR spectrum and the appearance of two characteristic carbonyl peaks around 1850 cm⁻¹ and 1790 cm⁻¹ indicate successful NCA ring formation. ¹H NMR should also be used to confirm the structure and absence of impurities.
-
Proper Storage: Store the purified NCA monomer under an inert atmosphere at -20°C or below to prevent degradation.[7]
-
Potential Cause B: Inactive Initiator or Incorrect Initiator Choice The initiator might be degraded, impure, or unsuitable for the desired polymerization mechanism. While primary amines are common initiators, their high basicity can promote the undesirable AMM pathway, leading to side reactions rather than chain growth.[3][5]
-
Solution:
-
Use a High-Purity Initiator: Ensure the initiator is pure and handled under anhydrous conditions.
-
Select a Controlled Initiator: For better control and suppression of side reactions, consider using primary amine hydrochlorides (R-NH₃⁺Cl⁻) as initiators. The equilibrium between the protonated (dormant) and deprotonated (active) amine minimizes the amine's basicity, favoring the NAM pathway and leading to well-defined polypeptides.[5] Transition-metal complexes are another advanced option for achieving high control.[3]
-
Problem 2: The final polymer has a low molecular weight and/or high polydispersity (Đ > 1.5).
Potential Cause A: Uncontrolled Initiation by Water As mentioned, water is a notorious cause of uncontrolled polymerization. Even trace amounts in the solvent, on the glassware, or in the monomer can initiate multiple polymer chains simultaneously, leading to short, non-uniform products.[9]
-
Solution:
-
Implement Strict Anhydrous Technique: Use a glovebox for all manipulations of the monomer and initiator.
-
Dry Solvents Thoroughly: Use solvents from a solvent purification system or dry them using appropriate drying agents (e.g., molecular sieves, calcium hydride) and distill them under an inert atmosphere.
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under vacuum before bringing it into the glovebox.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common NCA polymerization issues.
Key Experimental Protocols
Protocol 1: Purification of Asp(OBzl)-NCA Monomer by Recrystallization
Objective: To remove impurities from the crude monomer that can inhibit or terminate polymerization.
-
Preparation: Work in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Dissolution: Gently warm the minimum amount of anhydrous ethyl acetate to dissolve the crude Asp(OBzl)-NCA monomer. A temperature of 40-50°C is typically sufficient. Do not overheat, as NCAs can be heat-sensitive.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with a cotton or glass wool plug.
-
Crystallization: Slowly add anhydrous hexane to the warm, clear solution until it becomes faintly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Quickly filter the resulting white crystals using a Büchner funnel under a blanket of dry nitrogen.
-
Washing: Wash the crystals sparingly with a small amount of cold, anhydrous hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent.
-
Storage: Immediately transfer the dry, pure monomer to a sealed vial inside a glovebox and store at -20°C.
Protocol 2: General Protocol for Ring-Opening Polymerization
Objective: To synthesize poly(γ-benzyl-L-aspartate) with a targeted degree of polymerization (DP).
All steps must be performed in an inert atmosphere glovebox.
-
Monomer Preparation: In a flame-dried vial, dissolve the purified Asp(OBzl)-NCA monomer in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM)).
-
Initiator Preparation: Prepare a stock solution of the chosen initiator (e.g., hexylamine or benzylamine hydrochloride) in the same anhydrous solvent.
-
Initiation: Calculate the required volume of the initiator stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]), which determines the theoretical degree of polymerization. Add the initiator solution to the stirring monomer solution via syringe.
-
Polymerization: Seal the vial and allow the reaction to stir at the desired temperature (often room temperature) for the required time (can range from hours to days). The reaction can be monitored by periodically taking aliquots and analyzing them by FTIR to track the disappearance of the NCA peaks.
-
Termination & Isolation: Once the polymerization is complete (indicated by the disappearance of the NCA monomer), remove the reaction vial from the glovebox. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol or diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polypeptide under high vacuum to a constant weight.
Data Summary Tables
Table 1: Comparison of Common Initiator Systems
| Initiator Type | Example | Mechanism Control | Side Reactions | Polydispersity (Đ) | Notes |
| Primary Amines | Hexylamine | Moderate | Prone to AMM due to basicity.[3][5] | Variable (can be >1.5) | Requires very pure monomer and strict conditions. |
| Primary Amine Salts | Benzylamine HCl | High | Suppresses AMM by reducing free amine basicity.[5] | Low (typically <1.2) | A robust method for controlled polymerization. |
| Organometallics | Co, Ni Complexes | Very High | Can offer excellent control but may require specific ligands.[3] | Very Low (<1.1) | Overcomes many drawbacks of amine initiators. |
| Water/Alcohols | H₂O | None | Acts as an uncontrolled initiator, leading to oligomers.[9] | Very High | Considered a contaminant to be avoided. |
Table 2: Troubleshooting Summary
| Observed Problem | Most Likely Cause | Key Diagnostic Check | Recommended Action |
| No polymer formation | Inactive/Terminated reaction | Check monomer purity via FTIR/NMR. | Re-purify monomer; use fresh, pure initiator. |
| Low polymer yield | Incomplete reaction or loss during workup | Monitor reaction kinetics with FTIR. | Increase reaction time; optimize precipitation/wash steps. |
| Low Molecular Weight | High [Initiator] or premature termination | Verify [M]/[I] ratio; check for impurities. | Re-calculate initiator amount; ensure strict anhydrous setup. |
| High Polydispersity (Đ) | Uncontrolled initiation (H₂O) or side reactions (AMM) | GPC analysis of the product. | Improve anhydrous technique; switch to a controlled initiator like an amine salt.[5] |
References
- Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. (n.d.). National Institutes of Health.
- Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications.
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2018). ResearchGate. Retrieved from [Link]
- Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.
-
Fu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. Retrieved from [Link]
- Synthesis of glycosylated peptides by NCA polymerization for recognition of human T-cells. (n.d.). Source Not Available.
- Wang, L., et al. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. PubMed Central.
-
Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved from [Link]
-
Improving Peptide Synthesis. (n.d.). Occam Design. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved from [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). Cheng Research Group, University of Illinois. Retrieved from [Link]
- Preparation and Structural Characteristics of Multiblock and Diblock Poly(L,L-Lactide-co-L-Aspartic Acid) Copolymers. (n.d.). Source Not Available.
-
Yoo, B. K., et al. (2005). Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
Sources
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- 2. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 95% | CAS: 13822-45-2 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 13822-45-2 [amp.chemicalbook.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complexities of N-Carboxyanhydride (NCA) Polymerization
Welcome to the technical support center for N-carboxyanhydride (NCA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and troubleshooting common issues encountered during the synthesis of polypeptides. As a self-validating system, each protocol and troubleshooting step is explained with its underlying scientific principles to empower you to achieve controlled and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about NCA polymerization, providing a solid foundation for understanding the complexities of this powerful technique for polypeptide synthesis.[1][2]
Q1: What are the primary mechanisms governing NCA polymerization?
A1: The ring-opening polymerization (ROP) of NCAs primarily proceeds through two main pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[3][4][5]
-
Normal Amine Mechanism (NAM): This is a nucleophilic chain-growth process typically initiated by primary amines.[5] The initiator attacks the C5 carbonyl of the NCA monomer, leading to ring-opening and the formation of a propagating chain with a terminal amine group.[5] This mechanism generally offers better control over the polymerization, resulting in polymers with low polydispersity.[5]
-
Activated Monomer Mechanism (AMM): This pathway is usually initiated by strong bases or tertiary amines.[5] The initiator deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA monomer to propagate the polymerization.[5][6][7] The AMM often leads to faster polymerization rates but can result in broader molecular weight distributions.[5][8]
It's important to note that in some systems, both mechanisms can coexist, influencing the final polymer characteristics.[3][9]
Q2: Why is monomer purity so critical in NCA polymerization?
A2: NCA monomers are highly susceptible to moisture and other impurities that can act as unwanted initiators or cause side reactions.[3][5] Even trace amounts of impurities like water, acids (e.g., HCl from synthesis), or acid chlorides can lead to uncontrolled polymerization, chain termination, and ultimately, polypeptides with low molecular weights and broad polydispersity.[3][5][10] Therefore, meticulous purification of NCA monomers is a prerequisite for achieving controlled polymerization.[6][11]
Q3: What are the most common side reactions in NCA polymerization, and what are their consequences?
A3: Several side reactions can occur during NCA polymerization, leading to a loss of control over the final polypeptide's molecular weight, dispersity, and end-group fidelity.[3] These include:
-
Chain termination: Propagating chains can be terminated by impurities or reaction with the solvent (e.g., DMF), resulting in "dead" polymer chains and limiting the final molecular weight.[12]
-
Chain transfer: Impurities can act as chain-transfer agents, initiating new polymer chains and broadening the molecular weight distribution.[3]
-
Intramolecular cyclization: The growing polymer chain can attack itself, leading to the formation of cyclic byproducts.
-
Formation of hydantoic acids or ureas: These can arise from the reaction of the amine end-group with CO2 or isocyanates, respectively.
Understanding and mitigating these side reactions is key to successful polypeptide synthesis.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Problem 1: My polymerization results in a low molecular weight polymer with a broad polydispersity.
-
Possible Cause 1: Impure NCA Monomer. As discussed in the FAQs, impurities are a primary culprit for poor polymerization control.[3][5] Acidic impurities like HCl can neutralize the amine initiator or propagating chain end, while nucleophilic impurities like water can act as uncontrolled initiators.[5][13]
-
Possible Cause 2: Inappropriate Initiator or Initiator Purity. The choice and purity of the initiator significantly impact the polymerization. Impurities in the initiator can lead to undesired side reactions.[5] Furthermore, the type of initiator dictates the polymerization mechanism. While primary amines are common for the more controlled NAM, secondary and tertiary amines can promote the less controlled AMM.[6]
-
Solution: Ensure the purity of your initiator. If using a primary amine for controlled polymerization, verify its purity and handle it under inert conditions to prevent degradation. For more advanced control, consider using specialized initiators like transition-metal complexes, which can promote a living polymerization with predictable molecular weights and narrow polydispersities.[3]
-
-
Possible Cause 3: Suboptimal Reaction Temperature. Higher reaction temperatures can increase the rate of side reactions relative to the rate of propagation, leading to a loss of control.[3][6]
Problem 2: The polymerization is very slow or does not initiate.
-
Possible Cause 1: Presence of Acidic Impurities. As mentioned, acidic impurities from the NCA synthesis (e.g., HCl) can protonate and deactivate the amine initiator, preventing the polymerization from starting.[13]
-
Possible Cause 2: Poor Monomer Solubility. If the NCA monomer has limited solubility in the chosen solvent, the polymerization kinetics can be significantly hindered.
-
Possible Cause 3: Inactive Initiator. The initiator may have degraded due to improper storage or handling.
-
Solution: Use a fresh, properly stored initiator. If possible, verify the initiator's activity before use.
-
Problem 3: I am observing multiple peaks in my GPC chromatogram, indicating a multimodal distribution.
-
Possible Cause 1: Coexistence of Multiple Polymerization Mechanisms. If conditions allow for both the NAM and AMM to occur simultaneously, it can lead to different populations of polymer chains with varying growth rates, resulting in a multimodal distribution.[3][12]
-
Solution: To favor the more controlled NAM, use a primary amine initiator and ensure the reaction conditions (e.g., low temperature, high purity of reagents) are optimized to suppress the AMM.[12]
-
-
Possible Cause 2: Water Contamination. Water can act as an initiator, leading to a separate population of polymer chains and contributing to a multimodal distribution.[3]
-
Solution: Implement rigorous anhydrous techniques. Dry all glassware thoroughly, use anhydrous solvents, and perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). Conducting polymerizations under high vacuum is another effective strategy to eliminate volatile impurities like water.[6][22]
-
-
Possible Cause 3: Bifunctional Initiators. If a bifunctional initiator (e.g., a diamine) is used, it can lead to the formation of polymers with different architectures if the initiation from both ends is not simultaneous and efficient.
-
Solution: When using bifunctional initiators, ensure that the reaction conditions are optimized for efficient and symmetrical initiation.
-
Section 3: Key Experimental Protocols
To aid in your experimental design and execution, here are detailed step-by-step methodologies for crucial aspects of NCA polymerization.
Protocol 1: General Purification of NCA Monomers by Flash Chromatography[14][15][16]
This method is particularly useful for NCAs that are difficult to crystallize.[14][15]
-
Column Preparation: Pack a glass chromatography column with silica gel in a suitable anhydrous solvent (e.g., ethyl acetate/hexane mixture). The choice of eluent will depend on the specific NCA.
-
Sample Loading: Dissolve the crude NCA in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure NCA.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., below 30°C) to avoid thermal degradation of the NCA.
-
Drying and Storage: Dry the purified NCA under high vacuum to remove any residual solvent and store it in a desiccator under an inert atmosphere at a low temperature (e.g., -20°C).
Protocol 2: Controlled Polymerization of NCAs at 0°C[17][18]
This protocol helps to minimize side reactions by conducting the polymerization at a reduced temperature.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In a separate, dry flask, prepare a stock solution of the initiator (e.g., n-hexylamine) in an anhydrous solvent (e.g., DMF).
-
Monomer Addition: Add the purified NCA monomer to the reaction flask.
-
Solvent Addition: Add the required volume of anhydrous solvent to the reaction flask and stir to dissolve the monomer.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Initiation: Using a gas-tight syringe, add the calculated amount of the initiator solution to the cooled monomer solution.
-
Polymerization: Allow the polymerization to proceed at 0°C for the desired time. Monitor the reaction progress by techniques such as FT-IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by precipitating the polymer in a non-solvent (e.g., diethyl ether or methanol).
-
Purification: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.
Section 4: Visualizing Key Concepts
Diagrams can simplify complex processes and relationships. Below are Graphviz visualizations for key aspects of NCA polymerization.
Diagram 1: Decision Workflow for Troubleshooting Poor Polymerization Results
Caption: The two primary competing mechanisms in NCA polymerization.
Section 5: Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters that can be optimized to minimize side reactions.
| Parameter | Recommended Range/Condition | Rationale for Minimizing Side Reactions |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures reduce the rate of termination and other side reactions relative to propagation. [6][17][18][19] |
| Monomer Purity | > 99% (recrystallized or chromatographed) | Minimizes unwanted initiation and termination events caused by impurities like water and acids. [3][5][11] |
| Solvent | Anhydrous, non-protic, good monomer solubility | Prevents water-induced side reactions and ensures homogeneous polymerization conditions. [20][21] |
| Initiator | High purity primary amine for NAM | Promotes a more controlled polymerization mechanism. [5]Specialized initiators (e.g., transition metal complexes) can offer even greater control. [3] |
This technical support center provides a comprehensive resource for overcoming the challenges of NCA polymerization. By understanding the underlying principles and implementing the recommended protocols and troubleshooting strategies, researchers can achieve greater control and reproducibility in their polypeptide synthesis endeavors.
References
- Vertex AI Search. (n.d.). Enhancing Drug Delivery: The Role of Polypeptide Polymers from NCA Monomers.
- PubMed Central. (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.
- Cheng Research Group - University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.
- MDPI. (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides.
- ACS Publications. (n.d.). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography | Biomacromolecules.
- ACS Publications. (2023, August 29). Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control | Macromolecules.
- Vertex AI Search. (2018, December 15). Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides.
- ACS Publications. (n.d.). Cyclic Polypeptides by Solvent-Induced Polymerizations of α-Amino Acid N-Carboxyanhydrides | Macromolecules.
- ResearchGate. (2014, June). Recent Advances in Drug Delivery Systems based on Polypeptides Prepared from N-Carboxyanhydrides | Request PDF.
- ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
- PubMed. (n.d.). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography.
- ACS Figshare. (2023, August 29). Polymerization of N‑Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control.
- ACS Publications. (2023, June 14). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.
- Vertex AI Search. (2023, April 12). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.
- RSC Publishing. (n.d.). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block.
- MPG.PuRe. (n.d.). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines.
- Vertex AI Search. (n.d.). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin.
- PNAS. (2019, May 14). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides.
- RSC Publishing. (2011, April 18). Optimization of N -carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) DOI:10.1039/C1PY00079A.
- Benchchem. (n.d.). Managing and removing impurities in N-carboxyanhydride synthesis.
- Research portal Eindhoven University of Technology. (n.d.). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C? : effect of temperature on homo-, block- and graft (co)polymerizaton.
- Chinese Chemical Society. (2024, December 13). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids | CCS Chemistry.
- Taylor & Francis. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
- Creative Proteomics Blog. (n.d.). Some Facts You Should Know About Polypeptide Synthesis.
- NIH. (n.d.). Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions.
- ChemRxiv. (n.d.). Ring-opening polymerization of Amino Acid N‑Carboxyanhydrides with Unprotected/Reactive Side Groups. II. L‑Hydroxyproline N.
- Books. (n.d.). Chapter 9: Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts.
- ResearchGate. (n.d.). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis | Request PDF.
- Benchchem. (n.d.). Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs).
- Dummies. (n.d.). Synthesizing Protein.
- Biology Dictionary. (2020, July 18). Protein Synthesis - The Definitive Guide.
- AZoLifeSciences. (n.d.). The Steps of Protein Synthesis.
- Frontiers. (2021, March 28). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides.
- Vertex AI Search. (n.d.). PROTEIN SYNTHESIS BASICS.
- ResearchGate. (n.d.). Amino acid NCA polymerization: A century of misconceptions.
Sources
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- 16. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Optimization of N -carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) DOI:10.1039/C1PY00079A [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in Peptide Synthesis Using α-Amino Acid N-Carboxyanhydrides (NCAs)
Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting and optimizing peptide coupling reactions involving α-amino acid N-carboxyanhydrides (NCAs). This guide is designed to provide you with in-depth technical insights and actionable protocols to maintain stereochemical purity during your peptide synthesis endeavors.
I. Foundational Principles: Understanding Racemization in NCA Chemistry
The ring-opening polymerization (ROP) of NCAs is a powerful and efficient method for polypeptide synthesis.[1] However, a critical challenge is the potential for racemization at the α-carbon of the amino acid residue, which can compromise the biological activity and therapeutic efficacy of the final peptide.
Racemization in this context primarily occurs through the abstraction of the α-proton of the NCA monomer or the growing polymer chain, leading to the formation of a planar enolate intermediate.[2] Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-enantiomers.[2][3]
Several factors can influence the rate of racemization, including the presence of a base, the nature of the solvent, and the reaction temperature.[4][5] It is crucial to understand these factors to effectively mitigate the loss of stereochemical integrity.
Key Mechanistic Pathways in NCA Polymerization
NCA polymerization can proceed through two primary mechanisms: the "amine mechanism" and the "activated monomer (AM) mechanism".[6] The dominant pathway is highly dependent on the reaction conditions.
-
Amine Mechanism: In this pathway, a nucleophilic initiator (e.g., a primary amine) attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a carbamate, which then decarboxylates to yield a new N-terminal amine. This new amine then propagates the polymerization by attacking another NCA monomer.
-
Activated Monomer (AM) Mechanism: This mechanism is initiated by the deprotonation of the NCA at the N3 position by a base. The resulting NCA anion then acts as a nucleophile, attacking another NCA monomer.
A critical point is that these two mechanisms can interconvert, and a propagation step for one can be a side reaction for the other.[6] The AM mechanism, in particular, can be more prone to side reactions that may lead to racemization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides targeted solutions.
Issue 1: Significant Racemization Detected in the Final Peptide
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Base Strength or Concentration | Switch to a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of triethylamine) or reduce the base concentration.[4] | Stronger bases more readily abstract the α-proton, promoting the formation of the planar enolate intermediate that leads to racemization.[4] |
| Inappropriate Solvent Choice | Utilize solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) or chloroform, which can favor a cooperative covalent polymerization mechanism.[7] | Polar aprotic solvents like DMF can stabilize the enolate intermediate, increasing the likelihood of racemization. Solvents that promote helical secondary structures can accelerate polymerization, outpacing side reactions.[8] |
| Elevated Reaction Temperature | Conduct the polymerization at a lower temperature, for instance, 0°C.[6][9] | Lowering the temperature can decrease the rate of side reactions, including racemization, more significantly than the rate of the desired polymerization.[6] |
| Presence of Impurities in NCA Monomer | Purify the NCA monomer immediately before use, for example, by recrystallization or flash column chromatography.[1] | Acidic impurities like HCl, a byproduct of NCA synthesis, can catalyze racemization.[10] |
Issue 2: Low Polymerization Yield and Broad Molecular Weight Distribution
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Chain Termination Side Reactions | Ensure all reagents and solvents are scrupulously dried and reactions are performed under an inert atmosphere. | Water and other protic impurities can act as initiators or terminating agents, leading to uncontrolled polymerization and a broad molecular weight distribution. |
| Inefficient Initiation | Consider using transition metal initiators (e.g., zerovalent nickel or cobalt complexes).[6] | These initiators can provide better control over the polymerization process, leading to a living polymerization with a narrower molecular weight distribution.[6] |
| Monomer Degradation | Store NCA monomers under anhydrous and cold conditions. Synthesize and purify NCAs immediately before polymerization. | NCAs are sensitive to moisture and heat, which can cause degradation and the formation of impurities that inhibit polymerization. |
Issue 3: Difficulty in Synthesizing Peptides Containing Racemization-Prone Residues (e.g., Cysteine, Histidine)
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inherent Susceptibility to Racemization | For solid-phase peptide synthesis (SPPS) using Fmoc chemistry, consider coupling these residues at a lower temperature (e.g., 50°C instead of 80°C).[11][12] | The activation of the carboxylic acid group during coupling makes the α-proton more acidic and susceptible to abstraction. Lower temperatures reduce the rate of this side reaction.[11][12] |
| Side-Chain Interactions | For histidine, protecting the imidazole nitrogen can reduce racemization.[13] For cysteine, using a hindered base like collidine during coupling can minimize D-cysteine formation.[11][12] | Side-chain functionalities can participate in reactions that promote racemization. Appropriate protection or specific reaction conditions can mitigate these effects. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor for racemization during my synthesis?
A1: The most common method is to analyze the final, cleaved peptide using chiral chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase.[14][15] This allows for the separation and quantification of diastereomeric peptides. Alternatively, capillary electrophoresis with a chiral selector can be employed.[14]
Q2: Can the purity of my starting amino acids affect racemization?
A2: Absolutely. It is imperative to start with enantiomerically pure amino acids. The "Fuchs-Farthing" method for NCA synthesis is known to produce pure monomers with no racemization.[1]
Q3: Are there any additives that can help suppress racemization?
A3: In the context of standard solid-phase peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) are known to suppress racemization during the activation of the amino acid.[13] For NCA polymerization, the focus is more on controlling the primary reaction conditions (base, solvent, temperature).
Q4: Does the secondary structure of the growing peptide chain influence racemization?
A4: Yes, the secondary structure can play a significant role. Helical structures are known to enhance polymerization rates, which can help the desired reaction outcompete side reactions like racemization.[8] Conversely, β-sheet formation can slow down polymerization or even terminate it.[8]
IV. Experimental Protocols and Visualizations
Protocol: Low-Temperature NCA Polymerization to Minimize Racemization
This protocol is a general guideline and may require optimization for specific NCA monomers.
-
Monomer and Solvent Preparation:
-
Ensure the NCA monomer is freshly purified by recrystallization.
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. For example, distill DMF over calcium hydride.
-
-
Polymerization Setup:
-
Assemble the reaction flask under an inert atmosphere (nitrogen or argon).
-
Dissolve the purified NCA monomer in the chosen anhydrous solvent (e.g., DMF or DCM) in the reaction flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Initiation and Polymerization:
-
Prepare a stock solution of the initiator (e.g., n-hexylamine) in the same anhydrous solvent.
-
Add the required amount of the initiator solution to the cooled NCA solution to start the polymerization.
-
Allow the reaction to proceed at 0°C, monitoring the consumption of the NCA monomer by a suitable method (e.g., FT-IR spectroscopy by observing the disappearance of the anhydride peaks).
-
-
Termination and Purification:
-
Once the polymerization is complete, terminate the reaction by adding a suitable agent (e.g., a small amount of acid to neutralize the amine end-group).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Visualizing Reaction Pathways
V. References
-
Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]
-
Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1693-1705. [Link]
-
Habraken, G. J. M., Peeters, M., Thornton, P. D., Koning, C. E., & Heise, A. (2010). The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. Polymer Chemistry, 1(5), 514-524. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Okuro, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Chemistry, 15(9), 1243-1252. [Link]
-
Kricheldorf, H. R. (1987). Mechanism of the NCA polymerization. VI. Investigations on cocatalysts of the base-initiated NCA polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 25(8), 2257-2273. [Link]
-
Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 7(5), 876-914. [Link]
-
Sjoberg, P., et al. (1995). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis. Analytical Chemistry, 67(23), 4299-4304. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ling, J., et al. (2018). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. Physical Chemistry Chemical Physics, 20(44), 28065-28072. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]
-
LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
Carpino, L. A., et al. (1993). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Tetrahedron Letters, 34(49), 7829-7832. [Link]
-
McMurry, J. (n.d.). Chapter 3 Solutions to Problems - Stereochemistry at Tetrahedral Centers. NC State University Libraries. Retrieved from [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
Sources
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pmcisochem.fr [pmcisochem.fr]
- 10. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Technical Support Center: Purification of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate. This compound is an α-amino acid N-carboxyanhydride (NCA), a critical monomer for the synthesis of well-defined polypeptides.[1] The purity of this NCA is paramount, as even trace impurities can interfere with polymerization, leading to low molecular weight polymers or uncontrolled side reactions.[2][3]
This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this chiral molecule.
Troubleshooting Guide
Issue 1: My crude product is an oil or a low-melting solid and fails to crystallize.
Question: I've completed the synthesis of this compound, but the crude product is a persistent oil, or it melts at room temperature, making recrystallization impossible. How can I purify it?
-
Probable Causes:
-
Presence of Oily Impurities: The synthesis of NCAs, often using phosgene or its equivalents, can generate oily byproducts like residual diphosgene, alkyl halides, and 2-isocyanatoacyl chlorides.[4] These impurities can hinder or completely prevent the crystallization of the desired product.
-
Inherent Low Melting Point: Some NCAs, particularly those with complex or bulky side chains, are naturally low-melting solids or oils, making traditional recrystallization challenging or unfeasible.[1][5]
-
Residual Solvent: Trapped solvent from the reaction or work-up can depress the melting point and interfere with lattice formation.
-
-
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective and recommended method for purifying oily or low-melting NCAs.[1][5] It is a rapid technique capable of removing a wide range of common impurities.[6] A detailed protocol is provided below. This method has proven superior to recrystallization for many NCAs, often resulting in higher yields and purity.[4]
-
Aqueous Washing (Use with Caution): For NCAs prepared via phosgenation, common impurities include hydrogen chloride (HCl) and the hydrochloride salt of the starting amino acid.[7] A careful wash of the reaction mixture with ice-cold water and aqueous bicarbonate at 0 °C can remove these acidic impurities. However, this method must be performed rapidly and at low temperatures due to the known sensitivity of the NCA ring to water.[7] This technique is particularly useful for NCA derivatives that are isolated as oils.[7]
-
Filtration through Diatomaceous Earth (Celite): For large-scale preparations where trace impurities might be the issue, a simple filtration of the crude product solution through a pad of diatomaceous earth (Celite) can effectively remove insoluble by-products and trace HCl contamination that might inhibit crystallization.[8]
-
Issue 2: My recrystallization yield is very low, or the purity does not improve significantly.
Question: I am attempting to purify my solid crude product by recrystallization, but I'm either losing most of my product or the purity, as checked by NMR or HPLC, is not improving. What am I doing wrong?
-
Probable Causes:
-
Inappropriate Solvent System: The choice of solvent and antisolvent is critical. The ideal solvent should dissolve the NCA when hot but not when cold, while impurities should remain soluble at all temperatures. An inappropriate solvent pair can lead to co-precipitation of the product and impurities or poor recovery.[2]
-
Crystallization Occurred Too Quickly: Rapid crashing out of the solution by adding the antisolvent too quickly or cooling too fast can trap impurities within the crystal lattice.
-
Multiple Recrystallizations Required: For many NCAs, a single recrystallization is insufficient. It is common for two to six or more recrystallizations to be necessary to achieve the high purity required for controlled polymerization, although this can lead to low overall yields.[1][4]
-
-
Recommended Solutions:
-
Optimize the Solvent System: The most common solvents for dissolving NCAs for recrystallization are dry tetrahydrofuran (THF), ethyl acetate, or toluene.[2] The antisolvent is typically a non-polar solvent like hexane, heptane, or petroleum ether.[2] Experiment with different combinations to find the optimal system for your specific batch. (See Table 1 for suggestions).
-
Control the Cooling Rate: After dissolving the crude NCA in a minimal amount of hot solvent, add the cold antisolvent slowly until the solution just becomes turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.[2]
-
Consider Flash Chromatography: If multiple, tedious recrystallizations are required, flash column chromatography is often a more practical and efficient alternative. It requires less time and frequently provides NCAs in improved yields and purity.[1][5]
-
Issue 3: I am seeing peak tailing or poor resolution during HPLC analysis/purification.
Question: I'm using HPLC to assess purity or for small-scale purification, but my peaks are tailing or I can't resolve my product from a closely eluting impurity.
-
Probable Causes:
-
Secondary Interactions (Peak Tailing): The oxazolidine-2,5-dione ring contains polar carbonyl groups and an N-H group, which can engage in secondary interactions with the stationary phase. If using a silica-based column, residual acidic silanol groups can interact with any basic sites on your molecule, causing tailing.[9]
-
Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good separation (selectivity).[10]
-
Enantiomeric Contamination: Since the target molecule is chiral, the impurity could be the undesired (S)-enantiomer. Standard achiral chromatography will not separate enantiomers.
-
-
Recommended Solutions:
-
Mobile Phase Modification: For normal-phase chromatography, adding a small amount of a polar modifier like methanol or a weak acid/base can help mitigate peak tailing by competing for active sites on the stationary phase. For chiral separations, adjusting the concentration of additives like formic acid can dramatically affect selectivity and even reverse the elution order of enantiomers.[10]
-
Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase is needed. For chiral separations, screening different chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (cellulose or amylose), is a standard approach.[9]
-
Optimize Flow Rate and Temperature: Decreasing the flow rate can increase the interaction time with the stationary phase and improve resolution. Temperature also plays a crucial role in chiral separations; varying the column temperature can significantly impact selectivity.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound? A1: The primary impurities depend on the synthetic route used. For the common Fuchs-Farthing method using phosgene or its equivalents, you should be aware of:
-
Hydrogen Chloride (HCl) and Chloride Ions: HCl is a major byproduct that can initiate unwanted polymerization of the NCA.[2]
-
Unreacted Amino Acid HCl Salts: These can also act as initiators.[2]
-
N-Chloroformyl Amino Acids and 2-Isocyanatoacyl Chlorides: These electrophilic contaminants can terminate growing polymer chains.[2]
Q2: Should I choose recrystallization or flash chromatography for purification? A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your choice:
Caption: Decision workflow for purification.
In general, flash column chromatography is a more versatile and often more efficient method for NCA purification, especially for compounds that are difficult to crystallize.[1][5]
Q3: How should I store the purified this compound? A3: NCAs are sensitive to moisture and heat. The purified product should be stored under an inert atmosphere (argon or nitrogen), preferably in a freezer at -20°C or below.[11] Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.
Q4: How do I monitor the progress of the purification? A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring flash chromatography.[4] For both methods, final purity should be assessed by ¹H NMR spectroscopy and, if available, HPLC. For large-scale preparations, it can be advantageous to monitor reactions and purifications by taking a small aliquot for a "mini-workup" and analyzing it by ¹H NMR.[8]
Data and Protocols
Data Presentation
Table 1: Recommended Solvent Systems for NCA Recrystallization [2]
| Primary Solvent (Hot) | Antisolvent (Cold) | Target Compound Solubility | Impurity Solubility |
| Tetrahydrofuran (THF) | Hexanes or Heptane | High in hot THF, low in mixture | Tends to remain soluble |
| Ethyl Acetate | Hexanes or Heptane | High in hot EtOAc, low in mixture | Tends to remain soluble |
| Toluene | Hexanes or Petroleum Ether | Moderate in hot Toluene, low in mixture | Good for less polar impurities |
Note: All solvents must be anhydrous to prevent hydrolysis of the NCA.
Table 2: Typical Starting Conditions for Flash Column Chromatography of NCAs [1][4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of NCAs. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Start with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity. |
| Loading | Dry or minimal solvent | Dissolve the crude NCA in a minimal amount of solvent (e.g., dichloromethane or the starting eluent) to ensure a tight band. |
| Detection | UV (254 nm) or TLC | The benzyl group provides a strong UV chromophore. Fractions should also be analyzed by TLC. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from general procedures for NCA purification.[2][4]
-
Preparation: Inside a nitrogen-filled glovebox or using Schlenk techniques, place the crude, solid this compound into an oven-dried flask equipped with a stir bar.
-
Dissolution: Add a minimal amount of warm (e.g., 40-50°C) anhydrous tetrahydrofuran (THF) to the flask with stirring until the solid is completely dissolved. Avoid using a large excess of solvent.
-
Crystallization: Slowly add anhydrous hexanes (the antisolvent) dropwise to the warm solution until it becomes persistently turbid.
-
Cooling: Stop adding antisolvent. Allow the flask to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) for several hours to complete the crystallization process.
-
Isolation: Quickly filter the resulting crystals under an inert atmosphere using a fritted glass funnel. Wash the crystals sparingly with cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product using ¹H NMR and melting point analysis. If impurities persist, a second recrystallization may be necessary.
Protocol 2: Purification by Flash Column Chromatography
This protocol is based on the general method developed by Kramer and Deming.[1][5]
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude NCA product in a minimal volume of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions in a series of test tubes.
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute the NCA. The optimal gradient will depend on the specific impurities present.
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate or ninhydrin after hydrolysis) or using a UV lamp, to identify the fractions containing the pure product.
-
Isolation: Combine all fractions containing the pure NCA. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C) to avoid thermal decomposition.
-
Drying and Analysis: Dry the resulting pure product under high vacuum and confirm its purity by ¹H NMR. The chromatographed NCA should require no further purification.[5]
References
- BenchChem Technical Support Team. (2025). Managing and removing impurities in N-carboxyanhydride synthesis. Benchchem.
-
Coste, C., et al. (2003). Enantiomer separation of N-protected amino acids by non-aqueous capillary electrophoresis and high-performance liquid chromatography... Journal of Chromatography A, 987(1-2), 421-7. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668-3672. [Link]
-
Halstrom, J., & Schacht, E. (1996). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates. Synthetic Communications, 26(5), 1015-1021. [Link]
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Biotage. [Link]
-
Hass, P., et al. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Process Research & Development, 21(11), 1775-1780. [Link]
-
BioTopics. Chromatography of amino acids. BioTopics. [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. [Link]
-
Scilit. General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Scilit. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
N.p. Paper Chromatography of Amino Acids. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. [Link]
-
Starshinechemical. This compound. Starshinechemical. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Zhang, Y., et al. (2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
-
PubChem. Benzyl (S)-2,5-dioxooxazolidine-4-acetate. PubChem. [Link]
-
MOLBASE. benzyl (S)-2,5-dioxooxazolidine-4-acetate. MOLBASE. [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: N-Carboxyanhydride (NCA) Synthesis and Handling
Welcome to the technical support center for N-carboxyanhydride (NCA) synthesis and handling. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with these versatile monomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
I. Troubleshooting NCA Synthesis
The synthesis of NCAs is the foundation for successful polypeptide production. Purity at this stage is paramount, as even trace impurities can significantly impact downstream polymerization.[1] This section addresses common issues encountered during the synthesis of NCAs, primarily focusing on the widely used Fuchs-Farthing method involving phosgene or its safer equivalents, diphosgene and triphosgene.[2][3]
Frequently Asked Questions (FAQs)
Question 1: My NCA synthesis reaction is incomplete, or the yield is very low. What are the possible causes?
Answer: Several factors can lead to incomplete reactions or low yields in NCA synthesis. Let's break down the common culprits:
-
Reagent Quality: The purity of the starting amino acid is crucial. The presence of residual salts or other impurities can interfere with the reaction. It is also important to use anhydrous solvents, as NCAs are highly sensitive to moisture.[4]
-
Phosgenating Agent Stoichiometry: While an excess of the phosgenating agent (e.g., diphosgene, triphosgene) might seem beneficial to drive the reaction to completion, it can also lead to the formation of impurities.[5] It's recommended to use these reagents in stoichiometric amounts.[2]
-
Reaction Temperature: Traditionally, NCA syntheses are conducted at elevated temperatures (50–60 °C) to ensure complete reaction.[5] However, for some amino acids, a slight exotherm upon mixing the reagents at ambient temperature is sufficient to drive the reaction to completion, potentially reducing side reactions.[5][6][7] Monitoring the reaction temperature is key.
-
Reaction Monitoring: Visual inspection of the reaction mixture (i.e., waiting for it to become clear) is not always a reliable indicator of completion. It is highly advantageous to monitor the reaction's progress through techniques like ¹H NMR by taking small aliquots for a mini-workup.[5]
-
Inadequate Mixing: For heterogeneous reactions where the amino acid is suspended in the solvent, efficient stirring is necessary to ensure proper contact between the reactants.
Question 2: I'm observing the formation of a significant amount of side products in my crude NCA. What are they and how can I minimize them?
Answer: The formation of side products is a common challenge in NCA synthesis. The primary impurities depend on the synthetic route. For the phosgenation of amino acids (Fuchs-Farthing method), the main culprits are:
-
Hydrogen Chloride (HCl) and Unreacted Amino Acid HCl Salts: HCl is a major byproduct of the reaction between the amino acid and the phosgenating agent.[8] Chloride ions are known to initiate NCA polymerization, which can lead to uncontrolled reactions and the formation of low-molecular-weight byproducts.[5][8]
-
N-Chloroformyl Amino Acids and 2-Isocyanatoacyl Chlorides: These electrophilic contaminants can terminate growing polymer chains, hindering the formation of high-molecular-weight polypeptides.[5][8]
To minimize these side products:
-
Use of HCl Scavengers: Non-basic HCl scavengers like (–)-α-pinene or (+)-limonene can be used. However, they can sometimes complicate the workup by hindering product precipitation.[3][5] Epoxides have also been explored as effective HCl scavengers.[4][9]
-
Solvent Choice: The choice of solvent can influence the solubility of HCl. For instance, a 1:1 mixture of THF or dioxane with CH₂Cl₂ has a reduced solubility for HCl compared to pure ethers, which can help minimize HCl-related side reactions.[2]
-
Phosgene-Free Alternatives: To circumvent issues associated with phosgene and its derivatives, phosgene-free methods have been developed. One such method involves the use of n-propylphosphonic anhydride (T3P) which reacts with Boc-protected α-amino acids to give the corresponding NCAs in good yield and purity.[10][11] Another approach utilizes carbon dioxide as a C1 source in the presence of T3P.[12]
Workflow for a Standard NCA Synthesis using Triphosgene
Below is a generalized workflow for the synthesis of an NCA using triphosgene, a safer alternative to phosgene gas.
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Stereoselective Synthesis with Chiral Auxiliaries
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize chiral auxiliaries to control stereochemical outcomes. Here, we move beyond simple protocols to address the complex challenges encountered during experimental work. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Power and Pitfalls of Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary stereogenic units that are covalently attached to a substrate to direct the formation of new stereocenters.[1][][3] The general strategy involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product while ideally allowing for recovery of the auxiliary.[1] While elegant and often highly reliable, this methodology is not without its challenges. Suboptimal diastereoselectivity, low yields, and difficulties in auxiliary removal are common hurdles. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues.
Section 1: Frequently Asked Questions - Core Principles & Auxiliary Selection
This section addresses fundamental questions regarding the selection and function of chiral auxiliaries.
Q1: What are the essential characteristics of a good chiral auxiliary?
A1: An effective chiral auxiliary must satisfy several criteria to be synthetically useful.[4] The ideal auxiliary should be:
-
Readily Available and Inexpensive: Often derived from the chiral pool (e.g., amino acids, terpenes), it should be accessible in both enantiomeric forms to allow for the synthesis of either enantiomer of the target molecule.[5]
-
Easy to Attach and Remove: The procedures for coupling the auxiliary to the substrate and cleaving it from the product must be high-yielding and straightforward.[]
-
Highly Diastereoselective: It must provide a strong conformational bias to effectively shield one face of the reactive intermediate (e.g., an enolate), leading to high diastereomeric ratios (d.r.).[5]
-
Non-destructive Cleavage: The conditions required to remove the auxiliary must be mild enough to avoid racemization or decomposition of the desired product.[1][5]
-
Recoverable and Reusable: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity after cleavage.[4]
-
Crystalline Derivatives: Often, the diastereomeric products formed are crystalline, which allows for easy purification by recrystallization to upgrade the diastereomeric purity to >99% d.r.
Q2: How do I choose the right chiral auxiliary for my specific reaction?
A2: The choice is dictated by the type of reaction you are performing and the structure of your substrate. There is no universal auxiliary; selection is based on decades of empirical data and mechanistic understanding.
-
For Aldol Reactions: Evans oxazolidinone auxiliaries are the gold standard, providing excellent, predictable control via a rigid, chelated Zimmerman-Traxler transition state to yield syn-aldol products.[6][7]
-
For Alkylation Reactions: Evans auxiliaries, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides are all highly effective.[1][] Pseudoephedrine amides are particularly advantageous as they can often be cleaved under milder conditions.
-
For Conjugate Additions (Michael Additions): Oxazolidinones and camphorsultams are commonly used to control the stereochemistry of 1,4-additions. The steric hindrance of the auxiliary is a key factor in directing the approach of the nucleophile.[8]
-
For Diels-Alder Reactions: Camphor-derived auxiliaries and oxazolidinones attached to the dienophile have proven effective in controlling the facial selectivity of the cycloaddition.[5][9]
Table 1: Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Common Precursor | Typical Applications | Typical Diastereoselectivity (d.r.) | Key Advantages |
| Evans Oxazolidinones | Amino acids (e.g., Valine, Phenylalanine) | Aldol Reactions, Alkylations, Conjugate Additions | >95:5 to >99:1 | Highly predictable (syn-aldol), well-studied, crystalline products.[4][10] |
| Oppolzer's Camphorsultam | Camphorsulfonic acid | Alkylations, Diels-Alder, Conjugate Additions | >90:10 to >98:2 | High stereocontrol, robust, crystalline derivatives. |
| Myers' Pseudoephedrine Amide | Pseudoephedrine | Alkylation of α-amino acids and carboxylic acids | >95:5 to >99:1 | Excellent stereocontrol, mild cleavage conditions.[] |
| SAMP/RAMP Hydrazines | Proline | α-Alkylation of aldehydes and ketones | >90:10 to >97:3 | Reliable for creating chiral α-substituted carbonyls.[1] |
Section 2: Troubleshooting Guide - Low Diastereoselectivity
This is the most common issue encountered. A low diastereomeric ratio (d.r.) indicates that the energy difference between the two diastereomeric transition states is insufficient.
Q3: My reaction is giving a poor diastereomeric ratio (e.g., 60:40). What is the first thing I should investigate?
A3: Temperature. The diastereomeric ratio is governed by the difference in the free energy of activation (ΔΔG‡) between the competing transition states. Lowering the reaction temperature will amplify the effect of a small energy difference, thus enhancing selectivity.[11][12] Many highly selective reactions are run at -78 °C (dry ice/acetone bath) or even lower. If your protocol calls for 0 °C, try running it at -40 °C or -78 °C.
Causality: The ratio of diastereomers (d1/d2) is related to ΔΔG‡ by the equation ΔΔG‡ = -RT ln(d1/d2). As the temperature (T) decreases, a given ΔΔG‡ will result in a larger ratio, favoring the lower-energy transition state product.
Q4: I've lowered the temperature, but the selectivity is still poor. What's next?
A4: The next step is to scrutinize the enolate formation step . The geometry of the enolate (Z vs. E) can be critical, especially in aldol reactions.
-
Incorrect Base or Conditions: For Evans oxazolidinones, the formation of the Z-enolate is crucial for high syn-selectivity in aldol reactions.[6][7] This is typically achieved using boron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA). Using a lithium base like LDA can sometimes lead to mixtures of enolates or favor the E-enolate, eroding selectivity.
-
Substrate Sterics: Bulky substituents on your substrate can interfere with the desired enolization pathway.
-
Incomplete Enolate Formation: If enolate formation is slow or incomplete, the unreacted starting material can interfere with the main reaction pathway. Ensure you are using a sufficient excess of base and allowing adequate time for enolization.[11]
Q5: Could the Lewis acid be the problem in my aldol reaction?
A5: Absolutely. The Lewis acid is not just a catalyst; it's a critical component of the transition state assembly. Its role is to chelate both the enolate and the incoming aldehyde, enforcing a rigid, chair-like six-membered transition state (Zimmerman-Traxler model).[6]
-
Wrong Lewis Acid: Different Lewis acids can favor different transition states. Boron-based Lewis acids (e.g., Bu₂BOTf) are excellent for generating the required Z-enolate and forming the rigid chelate for Evans syn-aldol products.[10] Titanium-based Lewis acids (e.g., TiCl₄) can sometimes favor anti-aldol products.
-
Stoichiometry: Ensure you are using the correct amount of Lewis acid. Typically, a slight excess (1.1-1.2 equivalents) is used to ensure full coordination.
Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Section 3: Troubleshooting Guide - Auxiliary Attachment & Cleavage
Problems at the beginning or end of the synthetic sequence can compromise the entire effort.
Q6: I'm having trouble acylating my chiral auxiliary. The yield is low.
A6: Low yield during attachment is often due to incomplete deprotonation or side reactions.
-
Traditional Method (n-BuLi): The standard method involves deprotonation with n-butyllithium at -78 °C followed by the addition of an acid chloride.[13] Ensure your glassware is flame-dried and all reagents are anhydrous. Any moisture will quench the n-BuLi.
-
Milder Method (DMAP): For less reactive acylating agents, using a catalyst like 4-dimethylaminopyridine (DMAP) with an acid anhydride can be effective and avoids the need for strong bases and cryogenic temperatures.[13]
Q7: I've successfully performed my diastereoselective reaction, but I'm losing stereochemical purity during auxiliary cleavage. What's happening?
A7: This is a critical issue, often caused by epimerization of the newly formed stereocenter under the cleavage conditions.[11]
-
Harsh Conditions: Using strong bases like NaOH or KOH to hydrolyze an amide linkage can lead to epimerization at the α-carbon.
-
Recommended Cleavage Methods: Choose a method known to be mild for your auxiliary and product. For Evans oxazolidinones, the standard method is hydrolysis with lithium hydroperoxide (LiOH/H₂O₂), which proceeds through selective attack at the exocyclic carbonyl and is less prone to causing epimerization.[13][14] Reductive cleavage using agents like LiBH₄ can convert the product to the corresponding chiral alcohol.
Section 4: Analytical Methods & Protocols
Q8: How do I accurately determine the diastereomeric ratio of my product?
A8: Accurate determination is crucial for optimization.
-
¹H NMR Spectroscopy: This is the most common method. The product diastereomers are different compounds and will have distinct signals in the NMR spectrum.[15] To determine the d.r., find a clean, well-resolved proton signal for each diastereomer that does not overlap with other signals. Carefully integrate both peaks. For accuracy, ensure the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of the protons, ensuring the integration is quantitative.
-
HPLC/GC: Chiral chromatography is used to determine enantiomeric excess (e.e.) after the auxiliary is removed, but diastereomers can often be separated on standard silica or C18 columns without a chiral stationary phase.[16]
-
"Pure Shift" NMR: For complex molecules with significant signal overlap, advanced NMR techniques like band-selective pure shift NMR can collapse multiplets into singlets, dramatically improving resolution and allowing for accurate integration of otherwise hidden signals.[16]
Protocol: Evans Asymmetric syn-Aldol Reaction
This protocol outlines a general procedure for the highly reliable Evans aldol reaction to produce syn-β-hydroxy carbonyl compounds.[11][13]
Step 1: Acylation of the Chiral Auxiliary
-
Flame-dry a round-bottom flask under vacuum and backfill with Argon.
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
To a flame-dried flask under Argon, add the N-acylated auxiliary (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 30 minutes.
-
Cool the resulting deep yellow solution to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2-3 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer. Allow to warm to room temperature.
-
Extract the product with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (1.0 M, 1.2 eq).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid product is in the aqueous layer, which can be acidified and extracted.
Diagram 2: General Workflow of Auxiliary-Mediated Synthesis
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. york.ac.uk [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
Technical Support Center: Scaling Up Peptide Synthesis Using N-Carboxyanhydrides (NCAs)
Welcome to the technical support center for peptide synthesis using α-amino acid N-carboxyanhydrides (NCAs). This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their NCA-based peptide synthesis. Here, we address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of large-scale NCA polymerization.
Introduction: The Promise and Perils of Scaling NCA Polymerization
The ring-opening polymerization (ROP) of NCAs is an economical and efficient method for producing long polypeptide chains, a task for which conventional solid-phase peptide synthesis (SPPS) is often impractical.[1] This method's primary advantages lie in its use of simple reagents and the ability to generate high molecular weight polymers in significant quantities with no detectable racemization.[1] However, transitioning from lab-scale to large-scale production magnifies challenges related to monomer purity, reaction control, and process safety.[2] This guide provides practical, field-proven insights to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control when scaling up NCA polymerization?
A1: The two most critical factors are NCA monomer purity and strict exclusion of moisture . Impurities in the NCA monomer, such as hydrochloric acid (HCl), unreacted amino acid HCl salts, or acid chlorides, can act as unintended initiators or quenching agents, leading to poor control over molecular weight, broad molecular weight distributions, and the formation of low-molecular-weight byproducts.[1][3][4] Moisture is notoriously detrimental as it can hydrolyze the NCA monomer back to the parent amino acid and initiate unwanted polymerization, leading to ill-defined polypeptides.[5][6]
Q2: How can I ensure the purity of my NCA monomers for large-scale synthesis?
A2: Large-scale purification of NCAs can be challenging. While repeated crystallizations are effective on a small scale, they are not easily adaptable for larger quantities.[4] A highly effective and scalable method is filtration of the crude NCA solution through a pad of diatomaceous earth (e.g., Celite).[4][7] This simple step can efficiently remove trace HCl contamination and other particulate impurities that are often magnified as a problem during scale-up.[3][4] Monitoring the purity via techniques like ¹H and ¹³C NMR, FTIR, and HPLC is also crucial.[3]
Q3: My polymerization stalls or results in a low yield. What are the likely causes?
A3: Several factors can lead to stalled or low-yield polymerizations:
-
Inhibitory Impurities: Acidic impurities like HCl are a primary culprit.[8] HCl can protonate the propagating amine chain ends, inhibiting their nucleophilic attack on the NCA monomer.[8]
-
Poor Monomer Quality: Incomplete conversion during NCA synthesis or degradation during storage can lead to a lower concentration of active monomer.[3]
-
Solvent Issues: The choice of solvent is critical. While solvents like DMF, DCM, and chloroform are common, some, like DMF, can induce spontaneous polymerization, leading to uncontrolled reactions.[9][10] Ensure your solvent is anhydrous and free of nucleophilic impurities.
-
Polymer Precipitation: As the polypeptide chain grows, it may precipitate from the solution, especially in non-polar solvents. This can physically halt the polymerization as the reactive chain end becomes inaccessible.[11]
Q4: I'm observing a broad molecular weight distribution (high polydispersity) in my final product. How can I achieve better control?
A4: A high polydispersity index (PDI) indicates a loss of control over the polymerization, often due to:
-
Multiple Initiation Events: This is commonly caused by impurities like water or unreacted amino acid salts acting as initiators alongside your intended initiator.[1][3]
-
Side Reactions: Chain termination and transfer reactions are significant contributors.[1] These can be caused by impurities or the inherent reactivity of the growing polymer chain end.[1]
-
Coexistence of Mechanisms: NCA polymerization can proceed via different pathways, such as the "amine mechanism" and the "activated monomer mechanism."[1][12] A lack of control can cause the system to switch between these, leading to a broader distribution of chain lengths.[1]
To improve control, focus on stringent monomer purification, rigorous drying of all reagents and glassware, and optimizing initiator choice and concentration.[12] Using initiators like certain transition-metal complexes or ammonium salts with non-nucleophilic anions can offer better control over the polymerization mechanism.[12][13][14]
Q5: Are there any safety concerns I should be aware of when handling large quantities of NCAs?
A5: Yes, scaling up introduces significant safety considerations.[2][15]
-
Reagents: The synthesis of NCAs often involves hazardous reagents like phosgene or its safer alternatives, diphosgene and triphosgene.[3][6] These are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reaction of amino acids with phosgenating agents can be exothermic.[3][4] On a large scale, this heat generation can become difficult to control, potentially leading to thermal runaway.[15] Reactions should be monitored closely, and adequate cooling capacity must be available.
-
Pressure Buildup: The polymerization of NCAs releases carbon dioxide (CO2).[6] In a large, sealed reactor, this can lead to a dangerous buildup of pressure. Ensure the reaction vessel is appropriately vented.
-
Handling Powders: NCAs are often fine powders, which pose an inhalation risk.[16] Handle them in a fume hood or glove box to minimize exposure.[17][16]
Always conduct a thorough risk assessment before scaling up any reaction.[15]
II. Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during the scale-up of NCA polymerization.
Problem 1: Low Molecular Weight and/or Low Yield of Polypeptide
| Possible Cause | Diagnostic Check | Suggested Solution |
| NCA Monomer Impurity (e.g., HCl) | Test crude NCA for chloride content.[3][8] Monitor polymerization kinetics; inhibition is a key sign.[8] | Protocol 1: Purify the crude NCA by dissolving it in a dry solvent (e.g., THF, ethyl acetate) and filtering through a pad of Celite to remove HCl salts.[4] Recrystallize if necessary. |
| Presence of Moisture | Use Karl Fischer titration to check the water content of solvents, initiator, and NCA monomer. | Rigorously dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Store NCAs under an inert atmosphere at -20°C.[3] |
| Premature Chain Termination | Analyze the final polymer by MALDI-TOF MS to identify unexpected end-groups.[18] | Re-purify the NCA monomer. Ensure the initiator is pure and the reaction is conducted under a strict inert atmosphere (N₂ or Ar). |
| Incomplete NCA Synthesis Reaction | Monitor the NCA synthesis reaction by ¹H NMR or FTIR to ensure the complete disappearance of the starting amino acid.[4] | Extend the reaction time for NCA synthesis. Consider that the exotherm of the reaction itself can often drive it to completion without external heating.[4] |
Problem 2: High Polydispersity (PDI > 1.2)
| Possible Cause | Diagnostic Check | Suggested Solution |
| Uncontrolled Initiation by Impurities | Run a control reaction without the intended initiator. Polymerization indicates the presence of initiating impurities. | Perform rigorous purification of the NCA monomer (see Protocol 1 ). Ensure the reaction setup is scrupulously dry. |
| Slow Initiation Compared to Propagation | Analyze aliquots at early time points using GPC. A persistent low MW peak alongside a growing high MW peak suggests slow initiation. | Choose a more efficient initiator. Some modern systems, like ammonium salts with non-nucleophilic anions, can provide better control.[13][14] |
| Side Reactions (Chain Transfer/Termination) | Use MALDI-TOF MS to look for polymer chains that are not multiples of the monomer mass plus the initiator mass.[18] | Lower the reaction temperature to disfavor side reactions. Ensure high monomer purity, as impurities are a common cause of termination.[1] |
III. Experimental Protocols & Methodologies
Protocol 1: Large-Scale Purification of NCAs via Celite Filtration
This protocol is adapted from methodologies proven effective for purifying NCAs on a >100 g scale, specifically for removing HCl, a common and problematic impurity.[4]
Objective: To remove trace acidic impurities and particulates from a crude NCA solution.
Materials:
-
Crude NCA synthesized via the Fuchs-Farthing method (phosgenation of amino acids).[12]
-
Diatomaceous earth (Celite).
-
Anhydrous organic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Large fritted glass funnel or packed column.
-
Receiving flask, dried and under an inert atmosphere.
Procedure:
-
Slurry Preparation: In a separate beaker, create a slurry of Celite in the chosen anhydrous organic solvent.
-
Column Packing: Pack the fritted glass funnel with the Celite slurry to form a compact pad approximately 2-3 cm thick.
-
NCA Solution Preparation: Dissolve the crude NCA product in a minimal amount of the same anhydrous solvent.
-
Filtration: Gently pour the NCA solution onto the Celite pad. Apply a light vacuum or positive pressure with an inert gas (e.g., nitrogen) to pass the solution through the filter bed.
-
Washing: Wash the Celite pad with a small additional volume of the anhydrous solvent to ensure complete recovery of the NCA.
-
Solvent Removal: Collect the clear filtrate in the receiving flask. Remove the solvent under reduced pressure (rotary evaporation) without heating to avoid thermal degradation of the NCA.
-
Final Product: The resulting purified NCA solid should be stored immediately under a dry, inert atmosphere at -20°C.[3]
Validation: The efficacy of the purification can be confirmed by GPC analysis of a test polymerization. A significant reduction in low-molecular-weight by-products should be observed compared to polymer synthesized from unfiltered NCA.[4]
Diagrams: Workflows and Mechanisms
NCA Polymerization: Key Challenges in Scale-Up
The following diagram illustrates the logical relationship between the primary challenges in scaling up NCA polymerization and their consequences.
Caption: Key challenges in scaling up NCA polymerization and their impact.
Troubleshooting Workflow for Poor Polymerization Results
This workflow provides a logical path for diagnosing issues with molecular weight and polydispersity.
Caption: A step-by-step workflow for troubleshooting NCA polymerization issues.
References
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023).
- Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. (2023).
- Cheng, J., & Deming, T. J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.
- Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions.
- Managing and removing impurities in N-carboxyanhydride synthesis. Benchchem.
- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.
- Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2008). Taylor & Francis.
- Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. (2019). PNAS.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-Synthesis.
- A controlled and versatile NCA polymerization method for the synthesis of polypeptides. Polymer Chemistry (RSC Publishing).
- Cyclic Polypeptides by Solvent-Induced Polymerizations of α-Amino Acid N-Carboxyanhydrides.
- Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2024). CCS Chemistry - Chinese Chemical Society.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- A controlled and versatile NCA polymerization method for the synthesis of polypeptides. (2025).
- Amino acid N-carboxyanhydride. Wikipedia.
- Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides.
- Scale-Up Considerations For Large-Scale Peptide Manufacturing. (2020). Pharmaceutical Online.
- Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Labor
- Amino acid NCA polymerization: A century of misconceptions.
- Nanotechnology Safety Resources. (2021). American Chemical Society.
- Scale Up Safety. (2023). Stanford Environmental Health & Safety.
- Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A controlled and versatile NCA polymerization method for the synthesis of polypeptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. dst.gov.in [dst.gov.in]
- 17. acs.org [acs.org]
- 18. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of Unreacted Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key α-amino acid-N-carboxyanhydride (NCA) monomer. While essential for synthesizing advanced polypeptides and block copolymers, removing unreacted NCA from the final product is a critical step to ensure purity and prevent unwanted side reactions.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a comparative analysis of purification methods to address this common challenge.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I can leverage for its removal?
This NCA is a moderately polar, moisture-sensitive solid.[3] Its key characteristic is the reactive NCA ring, which can be hydrolyzed by water back to the parent amino acid, releasing carbon dioxide.[4] It is generally soluble in common organic solvents like Tetrahydrofuran (THF), ethyl acetate, and Dichloromethane (DCM), and insoluble in non-polar solvents like hexanes and petroleum ether.[1] This solubility profile is the primary basis for purification by precipitation or chromatography.
Q2: My final product is a high molecular weight polypeptide. What is the most straightforward method to remove the unreacted NCA monomer?
For polymeric products, the most effective and direct method is precipitation and trituration . The principle is simple: dissolve your crude reaction mixture in a good solvent for the polymer (e.g., THF, DMF) and then add this solution dropwise into a large volume of a stirred "anti-solvent" in which the polymer is insoluble, but the NCA monomer remains soluble.[2] Common anti-solvents for polypeptides include methanol, diethyl ether, or hexane.[1] The purified polymer precipitates out and can be collected by filtration.
Q3: Can I use flash column chromatography on silica gel? I'm concerned about the stability of the NCA ring.
Yes, flash chromatography is a viable and often rapid method for purifying products from unreacted NCAs.[5][6][7] However, your concern is valid. Standard silica gel can be slightly acidic and contains water, which can catalyze the decomposition or polymerization of the NCA. To mitigate this, it is crucial to use extensively dried silica gel and anhydrous solvents.[1] Running the column quickly in a glovebox or under an inert atmosphere is also recommended.[1] This method is particularly useful for purifying low-melting solids or oily NCA monomers that are difficult to crystallize.[1][8]
Q4: Is there a chemical method to "quench" or neutralize the unreacted NCA before purification?
Absolutely. This is an excellent strategy, especially if subsequent purification steps are complicated. Since NCAs are highly sensitive to nucleophiles, you can selectively destroy any remaining monomer by adding a small amount of a primary amine (e.g., butylamine) or even water to the reaction mixture after your primary reaction is complete.[3] This will rapidly open the NCA ring, converting it into a more polar and easily removable by-product (an amide or the parent amino acid), which can then be separated by extraction or precipitation.
In-Depth Troubleshooting and Protocols
This section provides detailed methodologies for the most common purification strategies. The choice of method will depend on the nature of your desired product (polymer vs. small molecule), the scale of your reaction, and the available equipment.
Method 1: Polymer Precipitation & Trituration
This is the preferred method for purifying polypeptides from unreacted NCA monomers. The significant difference in molecular weight and solubility between the polymer and the small molecule monomer allows for a clean separation.
Step-by-Step Protocol:
-
Solvent Selection: Ensure your desired polymer is fully dissolved. A common solvent is THF.
-
Precipitation: In a separate flask, prepare a volume of a suitable anti-solvent (e.g., methanol, diethyl ether, or a hexane/ether mixture) that is 10-20 times the volume of your polymer solution. Stir the anti-solvent vigorously.
-
Addition: Slowly add the polymer solution dropwise to the vortexing anti-solvent. You should observe the immediate precipitation of your polymer product.
-
Trituration: Continue stirring for 30-60 minutes. This process, known as trituration, washes the precipitated polymer, ensuring the unreacted NCA remains in the solvent phase.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected solid on the filter with fresh, cold anti-solvent to remove any residual traces of the NCA.
-
Drying: Dry the purified polymer under high vacuum to remove all solvents. Repeat the dissolution-precipitation cycle if necessary to achieve higher purity.[2]
Method 2: Flash Column Chromatography
This technique separates compounds based on their polarity. It is highly effective but requires careful setup to avoid NCA degradation.[5][6][7]
Step-by-Step Protocol:
-
Preparation: Use oven-dried glassware. Pack a column with silica gel that has been dried under high vacuum for several hours.
-
Solvent System: Use anhydrous solvents for your mobile phase. A typical starting point is a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve your crude reaction mixture in a minimum amount of the initial eluent or a compatible solvent like DCM.
-
Elution: Run the column under a positive pressure of inert gas (nitrogen or argon). The less polar NCA will typically elute before more polar products or by-products.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing your purified product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure.
Method Selection Guide
Choosing the right purification strategy is crucial for efficiency and yield. The table below compares the primary methods discussed.
| Feature | Precipitation & Trituration | Flash Chromatography |
| Best For | High molecular weight polymers | Small molecules, oily products |
| Principle | Differential Solubility | Differential Polarity/Adsorption |
| Speed | Fast | Moderate |
| Scalability | Excellent; easily scaled up | Good, but can be cumbersome at large scales |
| Key Advantage | Simple, rapid, and effective for polymers | High resolution for complex mixtures |
| Potential Issue | Co-precipitation of impurities if not optimized | NCA degradation on silica; requires anhydrous conditions |
Visual Workflow and Logic Diagrams
To further clarify the decision-making process and experimental flow, the following diagrams are provided.
Decision-Making Workflow for Purification
This diagram outlines the logical steps to select the most appropriate purification method based on your product's characteristics.
Caption: Decision tree for selecting a purification method.
Experimental Workflow for Polymer Precipitation
This diagram details the sequential steps involved in the precipitation and trituration protocol.
Caption: Step-by-step workflow for polymer precipitation.
References
-
Fülöp, A. et al. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]
-
Kramer, J. R. & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(11), 3668-3672. [Link]
-
Kramer, J. R. & Deming, T. J. (2010). General Method for Purification of R-Amino acid-N-carboxyanhydrides Using Flash Chromatography. American Chemical Society. [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
-
Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. [Link]
- Google Patents. (n.d.).
-
PubMed. (2020). Purification of proteins using peptide-ELP based affinity precipitation. [Link]
-
Cheng, J. & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
PubChem. (n.d.). Benzyl (S)-2,5-dioxooxazolidine-4-acetate. [Link]
-
PMC Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. [Link]
-
ResearchGate. (2015). Polypeptide Films via N-Carboxyanhydride Ring-Opening Polymerization (NCA-ROP): Past, Present and Future. [Link]
-
Ling, J. et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Wang, S. & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N‑Carboxyanhydrides with Unprotected/Reactive Side Groups. I. D‑Penicillamine N‑Carboxyanhydride. ACS Macro Letters, 12, 555-562. [Link]
-
Roy, D. et al. (2021). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry, 12(3), 393-399. [Link]
-
MOLBASE. (n.d.). benzyl (S)-2,5-dioxooxazolidine-4-acetate. [Link]
Sources
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- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 5. figshare.com [figshare.com]
- 6. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Control the Molecular Weight of Polypeptides in NCA Polymerization
Welcome to the Technical Support Center for polypeptide synthesis via N-Carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling polypeptide molecular weight. Achieving precise control over molecular weight (MW) and maintaining a narrow molecular weight distribution (polydispersity index, PDI) are critical for the successful application of synthetic polypeptides in fields ranging from drug delivery to materials science. This guide will delve into the key parameters influencing polypeptide chain length and provide actionable solutions to common experimental challenges.
I. Foundational Principles of Molecular Weight Control
The ring-opening polymerization (ROP) of NCAs is the most common and efficient method for producing high molecular weight polypeptides.[1][2] The theoretical degree of polymerization (DP), and thus the molecular weight, is determined by the initial monomer-to-initiator ratio ([M]/[I]). However, in practice, achieving the target molecular weight with a low PDI is often challenging due to the high reactivity of NCAs and the presence of various side reactions.[1]
There are two primary mechanisms for NCA polymerization: the "amine mechanism" and the "activated monomer mechanism".[3]
-
Amine Mechanism: Initiated by nucleophiles like primary amines, this mechanism involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring.[3] This is generally the preferred route for controlled polymerization as it can lead to a "living" polymerization where chain growth proceeds linearly with monomer conversion in the absence of side reactions.[1]
-
Activated Monomer Mechanism: Initiated by strong bases (e.g., tertiary amines), this mechanism involves the deprotonation of the NCA monomer, which then acts as a nucleophile to attack another NCA monomer.[3] This can lead to very high molecular weight polypeptides but often with less control over the final molecular weight and a broader PDI.[1][3]
Controlling the molecular weight in NCA polymerization hinges on promoting the amine mechanism while suppressing unwanted side reactions.
Visualizing the Polymerization Pathways
II. Troubleshooting Guide: Common Molecular Weight Control Issues
This section addresses specific problems you may encounter during your NCA polymerization experiments, their likely causes, and recommended solutions.
Problem 1: Observed Molecular Weight is Significantly Lower than the Theoretical [M]/[I] Ratio.
| Potential Cause | Explanation | Recommended Solution |
| Impurities in NCA Monomer | Water is a common impurity that can act as an alternative initiator, leading to the formation of more polymer chains than intended and thus a lower average molecular weight.[1][4] Acidic impurities, such as HCl from the NCA synthesis, can also interfere with the polymerization.[3][4] | Recrystallize the NCA monomer immediately before use. This is a critical step to remove moisture and other impurities. Store the purified NCA under an inert atmosphere (e.g., in a glovebox) and at low temperatures.[3] |
| Impurities in Initiator or Solvent | Moisture or other reactive impurities in the initiator or solvent can consume the initiator or terminate growing chains, leading to a lower than expected molecular weight. | Purify the initiator and solvent. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent) and stored over molecular sieves. The initiator should be of high purity. |
| Chain Transfer Reactions | Chain transfer to monomer or solvent can terminate a growing chain and initiate a new one, resulting in a lower average molecular weight.[1] | Optimize reaction conditions. Lowering the reaction temperature can sometimes suppress chain transfer reactions.[3] Consider using a different solvent that is less prone to chain transfer. |
| Premature Termination | Electrophilic impurities in the NCA monomer, such as isocyanates or acid chlorides, can react with the propagating amine chain-ends, leading to chain termination.[1] | Ensure high purity of the NCA monomer. Rigorous purification is essential to remove these reactive impurities.[1][3] |
Problem 2: Broad Molecular Weight Distribution (High PDI).
| Potential Cause | Explanation | Recommended Solution |
| Slow Initiation Relative to Propagation | If the initiation rate is slower than the propagation rate, new chains will be initiated throughout the polymerization process, leading to a broad distribution of chain lengths. | Use a highly nucleophilic primary amine initiator. This will ensure that all chains are initiated at approximately the same time.[3] Alternatively, consider using more advanced initiating systems like transition-metal complexes or amine hydrochloride salts which can offer better control.[1][3] |
| Presence of Multiple Polymerization Mechanisms | The coexistence of the amine and activated monomer mechanisms can lead to different populations of growing chains with varying growth rates, resulting in a broad PDI.[5] | Use a primary amine initiator and ensure the absence of strong bases. This will favor the more controlled amine mechanism.[3] |
| Side Reactions | Chain termination and chain transfer reactions occurring alongside propagation contribute to a broader molecular weight distribution.[1] | Optimize reaction conditions to minimize side reactions. This can include lowering the temperature and ensuring the purity of all reagents.[3] |
| Incomplete Monomer Conversion | Stopping the reaction before all the monomer is consumed can result in a broader PDI, especially if initiation was slow. | Allow the reaction to proceed to full monomer conversion. Monitor the reaction progress using techniques like FTIR to track the disappearance of the NCA peak. |
Problem 3: Bimodal Molecular Weight Distribution.
| Potential Cause | Explanation | Recommended Solution |
| Water as an Initiator | The presence of water can lead to a second population of polymer chains initiated by water, resulting in a bimodal distribution.[1] | Rigorously dry all reagents and glassware. Perform the polymerization under a strictly inert atmosphere. |
| "Activated Monomer" Mechanism Contribution | A small amount of a strong base impurity can initiate polymerization via the activated monomer mechanism, creating a second, often higher molecular weight, population of chains. | Ensure the purity of all reagents and the absence of basic impurities. |
| Changes in Polymer Solubility | As the polypeptide chains grow, they may precipitate from the reaction mixture, leading to different polymerization kinetics for the soluble and insoluble fractions and potentially a bimodal distribution. | Choose a solvent that can effectively solvate both the monomer and the resulting polypeptide throughout the polymerization. Common solvents include DMF, DMSO, and dioxane.[2] |
Visualizing the Troubleshooting Workflow
III. Frequently Asked Questions (FAQs)
Q1: How does the choice of initiator affect molecular weight control?
A1: The initiator plays a crucial role. Primary amines are generally preferred for controlled polymerizations as they initiate via the more predictable "amine mechanism".[1][3] The nucleophilicity of the primary amine is important; a more nucleophilic amine will lead to a faster initiation rate relative to propagation, which is essential for achieving a narrow PDI.[3] Secondary amines can act as both nucleophiles and bases, making the polymerization mechanism less predictable.[3] Tertiary amines primarily act as bases, initiating the "activated monomer" mechanism, which often leads to very high molecular weights but with poor control.[1][3]
Q2: Can I use high vacuum techniques to improve molecular weight control?
A2: Yes, performing NCA polymerization under high vacuum can significantly improve control over molecular weight and PDI.[3] This is because high vacuum techniques are very effective at removing volatile impurities, particularly water, from the reaction system.[1][3] By ensuring an exceptionally clean reaction environment, side reactions are minimized, and the polymerization can proceed in a more "living" manner.[3]
Q3: What is the effect of temperature on molecular weight control?
A3: Temperature can have a significant impact. Lowering the reaction temperature (e.g., to 0°C) can often improve control by suppressing side reactions, such as chain transfer and termination, which may have higher activation energies than the propagation step.[3] This can lead to a more controlled polymerization with a narrower molecular weight distribution.[3]
Q4: How can I synthesize very high molecular weight polypeptides with good control?
A4: Synthesizing very high molecular weight polypeptides while maintaining control is challenging. One approach is to use highly purified monomers and initiators under strictly anhydrous conditions.[3][6] Another strategy is to employ advanced initiator systems, such as certain transition-metal complexes, which can promote a living polymerization and allow for the synthesis of high molecular weight polypeptides with low PDIs.[1][3] Additionally, recent developments in accelerated polymerization techniques can outpace side reactions, enabling the synthesis of high molecular weight polypeptides.[2]
Q5: My GPC results show a tail towards the low molecular weight region. What could be the cause?
A5: A low molecular weight tail in the GPC chromatogram often indicates the presence of chain termination or chain transfer reactions.[1] This means that a fraction of the polymer chains stopped growing prematurely. The likely culprits are impurities in the monomer, initiator, or solvent that act as terminating agents.[1] Reviewing your purification procedures for all reagents is the first step in addressing this issue.
IV. Experimental Protocols
Protocol 1: Recrystallization of NCA Monomer
This protocol is a general guideline. The specific solvent system may need to be optimized for your particular NCA.
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude NCA monomer in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or THF).
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.
-
Crystallization: Add a non-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of the cold non-solvent.
-
Drying: Dry the purified NCA crystals under high vacuum.
-
Storage: Store the purified NCA in a glovebox or a desiccator under an inert atmosphere at -20°C.
Protocol 2: General Procedure for NCA Polymerization
This protocol is for a primary amine-initiated polymerization targeting a specific degree of polymerization.
-
Preparation: In a glovebox, add the desired amount of purified NCA monomer to a flame-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous solvent (e.g., DMF, DCM) to the reaction vessel to achieve the desired monomer concentration. Stir until the NCA is completely dissolved.
-
Initiator Stock Solution: Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.
-
Initiation: Calculate the volume of the initiator stock solution needed to achieve the target [M]/[I] ratio. Rapidly inject the calculated volume of the initiator solution into the stirring NCA solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C) for the required time. Monitor the reaction progress by taking aliquots and analyzing them by FTIR for the disappearance of the NCA anhydride peaks (~1785 and 1850 cm⁻¹).
-
Termination/Precipitation: Once the reaction is complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., diethyl ether, methanol).
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polypeptide under vacuum to a constant weight.
-
Characterization: Characterize the molecular weight and PDI of the final polypeptide using techniques such as Gel Permeation Chromatography (GPC) or MALDI-TOF mass spectrometry.
V. References
-
Amino acid NCA polymerization: A century of misconceptions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (n.d.). MPG.PuRe. Retrieved January 22, 2026, from [Link]
-
Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). Cheng Research Group - University of Illinois. Retrieved January 22, 2026, from [Link]
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (n.d.). HKU Scholars Hub. Retrieved January 22, 2026, from [Link]
-
Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. (2023, June 14). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2024, December 13). CCS Chemistry - Chinese Chemical Society. Retrieved January 22, 2026, from [Link]
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
effect of impurities on the polymerization of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Welcome to the technical support center for the ring-opening polymerization (ROP) of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a specific N-carboxyanhydride (NCA) monomer. This guide is designed for researchers, scientists, and professionals in drug development who are working with NCA polymerization to synthesize polypeptides. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the successful synthesis of well-defined poly(γ-benzyl-L-glutamate) (PBLG).
The polymerization of NCAs is notoriously sensitive to impurities.[1][2] This guide will provide a structured approach to troubleshooting, focusing on the causal relationships between reaction conditions and polymerization outcomes.
Foundational Principles: Understanding the Chemistry
The ring-opening polymerization of this compound is a chain-growth process that yields polypeptides. The reaction is typically initiated by a nucleophile, most commonly a primary amine. This process, known as the "normal amine mechanism" (NAM), involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, followed by ring-opening and decarboxylation to generate a new amine-terminated chain that can propagate further.[3][4]
However, side reactions and competing mechanisms, such as the "activated monomer mechanism" (AMM), can occur, particularly in the presence of impurities.[3][5][6] These undesirable pathways can lead to a loss of control over the polymerization, resulting in polymers with broad molecular weight distributions and unintended end-group functionalities.[3][5] Therefore, stringent control over the purity of the monomer, initiator, and solvent is paramount for a successful and reproducible polymerization.[1][2]
Visualizing the Polymerization Workflow
The following diagram outlines the critical steps for a successful polymerization, from monomer purification to the final polymer product.
Caption: Workflow for controlled NCA polymerization.
Troubleshooting Guide: FAQs for Common Polymerization Issues
This section is structured in a question-and-answer format to directly address the most common problems encountered during the polymerization of this compound.
Q1: My polymerization reaction is extremely slow or fails to initiate. What are the likely causes?
This is a common issue often traced back to impurities that inhibit the initiation or propagation steps.
Possible Cause A: Acidic Impurities
-
The "Why": The most common culprits are acidic impurities, such as hydrogen chloride (HCl), which are often byproducts of the NCA synthesis from phosgene or its derivatives.[2][7] These strong acids will protonate the amine initiator or the propagating amine chain-end. This protonation renders the amine non-nucleophilic, effectively "killing" the initiator and preventing it from attacking the NCA monomer, thus inhibiting the polymerization.[7] Even trace amounts of these impurities can have a significant impact.
-
Troubleshooting Steps:
-
Monomer Purification: The most reliable solution is to rigorously purify the this compound monomer by recrystallization. A common and effective method is to dissolve the crude monomer in a minimal amount of warm ethyl acetate and then precipitate it by adding hexane, followed by cooling. This process should be repeated until the chlorine content is negligible.[1]
-
In-situ Neutralization: For non-purified NCAs, some advanced methods involve adding a non-nucleophilic base to scavenge the HCl. However, this can be challenging as the base itself can sometimes initiate polymerization, leading to poor control.[7] Another approach is a biphasic system where the acidic impurities are partitioned into an aqueous phase.[8]
-
Acid-Assisted Polymerization: Recent studies have shown that while strong acids like HCl inhibit polymerization, weaker acids such as acetic acid can, under certain conditions, actually accelerate the reaction.[7] This is an advanced technique and requires careful control of the acid's pKa and concentration.
-
Possible Cause B: Poor Initiator Quality
-
The "Why": The primary amine initiator itself may be of low purity or may have degraded over time, for example, through oxidation or reaction with atmospheric CO₂ to form a non-nucleophilic carbamate.
-
Troubleshooting Steps:
-
Purify the Initiator: Liquid amine initiators should be distilled under reduced pressure and stored under an inert atmosphere. Solid initiators can often be purified by sublimation.
-
Verify Initiator Activity: If you suspect the initiator is the problem, a small-scale test reaction with a fresh, purified batch of initiator can quickly confirm this.
-
Q2: The polymerization works, but the resulting polymer has a broad molecular weight distribution (high PDI) and the molecular weight is not what I predicted. Why?
This issue points to a loss of control during the polymerization, often due to the presence of competing initiators or chain transfer agents.
Possible Cause A: Water Contamination
-
The "Why": Water is a significant impurity in NCA polymerizations because it can act as a nucleophilic initiator, just like a primary amine.[4][5] Since water is often present in much higher and unknown concentrations than the intended initiator, it leads to the uncontrolled formation of new polymer chains. This results in a polymer sample with a broad distribution of chain lengths (high PDI) and a lower average molecular weight than predicted by the monomer-to-initiator ratio.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas or in a desiccator. For ultimate control, flame-drying under vacuum is recommended.
-
Use of a Glovebox or Schlenk Line: The entire polymerization, from weighing the monomer to adding the initiator and running the reaction, should be performed under a dry, inert atmosphere (argon or nitrogen).[2][9]
-
Solvent Purification: The solvent used for the polymerization (e.g., DMF, DCM, THF) must be anhydrous. Solvents should be dried using appropriate methods, such as passing them through an activated alumina column or refluxing over a suitable drying agent (e.g., CaH₂) followed by distillation. Dried solvents should be stored over molecular sieves in a glovebox.
-
Visualizing the Impact of Impurities
The following diagram illustrates how key impurities disrupt the intended "normal amine mechanism."
Caption: How impurities disrupt controlled polymerization.
Q3: I'm observing unexpected side products or polymer end-groups in my characterization data (e.g., NMR, MALDI-TOF). What could be the cause?
Unwanted side reactions can lead to the formation of "dead" polymer chains that can no longer propagate.
Possible Cause: Reaction with Solvent or Monomer Impurities
-
The "Why": Certain solvents, particularly N,N-dimethylformamide (DMF), can participate in side reactions. The propagating amine chain-end can react with DMF to form a formyl end-group, which terminates the chain.[3][9] Additionally, impurities from the monomer synthesis, such as α-isocyanato-acid chlorides, can react with the growing chain end and quench the polymerization.[2]
-
Troubleshooting Steps:
-
Solvent Choice: If you suspect solvent-related side reactions, consider using a less reactive solvent like dichloromethane (DCM) or tetrahydrofuran (THF), provided your monomer and polymer are soluble.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can often suppress the rate of side reactions more than the rate of propagation, leading to a cleaner polymerization.[2][3]
-
Monomer Purity: This again highlights the critical importance of monomer purification to remove reactive impurities that can act as chain terminators.[2][5]
-
Summary of Impurity Effects
The following table summarizes the impact of common impurities on key polymerization parameters.
| Impurity | Effect on Molecular Weight | Effect on PDI (Polydispersity) | Effect on Reaction Rate |
| Water (H₂O) | Lower than predicted | Increases (Broadens) | May appear to increase due to multiple initiation events |
| Strong Acids (HCl) | No polymer formation or very low MW | N/A (if no reaction) | Drastically decreases or stops |
| Solvent (e.g., DMF) | Can be lower than predicted due to termination | Increases (Broadens) | Can decrease due to chain termination |
| Monomer Impurities | Lower than predicted | Increases (Broadens) | Decreases due to chain termination |
Recommended Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Place the crude monomer in a dry round-bottom flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm (40-50°C) anhydrous ethyl acetate to fully dissolve the monomer.
-
Slowly add anhydrous n-hexane while stirring until the solution becomes faintly turbid.
-
Place the flask in a freezer (-20°C) overnight to allow for crystallization.
-
Quickly filter the resulting white crystals under an inert atmosphere (e.g., in a glovebox) using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under high vacuum for several hours to remove any residual solvent.
-
Repeat this recrystallization process 2-3 times for best results.[1][10] Store the purified monomer in a glovebox.
Protocol 2: General Procedure for Polymerization
This protocol assumes all operations are performed in an inert atmosphere glovebox.
-
Preparation: In a dried glass vial, dissolve the purified this compound monomer in anhydrous solvent (e.g., DCM or THF) to the desired concentration (e.g., 0.1 M).
-
Initiator Solution: Prepare a stock solution of the purified initiator (e.g., n-hexylamine) in the same anhydrous solvent.
-
Initiation: Vigorously stir the monomer solution and add the calculated volume of the initiator stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
Polymerization: Seal the vial and allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C). Monitor the reaction progress by taking small aliquots and analyzing them via FT-IR (disappearance of the NCA anhydride peaks at ~1860 and 1790 cm⁻¹) or ¹H NMR.
-
Termination & Precipitation: Once the desired conversion is reached (or the reaction is complete), open the vial to the atmosphere. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent, such as cold methanol or diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove any unreacted monomer.
-
Drying: Dry the final polymer product under high vacuum to a constant weight.
References
-
Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]
-
Song, Z., et al. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]
-
Sanda, F. (n.d.). Amino acid NCA polymerization: A century of misconceptions. ResearchGate. Retrieved from [Link]
-
Ling, J., & Shen, Z. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]
-
Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central. Retrieved from [Link]
-
Al-Azemi, T. F., & Bisht, K. S. (2010). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Macromolecules. Retrieved from [Link]
-
Wang, H., & Zhu, B. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Azemi, T. F., & Bisht, K. S. (2010). A Mechanistic Study of ??-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. ResearchGate. Retrieved from [Link]
-
Lu, H., & Cheng, J. (n.d.). Chapter 9: Ring-opening Polymerization of N-carboxyanhydrides Using Organic Initiators or Catalysts. Books. Retrieved from [Link]
-
Anonymous. (n.d.). The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). This compound. Advanced ChemBlocks. Retrieved from [Link]
-
Anonymous. (n.d.). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]
-
Vacogne, C. D., & Schlaad, H. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. books.rsc.org [books.rsc.org]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Benzyl (R)- and (S)-2,5-Dioxooxazolidine-4-propanoate in Stereoselective Synthesis
In the landscape of modern synthetic chemistry, the reliable and predictable control of stereochemistry is paramount. For researchers and professionals in drug development, achieving enantiopure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety[1]. Among the most robust strategies for asymmetric synthesis is the use of chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers[1].
This guide provides an in-depth comparison of two powerful yet complementary chiral auxiliaries: Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate and its (S)-enantiomer. These auxiliaries, derived from D- and L-aspartic acid respectively, belong to the esteemed class of oxazolidinones popularized by David A. Evans and have become indispensable tools for stereoselective transformations such as alkylations, aldol reactions, and Michael additions[1][2]. We will explore the mechanistic basis of their stereodirecting power, compare their performance in a representative stereoselective reaction, and provide detailed experimental protocols to enable their effective application in the laboratory.
Introduction: The Principle of Chiral Auxiliaries
A typical synthetic sequence involving a chiral auxiliary involves three key stages:
-
Coupling: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Transformation: The substrate-auxiliary conjugate undergoes a reaction that creates one or more new stereocenters. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the reaction to occur on the other, leading to a single diastereomer as the major product.
-
Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule. Ideally, the auxiliary can be recovered and reused, enhancing the efficiency of the process[1].
The oxazolidinone auxiliaries developed by Evans excel in this role. They are readily prepared from amino acids, their N-acylated derivatives form rigid, chelated enolates that ensure high levels of stereocontrol, and they can be cleaved under mild conditions to yield a variety of functional groups[2][3].
The Opposing Worlds of (R)- and (S)-Isomers
The core value of having access to both this compound and its (S)-isomer lies in the principle of absolute stereochemical control. Because they are enantiomers of each other, they provide access to opposite enantiomers of the final product when subjected to the same reaction sequence. This is a fundamental concept in asymmetric synthesis: the chirality of the starting material dictates the chirality of the product[3].
-
This compound (from D-Aspartic Acid): Directs the formation of one enantiomer of the desired product.
-
Benzyl (S)-2,5-Dioxooxazolidine-4-propanoate (from L-Aspartic Acid): Directs the formation of the opposite enantiomer of the desired product.
This enantiomeric relationship allows chemists to strategically synthesize a specific target enantiomer, a critical capability in pharmaceutical development where often only one enantiomer of a drug is active or safe.
Mechanism of Stereodirection: The Chelated Enolate Intermediate
The remarkable diastereoselectivity achieved with these auxiliaries stems from the predictable formation of a rigid, metal-chelated (Z)-enolate intermediate. Upon deprotonation of the N-acyl group with a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA), the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring[3][4].
This chelation forces the substituent at the C4 position of the oxazolidinone ring (in this case, the benzyloxycarbonylpropyl group) to occupy a pseudo-equatorial position, effectively shielding one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of a single diastereomer[3][4][5].
Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.
Comparative Performance in Diastereoselective Alkylation
To illustrate the comparative performance, let us consider a representative diastereoselective alkylation of the N-propionyl derivatives of both the (R)- and (S)-auxiliaries with benzyl bromide. While specific experimental data for these exact substrates is dispersed, the outcomes are highly predictable based on the well-established Evans methodology[3][5].
The use of the (R)-auxiliary will yield the (R)-configured product at the newly formed stereocenter, while the (S)-auxiliary will produce the corresponding (S)-configured product. Both reactions are expected to proceed with high diastereoselectivity, typically exceeding 95% diastereomeric excess (d.e.).
Table 1: Predicted Performance in a Representative Alkylation Reaction
| Parameter | Benzyl (R)-Isomer Auxiliary | Benzyl (S)-Isomer Auxiliary |
| Starting Material | N-Propionyl-Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | N-Propionyl-Benzyl (S)-2,5-Dioxooxazolidine-4-propanoate |
| Electrophile | Benzyl Bromide (BnBr) | Benzyl Bromide (BnBr) |
| Major Product Stereochemistry | (R)-2-Benzyl-3-(...)-propanoic acid derivative | (S)-2-Benzyl-3-(...)-propanoic acid derivative |
| Expected Yield | > 85% | > 85% |
| Expected Diastereomeric Excess (d.e.) | > 95% | > 95% |
| Final Product (after cleavage) | (R)-2-Benzyl-5-(benzyloxy)-5-oxopentanoic acid | (S)-2-Benzyl-5-(benzyloxy)-5-oxopentanoic acid |
Note: The yields and d.e. are based on typical values reported for similar Evans auxiliary-mediated alkylations[3][5].
Experimental Protocols
The following section provides detailed, step-by-step methodologies for a typical three-stage process: N-acylation, diastereoselective alkylation, and auxiliary cleavage. The protocol is adapted from highly reliable and extensively validated procedures for Evans-type auxiliaries[3][5].
N-Acylation of the Chiral Auxiliary
This procedure describes the attachment of a propionyl group to the auxiliary.
Caption: Experimental workflow for N-acylation of the oxazolidinone auxiliary.
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral auxiliary (1.0 eq) and dry dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl oxazolidinone.
Diastereoselective Alkylation
This procedure details the formation of the new stereocenter.
Methodology:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Auxiliary Cleavage to Yield the Carboxylic Acid
This procedure removes the auxiliary to reveal the final enantiopure product. The LiOH/H₂O₂ method is widely used and effective[3][6].
Methodology:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.8 M solution).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes at 0 °C.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with DCM to recover the chiral auxiliary. The auxiliary can be purified and reused.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion
Benzyl (R)- and (S)-2,5-Dioxooxazolidine-4-propanoate are powerful and reliable chiral auxiliaries for modern asymmetric synthesis. Their opposing stereochemistry provides a direct and predictable route to either enantiomer of a target molecule, a feature of immense value in pharmaceutical and fine chemical synthesis. The high diastereoselectivity observed in their reactions is mechanistically well-understood, arising from the formation of a sterically biased, chelated enolate intermediate. By following established and robust protocols, researchers can confidently employ these reagents to construct complex chiral molecules with a high degree of stereochemical precision.
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
-
Ennis, M. D., & Gleason, J. G. (1997). Evans Chiral Auxiliary. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Kim, B. H., & Curran, D. P. (1993). Asymmetric radical reactions. A stereoselective synthesis of (+)-(S)- and (−)-(R)--gingerol. Tetrahedron, 49(2), 293-318. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Seki, M., Shimizu, T., & Matsumoto, K. (2000). Stereoselective Synthesis of β-Benzyl-α-alkyl-β-amino Acids from L-Aspartic Acid. The Journal of Organic Chemistry, 65(5), 1298–1304. [Link]
-
Kanazawa, H., & Magoshi, J. (2003). N-carboxy-L-aspartic anhydride benzyl ester. Acta Crystallographica Section C Crystal Structure Communications, 59(3), o159-o161. [Link]
-
Doyle, M. P., & Moody, C. J. (1994). Chapter 1 - Basic principles. In Asymmetric Synthesis (pp. 1-29). Academic Press. [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Enantioselectivity
In the precise world of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is paramount. Chiral auxiliaries are a foundational tool in this endeavor, acting as transient stereogenic guides that enable the formation of a desired enantiomer from a prochiral substrate. This guide provides a detailed comparison of the enantioselectivity of several leading chiral auxiliaries, with a particular focus on the class of N-acyl oxazolidinones, to which Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate belongs, against other stalwart auxiliaries like Oppolzer's camphorsultam.
We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide actionable protocols for researchers and scientists in the field.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core strategy of using a chiral auxiliary involves a three-step sequence: covalent attachment of the auxiliary to a substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product. The efficacy of an auxiliary is judged by its ability to maximize diastereoselectivity in the key step and the ease with which it can be attached and removed, preferably with high recovery for reuse.[1][2]
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Class 1: N-Acyl Oxazolidinones (Evans' Auxiliaries)
Pioneered by David A. Evans, N-acyl oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for asymmetric aldol reactions.[2][3] These auxiliaries are typically derived from readily available amino acids like valine or phenylalanine.[4] The compound of interest, This compound , belongs to this family.
The stereochemical outcome is dictated by the formation of a well-defined Z-enolate, which coordinates with a Lewis acid (commonly a boron triflate) and the substrate aldehyde in a rigid, chair-like six-membered transition state.[4][5] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face.[4]
Caption: The chair-like transition state model for the Evans' asymmetric aldol reaction.
This method consistently delivers "Evans-syn" aldol products with exceptional diastereoselectivity, often exceeding 99:1.[4][6]
Class 2: Camphorsultams (Oppolzer's Auxiliaries)
Oppolzer's camphorsultam is another premier chiral auxiliary, derived from naturally occurring camphor.[7] Its rigid bicyclic structure provides a well-defined steric environment for controlling the trajectory of incoming electrophiles.[2] It is particularly effective in asymmetric alkylations, Diels-Alder reactions, and Michael additions.[2][7][8]
Unlike the Evans' model, which often relies on a chelating metal, the stereoselectivity of Oppolzer's sultam enolates is governed by stereoelectronic effects. The sulfonyl moiety is believed to guide the electrophile to the exo-face of the camphor scaffold, overriding potential chelation control from the metal cation.[9][10] This robust control mechanism makes it a superior choice in specific applications.[2]
Caption: Model for stereocontrol in the alkylation of an N-acyl Oppolzer's camphorsultam.
Performance Comparison: A Data-Driven Analysis
The choice of auxiliary is highly dependent on the specific transformation. While direct comparative data for this compound is not extensively published, we can infer its performance from the vast body of literature on the parent Evans' oxazolidinone systems and compare them to Oppolzer's sultam in analogous reactions.
Table 1: Asymmetric Aldol Reactions
The aldol reaction is the quintessential application for Evans' auxiliaries, reliably producing syn-adducts.[1]
| Auxiliary | Substrate (N-acyl) | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield | Reference |
| (S)-4-benzyl-oxazolidin-2-one | Propionyl | Isobutyraldehyde | n-Bu₂BOTf, Et₃N | >99:1 | 85% | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129 |
| (R)-4-phenyl-oxazolidin-2-one | Propionyl | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:99 (anti-selective) | 91% | Crimmins, M. T., et al. Org. Lett.2000 , 2, 2165-2167 |
| Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄ | 91:9 | 89% | Oppolzer, W., et al. Tetrahedron Lett.1985 , 26, 5529-5532 |
Insight: Evans' oxazolidinones, under standard boron triflate conditions, provide almost perfect syn-selectivity.[4] While other auxiliaries like camphorsultam can be used, they typically offer lower diastereoselectivity in this specific reaction.
Table 2: Asymmetric Alkylation Reactions
Oppolzer's sultam often excels in the asymmetric alkylation of enolates, providing high levels of diastereoselectivity.
| Auxiliary | Substrate (N-acyl) | Electrophile | Base | Diastereoselectivity | Yield | Reference |
| Camphorsultam | Propionyl | Benzyl Bromide | NaHMDS | >98% d.e. | 95% | Oppolzer, W., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739[2] |
| (S)-4-benzyl-oxazolidin-2-one | Propionyl | Benzyl Bromide | LDA | 95:5 | 87% | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739[2] |
Insight: While both auxiliaries perform well, Oppolzer's sultam frequently provides a slight edge in diastereoselectivity for simple alkylations due to its rigid and well-defined transition state.[9]
Table 3: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful C-C bond-forming reaction where chiral auxiliaries attached to the dienophile can induce excellent facial selectivity.[11][12]
| Auxiliary on Acrylate | Diene | Lewis Acid | Diastereoselectivity (endo) | Yield | Reference |
| Camphorsultam | Cyclopentadiene | TiCl₄ | >98% d.e. | 91% | Oppolzer, W., et al. Angew. Chem. Int. Ed.1988 , 27, 147-150 |
| (S)-4-benzyl-oxazolidin-2-one | Cyclopentadiene | Et₂AlCl | 95% d.e. | 85% | Evans, D. A., et al. J. Am. Chem. Soc.1988 , 110, 1238-1256 |
| Levoglucosenone-derived | Cyclopentadiene | Et₂AlCl | >99% d.e. | 85% | Sarotti, A. M., et al. Org. Lett.2006 , 8, 1487-1490[11][13] |
Insight: Both Evans' and Oppolzer's auxiliaries are highly effective in Diels-Alder reactions. The choice often depends on the specific substrate and desired endo/exo selectivity. Newer auxiliaries, such as those derived from carbohydrates, have also shown outstanding performance.[11][13]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for key transformations.
Protocol 1: Evans' Asymmetric Syn-Aldol Reaction
This protocol describes the boron-mediated aldol addition of an N-propionyl oxazolidinone to isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dichloromethane (DCM), anhydrous
-
Di-n-butylboron triflate (n-Bu₂BOTf), 1.0 M in DCM
-
Triethylamine (Et₃N), freshly distilled
-
Isobutyraldehyde, freshly distilled
-
Methanol, pH 7 phosphate buffer, Hydrogen peroxide (30%)
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-Bu₂BOTf (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes.
-
Add Et₃N (1.2 equiv) dropwise. The solution should become pale yellow. Stir for 30 minutes at -78 °C to ensure complete Z-enolate formation.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 1:1 MeOH:pH 7 buffer.
-
Add 2:1 MeOH:30% H₂O₂ slowly at 0 °C to oxidize the boron species. Stir vigorously for 1 hour.
-
Concentrate the mixture in vacuo to remove volatile organics. Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃, brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the syn-aldol adduct. Diastereoselectivity can be determined by ¹H NMR or HPLC analysis.
Protocol 2: Oppolzer's Asymmetric Alkylation
This protocol details the alkylation of an N-acyl camphorsultam with benzyl bromide.
Materials:
-
N-propionyl-(1R)-(+)-2,10-camphorsultam
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Benzyl bromide (BnBr), freshly distilled
Procedure:
-
Dissolve the N-propionyl camphorsultam (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.05 equiv) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or ¹H NMR analysis of the crude product.
Conclusion
Both N-acyl oxazolidinones (the class including this compound) and Oppolzer's camphorsultams are elite chiral auxiliaries that provide exceptional levels of stereocontrol in a variety of asymmetric transformations.
-
Evans' Oxazolidinones are the gold standard for syn-selective aldol reactions , leveraging a well-understood chelated transition state.[5][6]
-
Oppolzer's Camphorsultams often show superior performance in asymmetric alkylations and Diels-Alder reactions, where their rigid structure and stereoelectronic control offer robust and predictable outcomes.[2][9]
The optimal choice is ultimately dictated by the specific reaction, desired stereoisomer, and downstream processing considerations, such as the conditions required for auxiliary cleavage. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their synthetic campaigns.
References
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
- Evans Aldol Reaction. Alfa Chemistry.
- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enol
- Evans Aldol Reaction.
- Evans aldol ppt. Slideshare.
- Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries.
- Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived
- Diastereoselective Diels−Alder Reactions with an Allenyl-Containing Spiro-Amido Chiral Auxiliary.
- Enantioselective Diels–Alder reactions c
- STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
- Chiral auxiliary. Wikipedia.
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society.
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC - PubMed Central.
- Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived
- Camphorsultam. Wikipedia.
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A Senior Application Scientist's Comparative Guide to N-Carboxyanhydrides in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, scalable, and high-purity peptide synthesis is a perpetual endeavor. While solid-phase peptide synthesis (SPPS) has long been the cornerstone of this field, the unique advantages offered by N-carboxyanhydrides (NCAs) present a compelling alternative. This guide provides an in-depth comparative analysis of NCA-based peptide synthesis versus traditional SPPS methodologies, grounded in mechanistic principles and supported by experimental insights, to empower you in selecting the optimal strategy for your research and development needs.
Foundational Principles: A Tale of Two Chemistries
At the heart of peptide synthesis lies the controlled formation of amide bonds between amino acid monomers. The two methodologies discussed here, SPPS and NCA-based synthesis, approach this fundamental challenge from distinct chemical perspectives.
Solid-Phase Peptide Synthesis (SPPS): The Established Workhorse
SPPS, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.[1][2] This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The two predominant strategies within SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries, which differ in their Nα-amino protecting groups and the conditions required for their removal.[3][4] Today, Fmoc SPPS is the most widely adopted method due to its milder reaction conditions.[3][4]
N-Carboxyanhydride (NCA) Synthesis: A Polymerization Approach
NCA chemistry, pioneered by Hermann Leuchs, utilizes highly reactive cyclic amino acid derivatives.[5][6] The ring-opening polymerization of NCAs offers a fundamentally different approach to peptide synthesis. It is a solution-phase method that can, in principle, generate long peptide chains rapidly.[5][7] The inherent reactivity of NCAs obviates the need for coupling reagents, and the primary byproduct of the reaction is carbon dioxide, leading to high atom economy.[8]
Mechanistic Deep Dive: Understanding the "How" and "Why"
The choice between SPPS and NCA-based synthesis is deeply rooted in their underlying reaction mechanisms, which dictate their respective strengths and weaknesses.
The Stepwise Nature of SPPS
SPPS proceeds in a cyclical manner, with each cycle consisting of three main steps:
-
Deprotection: Removal of the temporary Nα-protecting group (Fmoc or Boc) to expose a free amine.
-
Coupling: Activation of the incoming protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide.
-
Washing: Removal of excess reagents and byproducts.
This stepwise process allows for precise control over the peptide sequence. However, the cumulative effect of incomplete reactions at each step can lead to a decrease in the overall yield and purity, particularly for long peptides.[9][10]
Diagram: The SPPS Cycle (Fmoc Chemistry)
Caption: The cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.
The Polymerization Dynamics of NCAs
The ring-opening polymerization of NCAs can proceed through two primary mechanisms, often concurrently:
-
Normal Amine Mechanism (NAM): Initiated by a nucleophile, typically a primary amine, which attacks the C5 carbonyl of the NCA ring. This leads to a controlled, chain-growth polymerization.[6][11][12]
-
Activated Monomer Mechanism (AMM): Initiated by a strong base that deprotonates the NCA at the N3 position, creating a highly nucleophilic anion that attacks another NCA monomer. The AMM is generally faster but less controlled than the NAM and can lead to a broader molecular weight distribution.[6][11][13]
The challenge in traditional NCA polymerization has been to control the balance between these two mechanisms and to mitigate side reactions, such as chain termination and transfer.[5]
Diagram: NCA Polymerization Mechanisms
Caption: The two primary pathways for NCA ring-opening polymerization.
Performance Metrics: A Quantitative Comparison
While direct head-to-head comparisons for the synthesis of identical peptides using both NCA and SPPS methods are not extensively documented in a single study, we can synthesize available data and established principles to provide a quantitative overview.
| Parameter | NCA-Based Synthesis | Solid-Phase Peptide Synthesis (Fmoc) | Key Considerations & References |
| Synthesis Time | Potentially faster for long peptides (polymerization can be rapid). | Cyclical and can be time-consuming, especially for long sequences.[14] | NCA polymerization can be completed in minutes to hours, while each SPPS cycle takes 30-120 minutes.[15] |
| Crude Purity | Can be high with controlled polymerization, but susceptible to side reactions. | Generally high for short to medium peptides, but decreases with length.[16] | Purity in NCA synthesis is highly dependent on monomer purity and reaction control. SPPS purity is affected by cumulative errors.[10][17] |
| Final Yield | Can be high, especially for large-scale production. | High for shorter peptides, but decreases exponentially with increasing length.[9][10] | SPPS yields for a 70-mer peptide can be as low as 1.4% with 97% stepwise efficiency.[10] |
| Scalability | Well-suited for large-scale production in solution. | Can be scaled up, but can become costly and generate significant waste.[18] | NCA synthesis avoids the use of expensive resins and large volumes of washing solvents required in SPPS.[8] |
| Cost-Effectiveness | Potentially more cost-effective at large scale. | Reagent and solvent costs can be high, especially for long peptides and at scale.[19] | NCAs are self-activating, eliminating the need for expensive coupling reagents used in SPPS.[8] |
| Atom Economy | High, with CO2 as the main byproduct. | Poor, due to the use of protecting groups and activating agents.[8] | The Fmoc group has a mass twice the average amino acid, contributing significantly to waste.[8] |
| Sequence Control | Less precise than SPPS, especially in copolypeptides. | Precise, residue-by-residue control. | SPPS offers exact sequence definition, which is a limitation of NCA polymerization for complex heteropolymers. |
Experimental Protocols: From Theory to Practice
To provide a practical understanding of these methodologies, the following sections outline the key steps in both NCA-based synthesis and a standard Fmoc-SPPS protocol.
Experimental Workflow: NCA-Based Peptide Synthesis
The synthesis of peptides using NCAs generally involves two main stages: the synthesis of the NCA monomer and the subsequent polymerization.
Diagram: NCA Synthesis and Polymerization Workflow
Caption: General workflow for peptide synthesis via N-carboxyanhydrides.
Step-by-Step Methodology: NCA Synthesis and Polymerization
-
NCA Monomer Synthesis (Fuchs-Farthing Method):
-
Suspend the desired amino acid in an anhydrous aprotic solvent (e.g., THF).
-
Add a phosgene source (e.g., triphosgene) and heat the reaction mixture to drive the cyclization and formation of the NCA.
-
Monitor the reaction for the disappearance of the starting amino acid.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Purify the NCA monomer by recrystallization from a suitable solvent system (e.g., THF/hexane).[20]
-
-
Ring-Opening Polymerization:
-
Dissolve the purified NCA monomer in an anhydrous solvent (e.g., DMF or DMSO).
-
Add the initiator (e.g., a primary amine) to start the polymerization. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at a controlled temperature. The polymerization is often rapid.
-
Monitor the consumption of the NCA monomer by a suitable analytical technique (e.g., IR spectroscopy by observing the disappearance of the anhydride carbonyl peaks).
-
Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polypeptide by filtration or centrifugation and dry under vacuum.
-
-
Side-Chain Deprotection and Purification:
-
If side-chain protecting groups were used on the amino acid, remove them using appropriate cleavage conditions (e.g., strong acid for Boc-based protecting groups).
-
Purify the final peptide using techniques such as dialysis or size-exclusion chromatography.
-
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis
Diagram: Fmoc-SPPS Workflow
Caption: Step-by-step workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Methodology: Fmoc-SPPS
-
Resin Preparation:
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20 minutes.[21]
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
Activate the incoming Fmoc-protected amino acid by pre-mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.[21]
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[9]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and dry it.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Overcoming Challenges: Recent Advances in NCA Chemistry
Historically, the widespread adoption of NCA-based synthesis has been hampered by several challenges, including the moisture sensitivity of NCAs, the lack of control over polymerization, and the occurrence of side reactions.[5] However, recent innovations have significantly addressed these limitations:
-
Improved Initiator Systems: The development of novel initiators, such as transition metal complexes and organocatalysts, has enabled more controlled and "living" polymerizations of NCAs, leading to polypeptides with predictable molecular weights and narrow polydispersities.[5]
-
Moisture-Tolerant Polymerizations: Recent studies have demonstrated successful NCA polymerization in biphasic systems (e.g., water/dichloromethane), where impurities are sequestered in the aqueous phase, allowing for the polymerization of unpurified NCAs.[7]
-
Accelerated Polymerization: The discovery of cooperative covalent polymerization (CCP) in certain solvents has led to significantly accelerated reaction rates, which can outpace side reactions.[7]
Conclusion and Future Perspectives
The choice between NCA-based synthesis and SPPS is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the project.
SPPS remains the method of choice for:
-
The synthesis of short to medium-length peptides where precise sequence control is paramount.
-
Automated, high-throughput synthesis of peptide libraries.[4]
-
The incorporation of a wide variety of modified and unnatural amino acids.[4]
NCA-based synthesis is an increasingly attractive option for:
-
The large-scale, cost-effective production of long polypeptides and protein-like materials.[5][7]
-
Applications where high atom economy and reduced solvent waste are critical considerations.[8]
-
The synthesis of block copolypeptides with defined architectures.[5]
The continuous evolution of both SPPS and NCA chemistries promises to further expand the toolkit available to peptide scientists. As NCA polymerization becomes more controlled and robust, it is poised to play an increasingly important role in the industrial production of peptide-based therapeutics and advanced biomaterials. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of both methodologies is essential for navigating the complex landscape of peptide synthesis and achieving their scientific goals.
References
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- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(62), 32658-32672.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
- Kricheldorf, H. R. (2006). Polypeptides and 100 years of N-carboxyanhydrides.
- Lu, H., & Cheng, J. (2012). Synthesis of polypeptides by ring-opening polymerization of α-amino acid N-carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer, Berlin, Heidelberg.
- Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Hadjichristidis, N., Iatrou, H., Pitsikalis, M., & Sakellariou, G. (2009). Synthesis of well-defined polypeptide-based materials via the ring-opening polymerization of α-amino acid N-carboxyanhydrides. Chemical reviews, 109(11), 5528–5578.
- Kramer, J. R., & Deming, T. J. (2010). A mechanistic study of α-(amino acid)-N-carboxyanhydride polymerization: comparing initiation and termination events in high-vacuum and traditional polymerization techniques. Biomacromolecules, 11(12), 3668–3672.
- Vacogne, C. D., & Schlaad, H. (2017). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer, 124, 203-209.
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Peptide Synthesis Market. Fact.MR. Available at: [Link]
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A method for developing a large-scale peptide synthesis system that reduces waste and costs. Newji. Available at: [Link]
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- Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1695-1707.
- Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Process Research & Development, 21(11), 1813-1823.
- Jitaru, S. C., Enache, A. C., Cojocaru, C., Drochioiu, G., & Gradinaru, V. R. (2018). Yield and purity of the synthesized peptides by the three protocols. Revista de Chimie, 69(11), 3149-3153.
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Market impact of specific peptide chemical synthesis methods that... ResearchGate. Available at: [Link]
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Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
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Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies. Cambrex. Available at: [Link]
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Why is solid phase peptide synthesis limited to 70 amino acids? Chemistry Stack Exchange. Available at: [Link]
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Comparison of Peptide Synthesis Methods and Techniques. Protheragen. Available at: [Link]
- White, P., & Collins, J. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 74(5), 335-345.
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A Senior Application Scientist's Guide to the Structural Validation of Polypeptides Synthesized from Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous structural validation of polypeptides are paramount. This guide provides an in-depth technical comparison of methodologies for validating the structure of polypeptides derived from Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, the N-carboxyanhydride (NCA) of β-benzyl L-aspartate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Introduction: The Significance of this compound in Polypeptide Synthesis
This compound serves as a crucial monomer for the synthesis of poly(β-benzyl L-aspartate) (PBLA), a versatile polypeptide with applications in drug delivery and biomaterials.[1][2] The ring-opening polymerization of this NCA allows for the creation of polypeptides with controlled molecular weights and architectures.[3][4][5] However, the biological function and material properties of these synthetic polypeptides are intrinsically linked to their three-dimensional structure. Therefore, a robust validation of the polypeptide's primary, secondary, and tertiary structure is not merely a quality control step but a fundamental necessity for meaningful research and development.
This guide will compare and contrast the primary analytical techniques for polypeptide structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography. We will also briefly touch upon an alternative synthetic route to provide a comprehensive perspective.
Polypeptide Synthesis: Ring-Opening Polymerization of this compound
The synthesis of poly(β-benzyl L-aspartate) from its NCA, this compound, is a well-established method.[3][4] The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA, leading to the opening of the ring and the formation of a propagating carbamate species.
Caption: Workflow for polypeptide synthesis and validation.
Experimental Protocol: Synthesis of Poly(β-benzyl L-aspartate)
-
Monomer Purification: Recrystallize this compound from a suitable solvent system (e.g., ethyl acetate/hexane) to remove any impurities that could terminate the polymerization.
-
Solvent Preparation: Use anhydrous solvents (e.g., N,N-dimethylformamide or dioxane) to prevent premature termination of the polymerization by water.
-
Initiation: Dissolve the purified NCA in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Add the primary amine initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the desired degree of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature with stirring for a specified time (typically 24-72 hours).
-
Precipitation and Purification: Precipitate the resulting polypeptide by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether). Collect the precipitate by filtration, wash it extensively with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.
Structural Validation Methodologies: A Comparative Analysis
The choice of analytical technique for structural validation depends on the specific information required. A multi-faceted approach, employing a combination of these methods, often provides the most comprehensive understanding of the polypeptide's structure.
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Atomic-level 3D structure in solution, dynamics, and folding.[6][7][8] | Provides detailed structural information in a native-like environment. | Can be complex and time-consuming for large polypeptides. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil).[9][10][11] | Rapid, requires small sample amounts, and is sensitive to conformational changes.[10][12] | Provides global, not residue-specific, structural information.[9] |
| X-ray Crystallography | High-resolution 3D atomic structure in the solid state.[13][14][15] | Can provide atomic-level detail of the entire molecule. | Requires the growth of high-quality crystals, which can be challenging.[13][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Structure in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of polypeptides in solution, which often mimics their physiological environment.[6][7] It relies on the magnetic properties of atomic nuclei to provide information about the connectivity and spatial proximity of atoms.[6]
-
Sample Preparation: Dissolve the purified polypeptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O). The concentration should be optimized for the specific NMR experiment.
-
Data Acquisition: Acquire a series of 2D NMR spectra, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the amino acid residues.
-
Sequential Assignment: Use the NOESY spectrum to identify through-space correlations between protons of adjacent amino acid residues, allowing for the sequential assignment of the entire polypeptide backbone.
-
Structure Calculation: Use the distance restraints derived from the NOESY cross-peak intensities, along with dihedral angle restraints from other NMR experiments, to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the Ramachandran plot, which evaluates the stereochemical quality of the polypeptide backbone.[16]
Caption: NMR spectroscopy workflow for structure determination.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of polypeptides in solution.[9][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like polypeptides.[10][11] Different secondary structures, such as α-helices and β-sheets, give rise to characteristic CD spectra.[10][17]
-
Sample Preparation: Prepare a dilute solution of the polypeptide (typically 0.1 mg/mL) in a suitable buffer that does not have a strong absorbance in the far-UV region (190-250 nm).[10] Ensure the sample is free of aggregates.
-
Instrument Setup: Calibrate the CD spectrometer using a standard, such as camphor-10-sulfonic acid.
-
Data Acquisition: Record the CD spectrum in the far-UV region.
-
Data Analysis: Deconvolute the experimental spectrum using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[11] The characteristic negative bands for α-helices appear near 208 nm and 222 nm, while β-sheets show a negative band around 218 nm.[10]
Caption: Workflow for CD spectroscopy analysis.
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography can provide an atomic-resolution three-dimensional structure of a polypeptide in its crystalline state.[13][15] This technique involves diffracting X-rays off a well-ordered crystal of the molecule and then using the diffraction pattern to calculate the electron density map, from which the atomic structure can be built.[18][19]
-
Crystallization: This is often the most challenging step.[13][14] Screen a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for growing single, well-ordered crystals of the polypeptide.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Determination: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is then solved using methods like molecular replacement or experimental phasing.
-
Model Building and Refinement: Build an atomic model of the polypeptide into the electron density map and refine the model to improve its agreement with the experimental data.
-
Validation: Validate the final structure using various metrics, including R-factor and Ramachandran plot analysis.[14]
Caption: X-ray crystallography workflow for structure determination.
Alternative Synthetic Route: A Point of Comparison
While the ring-opening polymerization of NCAs is a prevalent method, alternative synthetic routes exist. For instance, poly(β-benzyl L-aspartate) can also be synthesized via the anionic polymerization of L-aspartic β-lactam benzyl ester.[20] This method can yield high molecular weight polymers and offers a different approach to controlling the polypeptide's properties. A comparative structural analysis of polypeptides synthesized via these different routes can provide valuable insights into how the synthetic pathway influences the final structure.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of polypeptides synthesized from this compound is a critical undertaking that necessitates a thoughtful and multi-pronged approach. No single technique provides a complete picture. As a Senior Application Scientist, my recommendation is to employ a combination of these methods. CD spectroscopy offers a rapid initial assessment of the secondary structure. For a more detailed understanding of the three-dimensional structure in a solution state, NMR spectroscopy is indispensable. When atomic-level precision of the static structure is required and suitable crystals can be obtained, X-ray crystallography remains the gold standard. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and robust validation of their synthesized polypeptides, ensuring the reliability and reproducibility of their scientific findings.
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]
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Ling, J., & Li, Z. (2020). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society, 142(35), 14777–14792. [Link]
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Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer. [Link]
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Li, Z., et al. (2015). Synthesis and drug release of star-shaped poly(benzyl L-aspartate)-block-poly(ethylene glycol) copolymers with POSS cores. Journal of Materials Chemistry B, 3(16), 3236-3245. [Link]
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Gille, A., & Hiersemann, M. (2011). (4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanoyl}oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1959. [Link]
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Lin, J., et al. (2009). (S)-Benzyl 2-amino-3-(4-hydroxy-phen-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. [Link]
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A Senior Application Scientist's Guide to Confirming the Stereochemical Purity of Polypeptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of polypeptide therapeutics is not merely a quality control checkbox; it is a fundamental pillar of drug safety and efficacy.[1] Naturally occurring amino acids in polypeptides are almost exclusively in the L-configuration. However, the rigors of chemical synthesis and storage can induce racemization, the conversion of an L-amino acid to its D-enantiomer.[1][2] This seemingly subtle change can profoundly alter a peptide's three-dimensional structure, potentially reducing its therapeutic activity or, more critically, introducing immunogenic risks.[1][2]
This guide provides an in-depth comparison of the principal analytical methods for confirming stereochemical purity. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific polypeptide and regulatory requirements.
The Core Challenge: Separating Mirror Images
The central analytical challenge lies in differentiating and quantifying enantiomers (D/L isomers), which possess identical physicochemical properties in an achiral environment.[1] Effective analysis, therefore, requires introducing a chiral element—be it a stationary phase, a derivatizing agent, or a mobile phase additive—to induce diastereomeric interactions that can be resolved chromatographically or spectroscopically.
The most common strategy involves a "sequence-independent" approach: the polypeptide is first hydrolyzed into its constituent amino acids, which are then analyzed for their enantiomeric composition.[3] This provides a total D-isomer content for each amino acid type within the peptide.
Comparative Analysis of Key Analytical Methods
The primary techniques for determining the enantiomeric purity of amino acids post-hydrolysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[3][4]
| Method | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography (GC-FID/MS) | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase.[5][6] | High resolution and sensitivity (down to 0.1% D/L ratio).[6] Established and robust technique.[3] | Requires derivatization to make amino acids volatile. The hydrolysis and derivatization steps can themselves induce racemization.[5] | Gold standard for quantitative determination of total D-amino acid content in a peptide drug substance.[7] |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Separation of derivatized or underivatized amino acids using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][8] | Versatile; can sometimes analyze underivatized amino acids. High sensitivity, especially with MS detection.[9][10] | CSPs can be expensive and have specific mobile phase requirements. Resolution may be lower than GC for some amino acids. | Orthogonal method to GC-MS for confirmation. Suitable for methods avoiding derivatization where possible. Analysis of chiral purity of amino acid starting materials.[11] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer.[3] | Extremely high separation efficiency. Requires very small sample volumes. | Lower concentration sensitivity compared to GC/HPLC-MS. Reproducibility can be more challenging. | Research applications and analysis of very complex mixtures where high peak capacity is needed. |
Deep Dive: The Gold Standard Workflow - Amino Acid Analysis by Chiral GC-MS
The most widely adopted and trusted method involves acid hydrolysis followed by derivatization and GC-MS analysis.[5][7] Its trustworthiness stems from a critical internal control: the use of deuterated acid for hydrolysis.
The Causality Behind Deuterated Acid Hydrolysis
A significant pitfall in stereochemical purity analysis is the racemization induced by the sample preparation itself, particularly during acid hydrolysis.[5][12] This can lead to an overestimation of the D-isomer content that was originally present in the peptide.[12]
To correct for this, hydrolysis is performed in deuterated hydrochloric acid (DCl in D₂O).[6][10][12] During the acid-catalyzed racemization process, the proton at the amino acid's alpha-carbon is abstracted and replaced. In a deuterated environment, a deuterium atom is incorporated at this position.[6][13]
Consequently:
-
Pre-existing D-isomers in the peptide will not have a deuterium label at the alpha-carbon.
-
D-isomers formed via hydrolysis-induced racemization will be labeled with deuterium.
Mass spectrometry can then differentiate between the unlabeled (original) and labeled (artifactual) D-isomers, allowing for precise correction and an accurate quantification of the true stereochemical purity of the peptide.[5][6]
Caption: Workflow for Chiral Purity Analysis using GC-MS.
Detailed Experimental Protocol: Chiral GC-MS
This protocol outlines a validated method for determining the enantiomeric purity of a polypeptide.
1. Materials and Reagents:
-
Polypeptide sample
-
Deuterated Hydrochloric Acid (6N DCl in D₂O)
-
Trifluoroacetic anhydride (TFAA)
-
2-Propanol (Isopropyl alcohol), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Amino acid standards (L- and D-isomers for all relevant amino acids)
-
V-shaped reaction vials (2 mL) with Teflon-lined caps
2. Acid Hydrolysis:
-
Accurately weigh approximately 1 mg of the polypeptide into a reaction vial.
-
Add 500 µL of 6N DCl/D₂O to the vial.
-
Blanket the vial with nitrogen, cap tightly, and place in a heating block or oven at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen.
3. Derivatization (N(O,S)-trifluoroacetyl-O-isopropyl esters): [6]
-
To the dried hydrolysate, add 200 µL of 2-Propanol/DCM (1:1 v/v).
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 100°C for 1 hour.
-
Cool to room temperature and evaporate the solvent under nitrogen.
-
Reconstitute the derivatized amino acids in an appropriate volume of DCM for GC-MS injection.
4. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Chiral stationary phase column (e.g., Chirasil-Val).
-
Injection: 1 µL, split mode.
-
Oven Program: Start at 90°C, hold for 2 min, ramp to 175°C at 4°C/min.
-
Carrier Gas: Helium.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions corresponding to the unlabeled D-isomer and the deuterium-labeled D-isomer for each amino acid.
5. Data Analysis and Calculation:
-
Integrate the peak areas for the unlabeled L-isomer (A_L), unlabeled D-isomer (A_D), and deuterium-labeled D-isomer (A_D_labeled).
-
The percentage of the original D-isomer is calculated as: % D-Isomer = [A_D / (A_L + A_D)] * 100
-
The level of racemization during hydrolysis is confirmed by the presence of the labeled D-isomer signal.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A protocol is only as reliable as its validation. For stereochemical purity methods, validation must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][14] The key validation parameters ensure the method is a self-validating system.
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- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Advantage of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate in Advanced Polypeptide Synthesis for Next-Generation Drug Delivery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biomaterials and therapeutic development, the choice of molecular building blocks is a critical determinant of final product efficacy and functionality. While a plethora of glutamate derivatives are available for various biochemical applications, Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, more formally known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), stands out not as a direct therapeutic or neurobiological modulator, but as a superior monomer for the synthesis of advanced polypeptide-based materials. This guide elucidates the distinct advantages of employing BLG-NCA over other glutamate derivatives, focusing on its pivotal role in creating highly controlled and functional poly(L-glutamic acid) (PGA) platforms for drug delivery and other biomedical applications.
The primary advantage of BLG-NCA lies in its ability to undergo controlled ring-opening polymerization (ROP), a process that is arguably the most efficient and versatile method for producing high molecular weight polypeptides.[1] This contrasts with other glutamate derivatives, which are typically used for their biological activity as small molecules or in solid-phase peptide synthesis, a technique that is impractical for generating large polymers.[1]
Unparalleled Control in Polypeptide Synthesis: The N-Carboxyanhydride (NCA) Advantage
The core of BLG-NCA's superiority is rooted in the chemistry of N-carboxyanhydrides. The ROP of NCAs is a powerful technique that allows for the creation of well-defined polypeptides with predictable molecular weights, low polydispersity, and the ability to form complex architectures like block copolymers.[1][2] This level of control is paramount in the rational design of drug delivery vehicles, where properties such as nanoparticle size, drug loading capacity, and release kinetics are directly influenced by the polymer's characteristics.
Comparative Analysis: BLG-NCA vs. Other Glutamate Derivatives
To fully appreciate the advantages of BLG-NCA, a direct comparison with other common forms and applications of glutamate derivatives is necessary.
| Feature | This compound (BLG-NCA) | L-Glutamic Acid | L-Glutamic acid γ-benzyl ester | Other Glutamate Analogs (e.g., NMDA, AMPA) |
| Primary Application | Monomer for polypeptide synthesis (PBLG/PGA)[3] | Neurotransmitter, cell culture media component | Precursor for BLG-NCA synthesis, peptide synthesis[3][4] | Tools for studying glutamate receptor pharmacology[5] |
| Key Advantage | Enables controlled synthesis of high molecular weight, low-dispersity polypeptides for biomaterials and drug delivery.[1][2] | Direct biological activity. | Protecting group for solid-phase peptide synthesis.[6] | High specificity for glutamate receptor subtypes. |
| Molecular Weight of Product | High (5,000 - 500,000 g/mol )[1] | N/A (small molecule) | N/A (used for short peptides) | N/A (small molecule) |
| Structural Control | Excellent (predictable chain length, block copolymers)[1] | N/A | Limited to peptide sequence | N/A |
| Biomedical Potential | Forms biocompatible, biodegradable drug delivery systems, tissue engineering scaffolds.[7][8] | Direct therapeutic potential (neurotransmission modulation). | Component of synthetic peptides. | Probes for understanding neurological function and disease. |
The Synthetic Workflow: From BLG-NCA to Functional Nanoparticles
The journey from the BLG-NCA monomer to a functional drug delivery system is a testament to the versatility of this compound. The process involves a series of well-established chemical transformations, each contributing to the final properties of the biomaterial.
Figure 1. Synthetic workflow from BLG-NCA to drug-loaded nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG) via Ring-Opening Polymerization of BLG-NCA
This protocol describes a typical ROP of BLG-NCA initiated by a primary amine.
Materials:
-
γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
n-Hexylamine (initiator)
-
Anhydrous diethyl ether
-
Methanol
Procedure:
-
Monomer Preparation: Dry BLG-NCA under high vacuum for at least 24 hours prior to use to remove any residual moisture.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of BLG-NCA in anhydrous DMF.
-
Initiation: Calculate the required volume of n-hexylamine solution in DMF to achieve the desired monomer-to-initiator ratio, which will determine the target molecular weight of the polymer. Inject the initiator solution into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks of the NCA monomer (around 1866 and 1773 cm⁻¹).[3]
-
Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as anhydrous diethyl ether or methanol.
-
Drying: Collect the precipitated PBLG by filtration or centrifugation, wash with the non-solvent, and dry under high vacuum to a constant weight.
Characterization:
The resulting PBLG can be characterized by:
-
¹H NMR Spectroscopy: To confirm the chemical structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI). A narrow PDI (typically < 1.2) is indicative of a controlled polymerization.[1]
-
FTIR Spectroscopy: To confirm the polypeptide backbone structure and the presence of the benzyl protecting groups.
Protocol 2: Preparation of Doxorubicin-Loaded Poly(L-glutamic acid) (PGA) Nanoparticles
This protocol outlines the deprotection of PBLG to PGA and the subsequent formulation of drug-loaded nanoparticles.
Materials:
-
Poly(γ-benzyl-L-glutamate) (PBLG)
-
Trifluoroacetic acid (TFA)
-
HBr in acetic acid (33 wt%)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Deprotection of PBLG to PGA:
-
Dissolve PBLG in a suitable solvent such as DCM or TFA.
-
Add HBr in acetic acid and stir at room temperature for several hours. The debenzylation can be monitored by ¹H NMR by the disappearance of the benzyl proton signals.
-
Precipitate the resulting PGA into a large excess of diethyl ether.
-
Collect the polymer, wash thoroughly with diethyl ether, and dry under vacuum.
-
-
Nanoparticle Formulation:
-
Dissolve PGA in deionized water.
-
Dissolve DOX·HCl in deionized water and add TEA to neutralize the hydrochloride, forming the free base of DOX.
-
Slowly add the DOX solution to the stirred PGA solution. The electrostatic interaction between the negatively charged carboxyl groups of PGA and the positively charged amine group of doxorubicin will drive the self-assembly into nanoparticles.[7][9]
-
Stir the mixture for several hours at room temperature.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove unloaded drug and any salts.
-
The purified nanoparticle suspension can be lyophilized for long-term storage.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the drug loading content and encapsulation efficiency.
Performance Data: PGA-Based Drug Delivery Systems
The utility of BLG-NCA is ultimately demonstrated by the performance of the resulting PGA-based drug delivery systems.
| Parameter | Typical Values for PGA-DOX Nanoparticles | Significance |
| Particle Size | 100 - 200 nm[8][9] | Optimal for exploiting the enhanced permeability and retention (EPR) effect in tumor tissues. |
| Drug Loading Content (DLC) | 10 - 70%[9] | High drug loading capacity reduces the amount of carrier material needed for a therapeutic dose. |
| Encapsulation Efficiency (EE) | > 70%[9] | Efficient encapsulation minimizes drug loss during formulation. |
| In Vitro Drug Release | pH-dependent; faster release at acidic pH (e.g., pH 5.5) than at physiological pH (pH 7.4)[8][9] | Enables targeted drug release in the acidic tumor microenvironment or within endosomes/lysosomes of cancer cells, reducing systemic toxicity. |
A study by Guo et al. (2022) demonstrated that α-PGA could be used to prepare doxorubicin-loaded nanoparticles with a particle size of approximately 110.4 nm and a drug-loading content of 66.2%.[9] These nanoparticles exhibited sustained and pH-dependent release characteristics and showed enhanced antitumor efficacy in vivo compared to free doxorubicin, with a tumor inhibition rate of 67.4%.[9]
Signaling Pathways and Mechanism of Action
The therapeutic efficacy of PGA-based drug delivery systems is not due to the inherent biological activity of the polymer itself, but rather its ability to favorably alter the pharmacokinetics and biodistribution of the encapsulated drug.
Figure 2. Mechanism of action for PGA-based drug delivery systems in cancer therapy.
Conclusion
References
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Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. (2022). Biomolecules. [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (n.d.). MDPI. [Link]
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Guo, Y., et al. (2022). Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. MDPI. [Link]
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Hydrophilic Poly(glutamic acid)-Based Nanodrug Delivery System: Structural Influence and Antitumor Efficacy. (2022). MDPI. [Link]
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Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol). (2017). MDPI. [Link]
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Bacterial-Derived Polymer Poly-γ-Glutamic Acid (γ-PGA)-Based Micro/Nanoparticles as a Delivery System for Antimicrobials and Other Biomedical Applications. (2017). National Center for Biotechnology Information. [Link]
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Nanoparticles made of poly(gamma-glutamic acid) derivatives for drug delivery systems. (n.d.). TDX (Tesis Doctorals en Xarxa). [Link]
-
Ring-opening polymerization of gamma-benzyl-L-glutamate-N-carboxyanhydride in ionic liquids. (2009). ResearchGate. [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). University of Illinois at Urbana-Champaign. [Link]
-
Glutamatergic medications for the treatment of drug and behavioral addictions. (2013). National Center for Biotechnology Information. [Link]
-
Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. (2023). ACS Publications. [Link]
-
Ring-Opening Polymerization of γ-(4-Vinylbenzyl)-l-glutamate N-Carboxyanhydride for the Synthesis of Functional Polypeptides. (2012). ACS Publications. [Link]
-
Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2023). CCS Chemistry. [Link]
-
Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent. (2013). National Center for Biotechnology Information. [Link]
-
Polymerization of γ-Benzyl L-Glutamate N-Carboxyanhydride with Metal Acetate-Tri-n-butylphosphine Catalyst System. (2001). ACS Publications. [Link]
-
A Novel Poly(l-glutamic acid) Dendrimer Based Drug Delivery System with Both pH-Sensitive and Targeting Functions. (2010). ACS Publications. [Link]
-
Self-Assembly and Dynamics of Poly(γ-benzyl-l-glutamate) Peptides. (2004). ACS Publications. [Link]
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A Senior Application Scientist's Guide to Assessing Initiator Performance in N-Carboxyanhydride (NCA) Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined polypeptides is paramount for applications ranging from drug delivery to tissue engineering.[1] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) remains the most prevalent method for creating these synthetic analogues of proteins.[2][3] The choice of initiator is arguably the most critical parameter in this process, dictating everything from polymerization rate and control over molecular weight to the final polymer's end-group fidelity and, ultimately, its suitability for a given application.
This guide provides an in-depth comparison of different initiator systems for NCA polymerization. Moving beyond a simple list, we will explore the causal mechanisms behind their performance, present supporting experimental data, and offer field-proven protocols to empower you to make informed decisions for your polypeptide synthesis.
The Mechanistic Dichotomy: Normal Amine vs. Activated Monomer Pathways
The performance of any initiator is fundamentally tied to the polymerization mechanism it promotes. In NCA ROP, two primary pathways compete: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[4] An initiator's inherent nucleophilicity versus its basicity determines which path is favored.[4]
-
Normal Amine Mechanism (NAM): Initiated by nucleophiles like primary amines, this pathway involves the initiator attacking the C5 carbonyl of the NCA ring.[5] This ring-opens the monomer, releases carbon dioxide, and generates a new primary amine at the chain end, which then propagates the polymerization.[6] When side reactions are minimized, NAM can lead to controlled or "living" polymerizations where polymer chain length is predictable and dispersity is low.[3]
-
Activated Monomer Mechanism (AMM): Initiated by strong, aprotic bases (e.g., tertiary amines, alkoxides), this pathway begins with the deprotonation of the NCA monomer at the N3 position.[3] This creates a highly nucleophilic NCA anion that then attacks another monomer, initiating polymerization.[5] AMM is often characterized by very rapid polymerization rates but typically offers poor control over molecular weight and results in broader dispersity.[3][7]
Caption: Figure 1. Competing Mechanisms in NCA Polymerization
A Comparative Analysis of Initiator Classes
The ideal initiator provides rapid polymerization while maintaining excellent control over molecular weight and producing polymers with narrow molecular weight distributions (low dispersity, Đ). Here, we compare the major classes of initiators against these benchmarks.
Primary Amines: The Conventional Workhorse
Primary amines are the most traditional and widely used initiators, operating primarily through the NAM.[8]
-
Performance: While capable of producing well-defined polypeptides, conventional primary amine-initiated polymerizations are notoriously slow, often requiring hours to days to complete.[9][10] This extended reaction time increases the likelihood of side reactions, which can lead to loss of control and "dead" polymer chains (chains without a reactive amine end-group).[4] Achieving a "living" polymerization with primary amines often requires stringent conditions, such as high-vacuum techniques, to eliminate impurities like water that can act as competing initiators or chain-transfer agents.[4][5]
-
Advantages: They are readily available, structurally diverse, and allow for the direct incorporation of a functional C-terminus into the polypeptide chain.[8]
-
Disadvantages: Slow reaction rates and high sensitivity to impurities are the primary drawbacks.[2][8] The basicity of the amine can also trigger competing AMM pathways, complicating the process.[8]
Transition Metal Complexes: The Dawn of Controlled Polymerization
To overcome the limitations of primary amines, the use of transition metal complexes (e.g., based on cobalt and nickel) was a seminal development.[5]
-
Performance: These initiators form chelating metallacyclic intermediates at the propagating chain end.[7][11] This robust chelation controls the addition of NCA monomers, effectively eliminating many side reactions.[11] The result is a truly controlled, living polymerization that can produce polypeptides with very narrow chain length distributions (Đ < 1.2) and predictable molecular weights ranging from 500 to 500,000 g/mol .[7][11]
-
Advantages: Excellent control over molecular weight and dispersity, enabling the synthesis of complex block copolypeptides.[11]
-
Disadvantages: The primary concern is the potential for metal residue in the final polymer, which can be toxic and problematic for biomedical applications, often necessitating extra purification steps.[1]
Strong Base and Silyl-Based Initiators: The Need for Speed
This category includes initiators like lithium hexamethyldisilazide (LiHMDS) and other silyl-amines, which offer a dramatic increase in reaction speed.
-
Performance: LiHMDS is a standout initiator, enabling extremely rapid NCA polymerization that can be completed in minutes, even when conducted in an open vessel, reducing the need for a glovebox.[2][10] This superfast polymerization is suitable for preparing long-chain polypeptides and can be adapted for the parallel synthesis of polypeptide libraries.[2][10] Trimethylsilyl (TMS)-containing compounds also provide a pathway to controlled polymerization, yielding polypeptides with predictable molecular weights and narrow distributions.[3][11]
-
Advantages: Exceptionally fast reaction rates (LiHMDS) and reduced sensitivity to moisture compared to primary amines.[2]
-
Disadvantages: Strong base initiators can be less predictable and may not be suitable for all NCA monomers. The mechanism can be complex and less understood than classic NAM.[7]
Modern Organocatalytic Systems: The Metal-Free Frontier
Recent innovations have focused on developing metal-free organic initiators and catalysts that combine speed and control.
-
Hydrogen-Bonding Catalysts: Systems using fluorinated alcohols or thioureas can act as powerful organocatalysts.[1][12] Through hydrogen bonding, they simultaneously activate the NCA monomer while protecting the propagating chain-end, allowing polymerization to proceed rapidly and with high selectivity, yielding well-defined polypeptides with low Đ values (1.02–1.05).[1][12][13]
-
Cationic Catalysts: A new class of conjugated cationic organocatalysts utilizes cation-dipole interactions to significantly enhance the reaction rate and controllability of primary amine-initiated polymerizations.[8][14] This approach overcomes the longstanding challenges of slow kinetics and allows for the facile synthesis of high molecular weight polypeptides.[8]
-
Acid/Base Co-catalysis: Counterintuitively, weak organic acids like acetic acid can accelerate primary amine-initiated polymerization.[15] The acid activates the NCA monomer via hydrogen bonding without completely protonating and deactivating the propagating amine chain end.[15] This delicate balance shifts the kinetics, enabling faster, controlled polymerization even with non-purified monomers.[15]
Performance Data Summary
The following table summarizes the key performance characteristics of the different initiator classes.
| Initiator Class | Primary Mechanism(s) | Typical Polymerization Time | Control over MW & Dispersity (Đ) | Key Advantages | Key Disadvantages |
| Primary Amines | Normal Amine (NAM) | Hours to Days[9] | Moderate to Good (requires high purity/vacuum)[4] | Readily available, functional end-groups | Slow kinetics, sensitive to impurities, side reactions[2][8] |
| Transition Metals | Controlled insertion | Minutes to Hours | Excellent (Đ < 1.2)[7][11] | "Living" polymerization, high MW, block copolymers | Potential metal contamination, requires inert atmosphere[1] |
| Strong Bases (LiHMDS) | Anionic / AMM-like | < 5 Minutes[2] | Good | Extremely fast, moisture tolerant, open-vessel compatible[2][10] | Mechanism can be complex, initiator stability |
| Silyl Amines (HMDS) | Silyl-amine mechanism | Minutes to Hours | Excellent[11] | Controlled polymerization, good for block copolymers | Moisture sensitive, requires inert atmosphere |
| H-Bonding Catalysts | Catalytic NAM | Minutes to Hours[1] | Excellent (Đ ≈ 1.05)[1] | Metal-free, high speed and selectivity, high MW | Catalyst may need to be removed |
| Cationic Catalysts | Catalytic NAM | < 40 Minutes[8][14] | Excellent (Đ ≈ 1.04–1.17)[8] | Fast, controlled, synthesizes high MW polypeptides | Newer technology, catalyst cost/availability |
| Acid Co-catalysis | Catalytic NAM | ~2 Hours[15] | Excellent | Accelerates slow polymerizations, tolerates impure monomers | Requires careful selection of acid pKa |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in workflow, we provide two distinct protocols: a traditional high-vacuum method and a modern open-vessel rapid method.
Caption: Figure 2. General Workflow for NCA Polymerization
Protocol 1: Traditional Primary Amine Initiation under High Vacuum
This protocol is based on methodologies that prioritize purity to achieve control with conventional initiators.[4][5]
-
Monomer and Solvent Preparation:
-
Recrystallize the desired NCA monomer multiple times from an appropriate solvent (e.g., ethyl acetate/hexane) to remove impurities. Dry thoroughly under high vacuum.
-
Dry the polymerization solvent (e.g., DMF) over a suitable drying agent (e.g., CaH₂) and distill under vacuum immediately before use.
-
-
Reaction Setup:
-
Assemble a Schlenk flask or similar reactor and flame-dry all glassware under high vacuum to remove adsorbed water.
-
Backfill the reactor with a high-purity inert gas (e.g., Argon or Nitrogen).
-
-
Polymerization:
-
Under a positive pressure of inert gas, transfer the purified NCA monomer and anhydrous solvent to the reactor.
-
Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the anhydrous solvent.
-
Inject the calculated amount of initiator solution into the stirring monomer solution to begin the polymerization.
-
Allow the reaction to proceed at the desired temperature (e.g., 20°C) for 24-72 hours. Monitor the disappearance of the NCA peak (~1790 cm⁻¹) using in-situ FTIR if possible.
-
-
Workup and Analysis:
-
Once complete, precipitate the polypeptide by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Analyze the resulting polypeptide for molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure via ¹H NMR.
-
Protocol 2: Rapid, Open-Vessel Polymerization with LiHMDS
This protocol highlights the efficiency and convenience of modern, highly active initiator systems.[2][10]
-
Monomer and Solvent Preparation:
-
Use high-quality, recrystallized NCA monomer.
-
Use anhydrous-grade polymerization solvent (e.g., DMF or THF) directly from a sealed bottle without further purification.
-
-
Reaction Setup:
-
In a standard laboratory vial on a stir plate (no glovebox or Schlenk line required), add the NCA monomer and the solvent. Stir until fully dissolved.
-
-
Polymerization:
-
Prepare a stock solution of LiHMDS (commercially available) in an anhydrous solvent like THF.
-
Rapidly inject the calculated amount of the LiHMDS initiator solution into the stirring monomer solution.
-
Polymerization is typically vigorous and complete within 2-5 minutes. The reaction may become viscous or precipitate depending on the polymer's solubility.
-
-
Workup and Analysis:
-
Precipitate the polypeptide by adding the reaction mixture to a non-solvent (e.g., water, methanol, or diethyl ether, depending on the polymer).
-
Collect the polymer by filtration or centrifugation, wash, and dry under vacuum.
-
Analyze the polymer via GPC and NMR as described in Protocol 1.
-
Conclusion and Future Outlook
The field of NCA polymerization has evolved significantly from slow, sensitive reactions to robust, ultrafast, and highly controlled processes. While traditional primary amines remain useful for their simplicity and the functional end-groups they provide, their limitations in speed and control have driven innovation. Transition metal complexes offer unparalleled control for creating complex architectures but come with concerns about metal contamination.
For many applications in research and drug development, the most promising path forward lies with modern organocatalytic systems and highly active initiators like LiHMDS. These methods offer a compelling combination of speed, control, and operational simplicity, and are metal-free. Systems that can tolerate unpurified monomers by leveraging a nuanced understanding of acid/base chemistry further lower the barrier to producing high-quality polypeptides.[15] By understanding the fundamental mechanisms and performance trade-offs detailed in this guide, scientists can select the optimal initiator system to accelerate their research and development of novel polypeptide-based materials.
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Kramer, J. R., & Deming, T. J. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. Macromolecules. Available from: [Link]
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Gallardo, A., & Arias, F. J. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. Available from: [Link]
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Liu, C., et al. (2022). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science. Available from: [Link]
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Gallardo, A., & Arias, F. J. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Available from: [Link]
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Kramer, J. R. (2009). Synthesis and self-assembly of well defined block copolypeptides via controlled NCA polymerization. eScholarship, University of California. Available from: [Link]
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Liu, J., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. Available from: [Link]
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Kramer, J. R., & Deming, T. J. (2009). A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Events in High-Vacuum and Traditional Polymerization Techniques. ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications. Available from: [Link]
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A Comparative Guide to Polymers Derived from Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for biomedical applications, poly(aspartic acid) derivatives have emerged as a promising class of materials due to their excellent biocompatibility and biodegradability.[1][2][3] This guide provides a comprehensive technical overview and comparative analysis of polymers derived from Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, the N-carboxyanhydride (NCA) of D-aspartic acid β-benzyl ester. The resulting polymer, poly(β-benzyl D-aspartate) (PBDLA), will be characterized and compared with its L-enantiomer, poly(β-benzyl L-aspartate) (PBLA), and other widely used biodegradable polyesters, namely polylactic acid (PLA) and poly(γ-benzyl L-glutamate) (PBLG).
Synthesis and Polymerization: The Ring-Opening Advantage
The primary route to synthesizing poly(aspartate) derivatives from this compound is through ring-opening polymerization (ROP) of the N-carboxyanhydride (NCA) monomer.[4][5] This method offers excellent control over the polymer's molecular weight and architecture.[4]
The polymerization is typically initiated by nucleophiles such as primary amines (e.g., n-hexylamine) or amine-terminated macromolecules (e.g., PEG-NH2), allowing for the formation of block copolymers.[4][5] The reaction proceeds via a nucleophilic attack on the carbonyl group of the NCA ring, followed by ring opening and subsequent propagation.
Caption: Ring-Opening Polymerization of this compound.
Characterization of Poly(β-benzyl D-aspartate)
The properties of the resulting polymer are intrinsically linked to its molecular weight, polydispersity, and secondary structure.
Molecular Weight and Polydispersity: The molecular weight of PBDLA can be controlled by adjusting the monomer-to-initiator ratio. However, studies on the L-enantiomer (PBLA) have shown that the polymerization of β-benzyl L-aspartate NCA tends to be slower and results in a broader molar-mass distribution compared to its glutamate counterpart, PBLG.[6]
Secondary Structure: A key characteristic of poly(amino acid)s is their ability to form ordered secondary structures, such as α-helices and β-sheets. The stereochemistry of the monomer plays a crucial role in determining the helical sense. While poly(β-benzyl L-aspartate) (PBLA) is known to form left-handed α-helices, the polymer derived from the (R)-monomer, PBDLA, is expected to form right-handed α-helices. The specific conformation can also be influenced by the solvent and temperature.
Comparative Analysis: PBDLA vs. Alternatives
For a comprehensive understanding of the potential of PBDLA in biomedical applications, a direct comparison with established biodegradable polymers is essential.
PBDLA vs. Poly(lactic acid) (PLA)
Polylactic acid (PLA) is a widely used biodegradable polyester in medical devices and tissue engineering.[7][8]
| Property | Poly(β-benzyl D-aspartate) (PBDLA) | Polylactic Acid (PLA) |
| Monomer Source | Amino acid-based | Lactic acid (from renewable resources) |
| Backbone | Polyamide | Polyester |
| Biodegradation | Enzymatic and hydrolytic | Primarily hydrolytic[9][10] |
| Degradation Rate | Tunable, generally faster than PLA | Variable, can range from months to years[11][12] |
| Mechanical Strength | Generally lower than PLA | High tensile strength and modulus[13][14] |
| Biocompatibility | Excellent, degradation products are amino acids | Good, lactic acid is a natural metabolite[15] |
| Thermal Properties | Tg and Tm depend on molecular weight and crystallinity | Tg: ~55-60 °C, Tm: ~160-180 °C[15][16] |
Key Insights: The polyamide backbone of PBDLA offers a different degradation profile compared to the polyester backbone of PLA. The degradation of poly(aspartic acid) and its derivatives can be influenced by enzymatic activity, potentially leading to more biologically controlled degradation rates.[3] However, PLA generally exhibits superior mechanical strength, making it more suitable for load-bearing applications.[17]
PBDLA vs. Poly(γ-benzyl L-glutamate) (PBLG)
PBLG is another well-studied poly(amino acid) with a similar chemical structure to PBLA.
| Property | Poly(β-benzyl D-aspartate) (PBDLA) | Poly(γ-benzyl L-glutamate) (PBLG) |
| Polymerization Rate | Slower | Faster[6] |
| Molar Mass Distribution | Broader | Narrower[6] |
| Helical Structure | Right-handed α-helix (expected) | Right-handed α-helix |
| Degradation | Susceptible to enzymatic degradation[18] | Can be degraded, but benzyl group hydrolysis can be slow[19] |
| Mechanical Properties | Expected to be a relatively stiff material | Forms rigid rod-like structures in solution |
| Thermal Properties | Glass transition observed[20] | Glass transition and other relaxations detected[20] |
Key Insights: The difference in the side-chain length (one less methylene group in the aspartate derivative) leads to distinct polymerization kinetics and polymer properties. The faster and more controlled polymerization of γ-benzyl L-glutamate NCA makes PBLG a more readily synthesized polymer with better-defined characteristics.[6]
Experimental Protocols
Synthesis of Poly(β-benzyl D-aspartate)
This protocol is adapted from the synthesis of the L-enantiomer.
Materials:
-
This compound (monomer)
-
n-Hexylamine (initiator)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a mixture of anhydrous DMF and DCM under an inert atmosphere (e.g., argon).
-
Add the desired amount of n-hexylamine initiator to the monomer solution via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 72 hours).
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the polymer precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Caption: Workflow for the Synthesis of Poly(β-benzyl D-aspartate).
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the secondary structure (α-helix, β-sheet) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Tensile Testing: To measure the mechanical properties, including Young's modulus, tensile strength, and elongation at break.
-
In Vitro Degradation Studies: To evaluate the degradation profile in simulated physiological conditions (e.g., phosphate-buffered saline at 37 °C).
Conclusion and Future Perspectives
Polymers derived from this compound, specifically poly(β-benzyl D-aspartate), represent a valuable addition to the family of biodegradable poly(amino acid)s. Their unique stereochemistry offers the potential for distinct properties compared to their L-enantiomer counterparts. While challenges in achieving high molecular weights and narrow polydispersity exist compared to polymers like PBLG, the inherent biocompatibility and tunable degradation of poly(aspartic acid) derivatives make them highly attractive for various biomedical applications, including drug delivery and tissue engineering.
Further research should focus on a direct and comprehensive comparison of the mechanical and degradation properties of PBDLA with PBLA, PLA, and PBLG under standardized conditions. Understanding the influence of stereochemistry on the biological response and degradation mechanisms will be crucial for the rational design of next-generation biomaterials.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
As a Senior Application Scientist, I understand that groundbreaking research and laboratory safety are two sides of the same coin. Handling novel chemical entities like Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key building block in medicinal chemistry, requires not only precision in its application but also diligence in its disposal.[1][2] This guide is designed to provide you, our trusted research partners, with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.
The causality behind these procedures is rooted in a fundamental principle: every chemical must be treated as hazardous until its properties are fully understood, and its waste stream must be managed to mitigate any potential harm.[3]
Hazard Profile and Chemical Characteristics
Understanding the intrinsic properties of a compound is the first step toward handling it safely. This compound is a solid organic compound with specific hazards that dictate our disposal strategy.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 13822-45-2 | [4][5] |
| Molecular Formula | C₁₃H₁₃NO₅ | [4][5] |
| Molecular Weight | 263.25 g/mol | [6][7] |
| Physical State | White to light yellow crystal powder | [8] |
| Density | ~1.29 g/cm³ (Predicted) |[6] |
The primary risks associated with this compound are related to its irritant properties and potential for harm if ingested. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of these risks.
Table 2: GHS Hazard Classification
| GHS Pictogram | Hazard Class | Hazard Statement | Precautionary Action |
|---|
|
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | | | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | | | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 | | | Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | (Source: Aggregated GHS information from chemical suppliers)[9]Furthermore, while specific ecotoxicity data for this exact molecule is limited, related benzyl-containing compounds have demonstrated significant aquatic toxicity.[10] Therefore, it is imperative to prevent its release into the environment by adhering strictly to the disposal protocols outlined below.[10]
Core Principles for Safe Disposal
Effective waste management is a systematic process. The following principles form the foundation of our disposal plan, ensuring a self-validating system of safety and compliance.
-
Waste Minimization: The most effective disposal strategy begins with waste prevention. Order only the quantities of chemical required for your experiments and keep a detailed inventory to avoid purchasing duplicates.[11]
-
Segregation: Never mix different chemical waste streams. This compound waste should be collected separately to prevent unforeseen and potentially dangerous reactions.[3]
-
Identification: All waste is hazardous until proven otherwise.[3] Clearly label all waste containers with the full chemical name, concentration, and appropriate hazard symbols.
-
Containment: Always use appropriate, sealed, and chemically compatible containers for waste. Secondary containment should be used to mitigate spills during temporary storage.[11][12]
Step-by-Step Disposal and Decontamination Protocol
This section provides the detailed, operational workflow for handling the waste generated from using this compound.
Caption: Decision-making workflow for a chemical spill.
-
Assess the Situation: Determine the extent of the spill. For any large spill (e.g., >10g) or a spill in a confined, poorly ventilated space, evacuate the area immediately and contact your institution's emergency response team.
-
Small Spill Cleanup:
-
Ensure the area is well-ventilated and don the appropriate PPE (goggles, lab coat, gloves, and if necessary, respiratory protection).
-
Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. [13] * Carefully sweep the mixture into a sealable, labeled container for hazardous waste disposal. Avoid creating dust. [14] * Decontaminate the spill surface using the procedure outlined for glassware.
-
Wash hands thoroughly after the cleanup is complete. [15][16] By integrating these scientifically grounded procedures into your laboratory workflow, you uphold the highest standards of safety and environmental stewardship. This commitment not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.
-
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Navigating the Safe Handling of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, a key building block in various synthetic pathways, requires meticulous attention to safety. This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound (CAS No. 13822-45-2) is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] The oxazolidinedione core, while a versatile scaffold in medicinal chemistry, necessitates a cautious approach due to the potential for biological activity and associated toxicity.[2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to minimizing exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Safety Goggles with Side-Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory to protect against splashes and fine particulates.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Protective gloves are essential to prevent skin contact.[1] Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contaminated. |
| Body | Impervious Clothing (e.g., Laboratory Coat) | A long-sleeved laboratory coat made of a low-permeability fabric should be worn and kept fully buttoned.[1] This protects the skin on the arms and torso from accidental spills. |
| Respiratory | NIOSH-Approved Respirator (if applicable) | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, or if handling the compound as a powder where dust may be generated, a NIOSH-approved respirator is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow is designed to minimize the risk of exposure at each stage.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be performed within a properly functioning chemical fume hood to minimize the inhalation of any dust or aerosols.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
Donning of Personal Protective Equipment (PPE)
The correct sequence for putting on PPE is critical to avoid contamination.
Caption: Workflow for Donning Personal Protective Equipment.
Handling the Chemical
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[6][7] The label should include the chemical name, CAS number, and any relevant hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the date it was first opened.
Doffing of Personal Protective Equipment (PPE)
The sequence for removing PPE is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.
Caption: Workflow for Doffing Personal Protective Equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste.[6][8] Contaminated consumables such as gloves, weighing paper, and pipette tips must also be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Container Labeling
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration and volume.[9]
Storage of Waste
Hazardous waste containers should be kept closed except when adding waste. Store waste in a designated satellite accumulation area within the laboratory, away from general work areas.
Disposal Procedure
-
Consult Local Regulations: The disposal of hazardous waste is governed by local, state, and federal regulations.[9][10] Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Arrange for Pickup: Contact your EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and fostering a culture of safety and responsibility.
References
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Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. National Institutes of Health (NIH). [Link]
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(PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health (NIH). [Link]
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Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]
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Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. National Institutes of Health (NIH). [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
